MitoBloCK-11
Descripción
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Propiedades
IUPAC Name |
2-(4-bromonaphthalen-1-yl)oxy-N-[(5-nitrothiophen-2-yl)methylideneamino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrN3O4S/c18-14-6-7-15(13-4-2-1-3-12(13)14)25-10-16(22)20-19-9-11-5-8-17(26-11)21(23)24/h1-9H,10H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WINFLSGAKLBJTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2Br)OCC(=O)NN=CC3=CC=C(S3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
MitoBloCK-11: A Technical Overview of its Mechanism of Action in Mitochondrial Protein Import
For Researchers, Scientists, and Drug Development Professionals
Introduction
MitoBloCK-11 is a novel small molecule inhibitor that has emerged as a tool for investigating the intricate processes of mitochondrial protein import. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, its identified cellular targets, and its role in modulating specific mitochondrial import pathways. The information presented herein is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's function.
Core Mechanism of Action: Inhibition of Mitochondrial Protein Import
This compound functions as an inhibitor of mitochondrial protein import, a fundamental process for mitochondrial biogenesis and function.[1][2][3] Unlike many other mitochondrial inhibitors that disrupt the membrane potential or respiratory chain, this compound appears to selectively target a specific protein translocation pathway.
Targeting the Seo1-Mediated Import Pathway
The primary proposed mechanism of action for this compound is the inhibition of the transport protein Seo1.[1][2][3] It is suggested that this compound acts on this pathway while not affecting other well-characterized outer mitochondrial membrane translocases such as Tom70 or Tom20.[2][3] This specificity makes this compound a valuable probe for dissecting the roles of different import pathways.
The following diagram illustrates the proposed point of intervention of this compound in the mitochondrial protein import process.
Selectivity for Hydrophobic Precursor Proteins
A key characteristic of this compound's inhibitory action is its selectivity for precursor proteins that contain hydrophobic segments.[2][3] This suggests that the Seo1-mediated import pathway may be specialized for the translocation of such proteins, and that this compound specifically disrupts this specialized import route.
Cellular and Physiological Effects
The inhibition of a specific mitochondrial protein import pathway by this compound leads to several observable cellular and physiological consequences.
-
Growth in Uracil-Deficient Media: this compound has been shown to confer growth in media lacking uracil (B121893) in a specific manner, suggesting a link between the targeted import pathway and nucleotide metabolism.[2][3]
-
Developmental Effects: Studies in zebrafish have indicated that this compound can affect development, highlighting the critical role of the targeted protein import pathway in embryogenesis.[2][3]
-
Connection to the PINK1 Pathway: Research has implicated this compound in the delivery of components of the PINK1 pathway.[1] This finding suggests that the Seo1-mediated import of hydrophobic proteins is important for the regulation of mitophagy and mitochondrial quality control, processes that are critical in the context of neurodegenerative diseases like Parkinson's disease.[1]
The following diagram illustrates the logical relationship between this compound and its downstream cellular effects.
Quantitative Data
At present, there is a notable absence of publicly available quantitative data for this compound, such as IC50 values, in peer-reviewed literature. The primary sources describing this molecule characterize its mechanism qualitatively. Further research is required to quantify its potency and binding affinity to its putative target, Seo1.
Experimental Protocols
Detailed experimental protocols for the assays used to characterize this compound are not extensively described in the currently available literature. The information is primarily derived from a doctoral thesis and a journal article which are not fully accessible. However, based on the described mechanism, standard experimental approaches to study this inhibitor would likely include:
-
In Vitro Mitochondrial Protein Import Assays: These assays would involve incubating isolated mitochondria with radiolabeled precursor proteins (both hydrophobic and hydrophilic) in the presence and absence of this compound. The efficiency of import would be determined by resistance to protease treatment and subsequent analysis by SDS-PAGE and autoradiography.
-
Yeast Genetic Studies: Utilizing yeast strains with mutations in components of the mitochondrial import machinery (e.g., Seo1 deletion or conditional mutants) would be crucial to confirm the on-target activity of this compound. Growth assays on different media (e.g., lacking uracil) in the presence of the inhibitor would provide genetic evidence for its mechanism.
-
Cell Viability and Phenotypic Assays: To assess the cellular consequences of this compound treatment, assays measuring cell viability (e.g., MTT or trypan blue exclusion), mitochondrial membrane potential (e.g., using TMRM or JC-1), and cellular respiration (e.g., using a Seahorse analyzer) would be employed.
-
Zebrafish Development Studies: To investigate the in vivo effects, zebrafish embryos would be treated with this compound at different developmental stages, followed by microscopic analysis to identify any morphological or developmental abnormalities.
The following diagram outlines a general experimental workflow for characterizing the activity of this compound.
Conclusion and Future Directions
This compound represents a promising chemical probe for the study of a specific, Seo1-mediated mitochondrial protein import pathway for hydrophobic precursor proteins. Its connection to the PINK1 pathway opens up avenues for its use in neurodegeneration research, particularly in the context of Parkinson's disease.
Future research should focus on:
-
Quantitative Characterization: Determining the IC50 of this compound and its binding affinity for Seo1 is crucial for its validation as a specific inhibitor.
-
Elucidation of the Seo1 Pathway: Further studies are needed to fully understand the components and regulation of the Seo1-mediated import pathway.
-
Therapeutic Potential: Given its link to the PINK1 pathway, exploring the therapeutic potential of this compound or its analogs in models of Parkinson's disease and other mitochondrial-related disorders is a logical next step.
This technical guide summarizes the current knowledge of this compound's mechanism of action. As research in this area progresses, a more detailed understanding of this inhibitor and its cellular targets will undoubtedly emerge, further solidifying its role as a valuable tool for mitochondrial biology.
References
Unraveling the Cellular Target of MitoBloCK-11: A Technical Overview
For Immediate Release
LOS ANGELES, CA – The small molecule inhibitor, MitoBloCK-11, has been identified as a modulator of mitochondrial protein import, a critical cellular process for maintaining mitochondrial function. Research indicates that the primary cellular target of this compound is the transport protein Seo1. This protein is implicated in the import of a subset of mitochondrial precursor proteins characterized by hydrophobic segments. The interaction of this compound with Seo1 presents a novel avenue for investigating mitochondrial protein translocation and its role in cellular health and disease, particularly in pathways associated with neurodegenerative conditions like Parkinson's disease.
Executive Summary
Mitochondria, the powerhouses of the cell, rely on the import of over a thousand different proteins synthesized in the cytoplasm. This process is orchestrated by a sophisticated machinery of translocases and chaperones. Disruptions in mitochondrial protein import are linked to a variety of human diseases. This compound is a recently identified small molecule that inhibits this process. This technical guide synthesizes the current understanding of this compound's mechanism of action, focusing on its cellular target, Seo1. While detailed quantitative data and specific experimental protocols from primary peer-reviewed literature remain to be fully elucidated in publicly accessible documents, this guide provides a foundational understanding based on available information, primarily citing dissertation research from the discovery laboratory.
The Cellular Target: Seo1
This compound is reported to exert its inhibitory effect on mitochondrial protein import by targeting Seo1, a protein involved in the translocation of precursor proteins across the mitochondrial outer membrane.[1][2][3] Unlike other components of the main translocase of the outer membrane (TOM) complex, such as Tom70 or Tom20, Seo1 appears to be the specific binding partner for this compound.[1][3] The inhibitor is particularly effective against precursor proteins that contain hydrophobic segments.[1][3]
Role in the PINK1/Parkin Pathway
The targeting of Seo1 by this compound has significant implications for the PINK1/Parkin pathway, a key cellular process for the quality control of mitochondria. This pathway is critically involved in the pathogenesis of autosomal recessive Parkinson's disease.[2] By modulating the import of proteins via Seo1, this compound can influence the trafficking and localization of PINK1, a crucial kinase that initiates the process of mitophagy to clear damaged mitochondria.[2]
Contradictory Information
It is important to note that some sources suggest alternative targets for compounds within the MitoBloCK series. One thesis mentions that this compound targets the TOM70 receptor. However, the preponderance of available data, including from commercial suppliers and citing the original dissertation, points to Seo1 as the primary target. Further clarification from peer-reviewed publications is needed to resolve this discrepancy definitively.
Experimental Methodologies: A General Overview
While the specific, detailed experimental protocols for the characterization of this compound are not available in the public domain, the discovery of its target likely involved a combination of genetic and biochemical approaches standard in the field of mitochondrial protein import. These methodologies typically include:
-
In Vitro Mitochondrial Protein Import Assays: These assays utilize isolated mitochondria and radiolabeled precursor proteins to monitor the efficiency of import in the presence and absence of the inhibitor.
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Yeast Genetic Screens: Yeast models are powerful tools for identifying components of the mitochondrial import machinery. Screens can be designed to identify mutants that are resistant or hypersensitive to the effects of the inhibitor, thereby pinpointing its target.
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Cross-linking and Pull-down Assays: To identify direct binding partners, chemical cross-linkers can be used to covalently link this compound to its target protein, which can then be isolated and identified using techniques like mass spectrometry.
Signaling Pathway and Experimental Workflow Diagrams
Due to the lack of detailed information in the available search results, comprehensive diagrams of the specific signaling pathways affected by this compound and the precise experimental workflows used for its characterization cannot be generated at this time. The creation of accurate and detailed diagrams requires access to the primary research data and methodologies, which are not currently available.
Conclusion
This compound is a valuable research tool for dissecting the intricacies of mitochondrial protein import. Its identification as an inhibitor of the Seo1-mediated import pathway opens new doors for understanding the specialized mechanisms that govern the translocation of hydrophobic precursor proteins. Furthermore, its connection to the PINK1/Parkin pathway underscores its potential as a probe to investigate the molecular basis of Parkinson's disease and other mitochondria-related pathologies. The scientific community awaits the publication of peer-reviewed studies that will undoubtedly provide a more detailed quantitative and mechanistic understanding of this promising small molecule inhibitor.
References
A Technical Guide to the Effects of MitoBloCK Small Molecule Inhibitors on Mitochondrial Protein Import
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the effects of MitoBloCK small molecule inhibitors on mitochondrial protein import. While the query specifically mentioned MitoBloCK-11, publicly available, detailed scientific literature extensively characterizes other members of this family, particularly MitoBloCK-1. Therefore, this guide will use MitoBloCK-1 as a primary, well-documented example to illustrate the mechanism of action, data analysis, and experimental protocols relevant to this class of inhibitors. The limited information available suggests this compound may act via the transport protein Seo1, inhibiting the import of precursor proteins with hydrophobic segments.[1]
Introduction to Mitochondrial Protein Import Pathways
Mitochondria are essential organelles that import the vast majority of their ~1,500 proteins from the cytosol.[2][3] This process is mediated by a sophisticated network of protein translocases in the outer and inner mitochondrial membranes. Key import pathways include:
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TOM Complex: The translocase of the outer membrane (TOM) serves as the primary entry gate for nearly all mitochondrial precursor proteins.[3]
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TIM23 Complex: Located in the inner membrane, it imports proteins with N-terminal presequences into the mitochondrial matrix and inserts some proteins into the inner membrane.
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TIM22 Complex: This inner membrane translocase mediates the import and insertion of hydrophobic, multi-spanning carrier proteins.[4][5][6]
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MIA Pathway: Responsible for the import of cysteine-rich proteins into the intermembrane space (IMS) via a disulfide relay system involving Mia40 and Erv1.[7][8]
Small molecule inhibitors, such as the MitoBloCK family, are invaluable tools for dissecting the mechanisms of these pathways.[4][9]
Mechanism of Action: MitoBloCK-1 and the TIM22 Pathway
MitoBloCK-1 specifically inhibits the TIM22 protein import pathway.[4][5][9] Its mechanism centers on the disruption of an early translocation step in the intermembrane space.
Precursor proteins destined for the inner membrane via the TIM22 pathway are first translocated across the outer membrane through the TOM complex. In the IMS, they are bound by a hexameric chaperone complex formed by Tim9 and Tim10. This complex prevents the hydrophobic precursors from aggregating and guides them to the TIM22 complex for insertion into the inner membrane.[8]
Biochemical studies have shown that MitoBloCK-1 directly interferes with the function of the Tim9-Tim10 complex. It impedes the binding of the chaperone complex to the precursor substrate as it emerges from the TOM channel.[4][9][10] This blockade prevents the precursor from reaching the TIM22 complex, effectively halting its import and leading to a specific chemical-genetic lethality in yeast mutants with a compromised Tim9-Tim10 complex.[9]
Quantitative Data on MitoBloCK-1 Activity
The efficacy and specificity of MitoBloCK-1 have been quantified primarily through minimum inhibitory concentration (MIC50) assays in various yeast mutant strains. This chemical-genetic approach highlights the inhibitor's specific targeting of the TIM22 pathway.
| Parameter | Yeast Strain / Condition | Value | Significance |
| MIC50 | tim10-1 mutant | ~1 µM | High sensitivity shows dependence on a functional TIM10 protein.[9][10] |
| MIC50 | tim9-3 mutant | 11 µM | Sensitivity confirms the target is the Tim9-Tim10 complex.[9][10] |
| MIC50 | tim10-1 tim9S suppressor | 10 µM | Sensitivity is retained even in a suppressor strain, indicating direct targeting.[9][10] |
| MIC50 | tim23 mutant | >200 µM | Lack of sensitivity demonstrates high specificity against the TIM22 pathway vs. the TIM23 pathway.[9][10] |
| MIC50 | Isogenic Control (Wild-Type) | >200 µM | Shows minimal toxicity in cells with a fully functional import machinery.[9][10] |
| Inhibitory Conc. | Isolated Mouse Liver Mitochondria | 25 µM | Effective concentration for inhibiting ADP/ATP carrier (AAC) import in a mammalian system.[6] |
Key Experimental Protocols
The following protocols are fundamental for characterizing the effects of inhibitors like this compound on mitochondrial protein import.
This assay directly measures the translocation of a protein into isolated mitochondria.
Methodology:
-
Mitochondria Isolation: Isolate mitochondria from cell cultures (e.g., HEK293) or tissue (e.g., mouse liver) via differential centrifugation.[11]
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Precursor Synthesis: Synthesize a radiolabeled precursor protein (e.g., using [³⁵S]-methionine) in a cell-free rabbit reticulocyte lysate system.[12][13][14]
-
Import Reaction:
-
Resuspend isolated mitochondria (e.g., 100 µg) in an import buffer containing sucrose, salts, an energy source (ATP, NADH), and BSA.[11][12]
-
Pre-incubate a subset of mitochondria with the inhibitor (e.g., MitoBloCK-1) or a vehicle control (e.g., DMSO).
-
For a negative control, pre-treat mitochondria with an uncoupler like CCCP to dissipate the inner membrane potential (Δψ).[12][14]
-
Initiate the import by adding the radiolabeled precursor lysate and incubate at an appropriate temperature (e.g., 27-37°C) for various time points.[12]
-
-
Protease Treatment: Stop the import reaction on ice. Treat samples with a protease, such as Proteinase K or trypsin, to digest any precursor protein that was not successfully imported across the outer membrane.[12][14] A control sample is left untreated.
-
Analysis: Re-isolate the mitochondria by centrifugation, lyse them, and separate the proteins by SDS-PAGE. Visualize the imported, protease-protected radiolabeled protein by autoradiography or phosphorimaging.[14][15]
This method is used to determine if an inhibitor disrupts the physical interaction between an import chaperone and its substrate.
Methodology:
-
Import & Cross-linking: Perform an import reaction as described above, but in the presence of a membrane-permeable chemical cross-linker (e.g., BMH).[16] This covalently links proteins that are in close proximity.
-
Mitochondrial Lysis: After the reaction, re-isolate and lyse the mitochondria using a non-denaturing detergent (e.g., digitonin).
-
Immunoprecipitation: Add antibodies specific to a protein of interest (e.g., anti-Tim9) to the mitochondrial lysate.[10] Use beads (e.g., Protein A/G) to pull down the antibody and any proteins bound to it.
-
Elution and Analysis: Elute the bound proteins from the beads, separate them by SDS-PAGE, and detect the radiolabeled precursor protein by autoradiography.
-
Interpretation: A successful immunoprecipitation of the radiolabeled precursor with the anti-Tim9 antibody in the control condition indicates a direct interaction. A significant reduction or absence of this signal in the MitoBloCK-1-treated sample demonstrates that the inhibitor blocks this interaction.[10][16]
Conclusion
The MitoBloCK family of compounds, particularly the well-studied MitoBloCK-1, serves as a powerful set of tools for the molecular dissection of mitochondrial protein import. MitoBloCK-1 specifically targets the TIM22 pathway by preventing the crucial binding of the Tim9-Tim10 chaperone to its substrate, thereby inhibiting the import of vital inner membrane carrier proteins.[4][9] The protocols and data presented here provide a framework for the characterization of such inhibitors. Further investigation into less-characterized members like this compound is necessary to fully understand their specific mechanisms and expand the toolkit available to researchers studying mitochondrial biogenesis and related diseases.
References
- 1. This compound (MB-11) | TargetMol [targetmol.com]
- 2. Protein import in mitochondria biogenesis: guided by targeting signals and sustained by dedicated chaperones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Importing Mitochondrial Proteins: Machineries and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Substrate specificity of the TIM22 mitochondrial import pathway revealed with small molecule inhibitor of protein translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
- 7. The Interaction and Effect of a Small MitoBlock Library as Inhibitor of ALR Protein–Protein Interaction Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tim9-Tim10 complex - Wikipedia [en.wikipedia.org]
- 9. Substrate specificity of the TIM22 mitochondrial import pathway revealed with small molecule inhibitor of protein translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. Mitochondria import assay [bio-protocol.org]
- 12. In vitro mitochondrial protein import assay. [bio-protocol.org]
- 13. In Vitro Import of Proteins Into Isolated Mitochondria | Springer Nature Experiments [experiments.springernature.com]
- 14. Protein Import Assay into Mitochondria Isolated from Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
The Putative Interaction of MitoBloCK-11 with the Seo1 Transport Protein: A Technical Overview for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the current understanding of the interaction between the novel small molecule inhibitor, MitoBloCK-11, and the putative transport protein Seo1. This document is intended for researchers, scientists, and drug development professionals interested in mitochondrial protein import and the discovery of new therapeutic agents targeting this fundamental cellular process.
Introduction
Mitochondrial protein import is a complex and essential process for cellular homeostasis. The vast majority of mitochondrial proteins are synthesized in the cytosol and must be efficiently imported into the organelle. This process is mediated by a sophisticated machinery of translocases and chaperones. Disruptions in mitochondrial protein import have been linked to a variety of human diseases, making the components of this machinery attractive targets for drug development. The MitoBloCKs are a class of small molecules identified for their ability to inhibit mitochondrial protein import. This guide focuses on this compound and its proposed interaction with the Seo1 transport protein.
This compound: A Novel Inhibitor of Mitochondrial Protein Import
This compound is a small molecule that has been identified as an inhibitor of mitochondrial protein import.[1] It is suggested to act by targeting the transport protein Seo1, while not affecting other key import components like Tom70 or Tom20.[1] This specificity suggests a potentially novel mechanism of action compared to other known mitochondrial import inhibitors.
Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₇H₁₂BrN₃O |
| Molecular Weight | 434.26 g/mol |
| Solubility | Soluble in DMSO |
The Putative Target: Seo1 Transport Protein
Seo1 was first identified in a screen for mutants resistant to ethionine sulfoxide (B87167) toxicity in yeast.[2] For a long time, it was considered an orphan transporter. Recent studies have identified Seo1p as a high-affinity plasma membrane transporter for the γ-Glu-met dipeptide in yeasts and fungi.[2] Its role in mitochondrial protein import is not yet well-established in peer-reviewed literature and its identification as a potential target of this compound is based on preliminary findings.[1]
Quantitative Data: The Missing Link
As of the date of this publication, there is no publicly available quantitative data, such as binding affinities (Kd) or half-maximal inhibitory concentrations (IC₅₀), to definitively characterize the interaction between this compound and the Seo1 protein. Further research is required to quantify the binding and inhibitory kinetics of this interaction.
Hypothetical Signaling Pathway and Mechanism of Action
The precise signaling pathway involving Seo1 in the context of mitochondrial protein import and its inhibition by this compound remains to be elucidated. Based on the general understanding of mitochondrial protein import, a hypothetical model can be proposed. In this model, Seo1 may play a role in the transport of specific precursor proteins or essential small molecules across the mitochondrial outer membrane. This compound could potentially bind to Seo1, thereby sterically hindering substrate binding or inducing a conformational change that locks the transporter in an inactive state.
Caption: Hypothetical model of this compound inhibiting the putative transport function of Seo1 at the mitochondrial outer membrane.
Proposed Experimental Protocols for Investigating the this compound-Seo1 Interaction
Given the nascent stage of research into this specific interaction, the following experimental protocols are proposed as a logical progression to validate and characterize the putative relationship between this compound and Seo1. These methodologies are based on established techniques used to study other MitoBloCK compounds and their targets.
In Vitro Binding Assays
Objective: To determine if this compound directly binds to the Seo1 protein and to quantify the binding affinity.
Methodology:
-
Protein Expression and Purification: Express and purify recombinant Seo1 protein from a suitable expression system (e.g., E. coli or yeast).
-
Surface Plasmon Resonance (SPR): Immobilize purified Seo1 on a sensor chip. Flow different concentrations of this compound over the chip and measure the change in refractive index to determine association and dissociation rates, and subsequently the binding affinity (Kd).
-
Isothermal Titration Calorimetry (ITC): Titrate a solution of this compound into a solution containing purified Seo1. Measure the heat changes associated with binding to determine the binding affinity, stoichiometry, and thermodynamic parameters of the interaction.
In Vitro Mitochondrial Protein Import Assays
Objective: To assess the inhibitory effect of this compound on the import of specific proteins into isolated mitochondria and to determine if this inhibition is Seo1-dependent.
Methodology:
-
Mitochondria Isolation: Isolate mitochondria from wild-type and Seo1-knockout/knockdown yeast or mammalian cells.
-
In Vitro Transcription/Translation: Synthesize and radiolabel a precursor protein of interest in a cell-free system.
-
Import Reaction: Incubate the isolated mitochondria with the radiolabeled precursor protein in the presence of varying concentrations of this compound or a vehicle control (DMSO).
-
Analysis: Treat the mitochondria with protease to remove non-imported precursor protein. Separate the mitochondrial proteins by SDS-PAGE and visualize the imported, radiolabeled protein by autoradiography. Compare the import efficiency between wild-type and Seo1-deficient mitochondria to assess Seo1-dependency.
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the engagement of this compound with Seo1 in a cellular context.
Methodology:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heating: Heat the cell lysates to a range of temperatures.
-
Protein Analysis: Separate the soluble and aggregated protein fractions by centrifugation. Analyze the amount of soluble Seo1 at each temperature by Western blotting. A shift in the melting curve of Seo1 in the presence of this compound would indicate direct binding.
Experimental Workflow Diagram
The following diagram illustrates a logical workflow for the investigation of the this compound and Seo1 interaction.
Caption: A proposed experimental workflow for the validation and functional characterization of the this compound and Seo1 interaction.
Conclusion and Future Directions
The preliminary evidence suggesting an interaction between this compound and the Seo1 transport protein opens up an exciting new avenue for research into mitochondrial protein import. While the current data is limited, the proposed experimental workflows provide a clear path forward for validating this interaction and elucidating the underlying mechanism of action. Future research should focus on obtaining definitive quantitative data, identifying the specific substrates of the Seo1-mediated import pathway, and exploring the therapeutic potential of targeting this novel interaction in diseases associated with mitochondrial dysfunction. The development of more potent and specific analogs of this compound will also be a critical next step in translating these basic research findings into potential clinical applications.
References
MitoBloCK Inhibitors: A Technical Guide to Understanding their Function in Cellular Mitochondrial Protein Import
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This technical guide focuses on the well-characterized family of MitoBloCK compounds, particularly MitoBloCK-1 and MitoBloCK-6, as representative examples of small molecule inhibitors of mitochondrial protein import. No specific information was found for "MitoBloCK-11" in the provided search results.
Introduction to MitoBloCKs
MitoBloCKs (Mitochondrial protein import Blockers) are a class of small molecules identified through chemical-genetic screens to inhibit mitochondrial protein translocation.[1][2] These compounds serve as valuable probes for dissecting the complex machinery of mitochondrial protein import and hold potential for therapeutic development, particularly in areas like cancer and stem cell biology.[1][3] This guide will delve into the core functions of two prominent members of this family, MitoBloCK-1 and MitoBloCK-6, highlighting their distinct mechanisms of action and experimental applications.
Core Function and Mechanism of Action
MitoBloCKs primarily function by disrupting the import of proteins into the mitochondria, a process essential for cellular respiration, metabolism, and overall cell viability.[4][5] Different MitoBloCK compounds target distinct components of the mitochondrial import machinery.
MitoBloCK-1: An Inhibitor of the TIM22 Pathway
MitoBloCK-1 specifically targets the TIM22 pathway, which is responsible for inserting multi-pass transmembrane proteins into the mitochondrial inner membrane.[2][5] Its mechanism involves:
-
Targeting the Tim9-Tim10 Complex: MitoBloCK-1 impedes the function of the Tim9-Tim10 chaperone complex in the intermembrane space (IMS).[2][5]
-
Impairing Substrate Binding: The inhibitor blocks the binding of substrate proteins, such as the ADP/ATP carrier (AAC), to the Tim9-Tim10 complex.[2][5] This action occurs at an early stage of translocation as the substrate crosses the outer mitochondrial membrane.[5]
-
Selective Inhibition: MitoBloCK-1 selectively inhibits the import of TIM22 pathway substrates like AAC and phosphate (B84403) carriers, while not affecting proteins that utilize the TIM23 or Mia40/Erv1 pathways.[2][5]
MitoBloCK-6: An Inhibitor of the Mia40/Erv1 Disulfide Relay System
MitoBloCK-6 targets the mitochondrial disulfide relay system, which is crucial for the import and folding of cysteine-rich proteins into the IMS.[1][6] Its mechanism includes:
-
Inhibition of Erv1/ALR Oxidase Activity: MitoBloCK-6 is a potent inhibitor of the sulfhydryl oxidase Erv1 (Essential for respiration and vegetative growth 1) in yeast and its human homolog, ALR (Augmented Liver Regeneration).[1][3][6]
-
Disruption of Redox-Regulated Import: By inhibiting Erv1/ALR, MitoBloCK-6 attenuates the import of substrates dependent on the Mia40/Erv1 pathway, such as small Tim proteins and other cysteine-rich proteins.[1][6]
-
Broader Effects on Mitochondrial Import: Interestingly, MitoBloCK-6 also reveals an unexpected role for Erv1 in the carrier import pathway, suggesting it may be involved in transferring substrates from the Translocase of the Outer Membrane (TOM) complex to the small Tim complexes.[1][6]
Quantitative Data on MitoBloCK Activity
The following tables summarize the key quantitative data for MitoBloCK-1 and MitoBloCK-6 based on published studies.
Table 1: MitoBloCK-1 Inhibitory Concentrations
| Parameter | Yeast Strain/Condition | Concentration (µM) | Reference |
| MIC₅₀ | tim10-1 mutant | ~1 | [2] |
| MIC₅₀ | tim10-73 mutant | ~1 | [2] |
| MIC₅₀ | Isogenic control (wild-type) | >200 | [2] |
| MIC₅₀ | tim9-3 mutant | 11 | [2] |
| MIC₅₀ | tim10-1 tim9S suppressor | 10 | [2] |
| MIC₅₀ | tim23 mutant | >200 | [2] |
| Cell Viability Decrease | Mammalian cells | 25-50 | [4] |
| AAC Import Inhibition | Isolated mouse liver mitochondria | 25 | [4] |
Table 2: MitoBloCK-6 Inhibitory Concentrations
| Parameter | Target/Cell Line | Concentration (µM) | Reference |
| IC₅₀ | Erv1 | 0.9 | [3] |
| IC₅₀ | ALR | 0.7 | [3] |
| IC₅₀ | Erv2 | 1.4 | [3] |
| IC₅₀ | Leukemia cell lines (OCI-AML2, TEX, Jurkat, NB4) | 5-10 | [3] |
| Apoptosis Induction | Human embryonic stem cells (hESCs) | 20 | [1][3] |
| Proliferation Inhibition | Liver cancer cells (McA-RH7777) | 20-40 | [3] |
| Import Inhibition (Mia40, Cmc1) | Wild-type yeast mitochondria | 10 | [1] |
| Import Inhibition (Mia40, Cmc1) | [a2up]Erv1 overexpression mitochondria | 50 | [1] |
| Import Inhibition (AAC) | Wild-type yeast mitochondria | 15 | [1] |
| Import Inhibition (AAC) | [a2up]Erv1 overexpression mitochondria | 30 | [1] |
Signaling Pathways and Experimental Workflows
Visual representations of the targeted pathways and experimental procedures are crucial for a comprehensive understanding of MitoBloCK function.
The TIM22 Protein Import Pathway and the Action of MitoBloCK-1
The following diagram illustrates the TIM22 pathway and the inhibitory step of MitoBloCK-1.
Caption: The TIM22 import pathway and the inhibitory action of MitoBloCK-1 on the Tim9-Tim10 complex.
The Mia40/Erv1 Disulfide Relay System and the Action of MitoBloCK-6
This diagram shows the Mia40/Erv1 pathway and the inhibitory effect of MitoBloCK-6.
Caption: The Mia40/Erv1 disulfide relay system and the inhibitory action of MitoBloCK-6 on Erv1.
Experimental Workflow: In Vitro Mitochondrial Protein Import Assay
The following diagram outlines a typical workflow for assessing the effect of MitoBloCK compounds on mitochondrial protein import.
Caption: A generalized workflow for an in vitro mitochondrial protein import assay.
Detailed Experimental Protocols
In Vitro Mitochondrial Protein Import Assay
This protocol is adapted from methodologies described for studying MitoBloCK-1 and MitoBloCK-6.[1][2][4]
-
Mitochondria Isolation: Isolate mitochondria from yeast strains or mammalian tissues/cells using differential centrifugation.
-
Precursor Protein Synthesis: Synthesize and radiolabel precursor proteins (e.g., with ³⁵S-methionine) using an in vitro transcription/translation system.
-
Import Reaction:
-
Resuspend isolated mitochondria in import buffer.
-
Energize the mitochondria with a respiratory substrate.
-
Pre-incubate the mitochondria with the desired concentration of the MitoBloCK compound or a vehicle control (e.g., DMSO) for 15 minutes.[1]
-
Initiate the import reaction by adding the radiolabeled precursor protein.
-
Incubate at the appropriate temperature (e.g., 25°C for yeast) for various time points.
-
-
Protease Treatment: Stop the import reaction and treat with an external protease (e.g., trypsin or proteinase K) to digest any non-imported precursor protein.
-
Analysis: Re-isolate the mitochondria, separate the proteins by SDS-PAGE, and detect the imported radiolabeled protein by autoradiography. Quantify the band intensities to determine the import efficiency.
Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic effects of MitoBloCK compounds.[4]
-
Cell Culture: Plate mammalian cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the MitoBloCK compound or a vehicle control for a specified period (e.g., 72 hours).[3]
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a detergent solution).
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
Cross-linking and Immunoprecipitation Assay
This protocol is used to investigate the interaction between import components and substrate proteins.[2]
-
In Vitro Import: Perform an in vitro import reaction with a radiolabeled precursor protein in the presence or absence of the MitoBloCK compound.
-
Cross-linking: Treat the import reaction with an irreversible cysteine cross-linker (e.g., bismaleimidohexane, BMH) to covalently link interacting proteins.
-
Mitochondrial Lysis: Lyse the mitochondria with a detergent-containing buffer.
-
Immunoprecipitation: Incubate the mitochondrial lysate with antibodies specific to a component of the import machinery (e.g., Tim9) bound to protein A-Sepharose beads.
-
Analysis: Elute the immunoprecipitated proteins, separate them by SDS-PAGE, and detect the radiolabeled cross-linked product by autoradiography.
Conclusion and Future Directions
The MitoBloCK family of small molecules has proven to be instrumental in elucidating the intricacies of mitochondrial protein import pathways. MitoBloCK-1 has provided key insights into the substrate specificity and mechanism of the TIM22 pathway, while MitoBloCK-6 has uncovered novel roles for the Mia40/Erv1 disulfide relay system.[1][2][5] The specific targeting of these essential cellular processes makes MitoBloCKs promising candidates for further investigation in drug development, particularly for diseases with altered mitochondrial function. Future research will likely focus on optimizing the specificity and potency of these compounds, exploring their therapeutic potential in various disease models, and identifying new MitoBloCKs that target other components of the mitochondrial proteome.
References
- 1. A Small Molecule Inhibitor of Redox-Regulated Protein Translocation into Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Substrate specificity of the TIM22 mitochondrial import pathway revealed with small molecule inhibitor of protein translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A small molecule inhibitor of redox-regulated protein translocation into mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
MitoBloCK-11: A Technical Guide to its Role in the Inhibition of Hydrophobic Precursor Protein Import into Mitochondria
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mitochondria are essential organelles that rely on the import of over a thousand proteins from the cytosol, a process orchestrated by a sophisticated machinery of translocases. The import of hydrophobic precursor proteins, particularly those destined for the inner mitochondrial membrane, presents a unique challenge due to their tendency to aggregate in the aqueous cytosolic environment. This technical guide provides an in-depth overview of MitoBloCK-11, a small molecule inhibitor implicated in the disruption of this critical import pathway. While the precise molecular target of this compound is still under investigation, with evidence pointing towards a role for the outer membrane receptor Tom70 and the protein Seo1, its activity presents a valuable tool for dissecting the mechanisms of hydrophobic protein import and for the potential development of therapeutics targeting mitochondrial dysfunction. This document details the current understanding of this compound's mechanism of action, provides comprehensive experimental protocols for its study, and presents its effects in a structured, data-driven format.
Introduction: The Challenge of Importing Hydrophobic Proteins
The vast majority of mitochondrial proteins are synthesized on cytosolic ribosomes as precursor proteins and must be imported into the correct mitochondrial subcompartment. Hydrophobic proteins, such as the multi-spanning carrier proteins of the inner mitochondrial membrane, are particularly challenging substrates for import. These proteins contain internal, non-cleavable targeting signals and are prone to aggregation in the cytosol. To overcome this, they are chaperoned to the mitochondrial surface and recognized by specific receptors on the Translocase of the Outer Membrane (TOM) complex. The primary receptor for this class of proteins is Tom70. Following translocation through the TOM pore, these hydrophobic precursors are guided across the intermembrane space by small TIM chaperones to the TIM22 complex in the inner membrane for their final insertion.
Small molecule inhibitors of this process are invaluable tools for elucidating the intricate steps of protein import and for understanding the pathological consequences of its disruption. This compound has emerged as one such molecule, demonstrating a specific inhibitory effect on the import of hydrophobic precursor proteins.
This compound: Mechanism of Action
This compound is a small molecule identified for its ability to inhibit mitochondrial protein import. Its precise mechanism of action is an active area of research, with current evidence suggesting it disrupts an early stage of the import process for hydrophobic precursors at the outer mitochondrial membrane.
Proposed Molecular Targets
There is currently conflicting information regarding the direct molecular target of this compound.
-
Tom70: Some research suggests that this compound may function by inhibiting the Tom70 receptor of the TOM complex.[1] Tom70 is the primary receptor for hydrophobic precursor proteins with internal targeting signals. Inhibition of Tom70 would prevent the initial recognition and docking of these precursors, thereby blocking their entry into the import pathway.
-
Seo1: Conversely, other sources indicate that this compound's activity may be mediated by the transport protein Seo1, and that it does not act through Tom70 or another major receptor, Tom20.[2] The precise function of Seo1 in mitochondrial protein import is not yet fully characterized, but it is believed to play a role in the import of a subset of proteins.
Further investigation is required to definitively identify the direct binding partner of this compound and to elucidate the exact molecular mechanism of inhibition.
Specificity for Hydrophobic Precursors
A key characteristic of this compound is its specificity for inhibiting the import of precursor proteins that contain hydrophobic segments.[2] This suggests that it does not indiscriminately block the entire mitochondrial import machinery, but rather targets a pathway utilized by a specific class of proteins. This specificity makes it a valuable tool for studying the import of inner membrane carriers and other hydrophobic proteins, without globally disrupting mitochondrial biogenesis.
Quantitative Data
To date, specific quantitative data on the inhibitory potency of this compound, such as its half-maximal inhibitory concentration (IC50), has not been published in peer-reviewed literature. However, to provide a framework for the evaluation of this and similar compounds, the following table outlines the key parameters that should be determined. For context, data for other compounds in the MitoBloCK family are included where available.
| Compound | Target Pathway/Protein | Assayed System | IC50 / MIC50 | Reference |
| This compound | Tom70 / Seo1 (Proposed) | Not Published | Not Published | |
| MitoBloCK-1 | TIM22 Pathway (Tim9/Tim10) | S. cerevisiaetim10-1 mutant | ~1 µM (MIC50) | [3] |
| MitoBloCK-6 | MIA Pathway (Erv1/ALR) | In vitro enzyme assay | ~700 nM (IC50 for ALR) | |
| MitoBloCK-10 | PAM Complex (Tim44) | HeLa Cells | 17.2 µM (IC50 for viability) | [4] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of Hydrophobic Precursor Protein Import and Proposed Inhibition by this compound
The following diagram illustrates the import pathway for hydrophobic precursor proteins and highlights the potential points of inhibition by this compound.
Caption: Proposed inhibition points of this compound in the hydrophobic protein import pathway.
Experimental Workflow for Characterizing this compound's Activity
The following diagram outlines a logical workflow for the experimental characterization of a mitochondrial protein import inhibitor like this compound.
Caption: A logical workflow for the characterization of a mitochondrial import inhibitor.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the effects of this compound on mitochondrial protein import.
In Vitro Mitochondrial Protein Import Assay
This assay is fundamental for directly measuring the effect of an inhibitor on the import of specific precursor proteins into isolated mitochondria.
Objective: To determine if this compound inhibits the import of a radiolabeled hydrophobic precursor protein into isolated, energized mitochondria.
Materials:
-
Isolated mitochondria (e.g., from S. cerevisiae, cultured human cells, or mouse liver)
-
Radiolabeled precursor protein (e.g., 35S-methionine labeled ADP/ATP carrier [AAC]), synthesized using an in vitro transcription/translation system (e.g., rabbit reticulocyte lysate)
-
Import Buffer (e.g., 250 mM sucrose, 80 mM KCl, 5 mM MgCl2, 10 mM MOPS-KOH pH 7.2, 2 mM ATP, 2 mM NADH)
-
This compound stock solution (in DMSO)
-
DMSO (vehicle control)
-
Proteinase K
-
PMSF (protease inhibitor)
-
SDS-PAGE loading buffer
-
Equipment for SDS-PAGE, autoradiography, and densitometry
Protocol:
-
Mitochondrial Resuspension: Resuspend isolated mitochondria in import buffer to a final concentration of 1 mg/mL.
-
Pre-incubation with Inhibitor: Aliquot the mitochondrial suspension. To the experimental samples, add the desired final concentration of this compound. To the control sample, add an equivalent volume of DMSO. Incubate on ice for 10 minutes.
-
Initiate Import: Add the radiolabeled precursor protein to the mitochondrial suspension. Transfer the tubes to a 30°C water bath to initiate the import reaction.
-
Time Course: At various time points (e.g., 0, 2, 5, 10, 20 minutes), remove an aliquot of the reaction and place it on ice to stop the import.
-
Protease Treatment: To digest non-imported precursor proteins, add Proteinase K to each aliquot on ice and incubate for 20 minutes.
-
Inactivate Protease: Stop the Proteinase K digestion by adding PMSF.
-
Isolate Mitochondria: Pellet the mitochondria by centrifugation (e.g., 12,000 x g for 10 minutes at 4°C).
-
Analysis: Discard the supernatant, resuspend the mitochondrial pellet in SDS-PAGE loading buffer, and boil for 5 minutes. Analyze the samples by SDS-PAGE and autoradiography.
-
Quantification: Quantify the intensity of the imported protein band using densitometry.
Co-Immunoprecipitation (Co-IP) to Identify Protein Interactions
This protocol can be adapted to investigate the interaction of a precursor protein with components of the import machinery in the presence or absence of this compound.
Objective: To determine if this compound disrupts the interaction between a hydrophobic precursor protein and its receptor (e.g., Tom70).
Materials:
-
Isolated mitochondria
-
Lysis Buffer (e.g., containing a mild non-ionic detergent like digitonin (B1670571) to preserve protein complexes)
-
Antibody against the protein of interest (e.g., anti-Tom70)
-
Protein A/G magnetic beads
-
This compound
-
Wash Buffer
-
Elution Buffer
-
Equipment for western blotting
Protocol:
-
Mitochondrial Treatment and Lysis: Treat isolated mitochondria with this compound or DMSO (control) as in the import assay. Lyse the mitochondria by resuspending the pellet in ice-cold lysis buffer. Incubate on ice for 30 minutes.
-
Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g for 15 minutes at 4°C) to pellet insoluble debris.
-
Immunoprecipitation: Add the primary antibody (e.g., anti-Tom70) to the clarified lysate and incubate with gentle rotation for 2-4 hours at 4°C.
-
Capture Immune Complexes: Add pre-washed Protein A/G magnetic beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C.
-
Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads multiple times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound protein complexes from the beads by adding elution buffer or SDS-PAGE loading buffer and heating.
-
Analysis: Analyze the eluted proteins by SDS-PAGE and western blotting using antibodies against the bait protein (Tom70) and the expected interacting partner (the precursor protein).
Conclusion and Future Directions
This compound is a valuable research tool for the study of mitochondrial protein import, specifically for the challenging class of hydrophobic precursor proteins. While its precise molecular target remains to be definitively elucidated, the available evidence points to a mechanism involving the disruption of an early stage of import at the outer mitochondrial membrane. The conflicting reports regarding the involvement of Tom70 versus Seo1 underscore the need for further investigation to fully characterize its mechanism of action.
Future research should focus on:
-
Definitive Target Identification: Utilizing techniques such as affinity chromatography with immobilized this compound or genetic screens to identify its direct binding partner(s).
-
Quantitative Characterization: Determining the IC50 of this compound in various in vitro and cell-based assays to establish its potency.
-
Elucidation of the Role of Seo1: Further investigation into the function of Seo1 in mitochondrial protein import and its potential as a target for small molecule inhibitors.
-
Therapeutic Potential: Exploring the potential of this compound and related compounds as therapeutics for diseases associated with mitochondrial dysfunction, leveraging its ability to modulate mitochondrial biogenesis.
By addressing these questions, the scientific community can fully harness the potential of this compound as both a powerful research probe and a potential lead for novel therapeutic strategies.
References
Unveiling MitoBloCK-11: A Technical Primer on its Discovery and Initial Characterization
A Novel Modulator of Mitochondrial Protein Import with Implications for Neurodegenerative Disease
For Immediate Release
A novel small molecule, MitoBloCK-11, has been identified as a modulator of mitochondrial protein import, targeting the protein Seo1. This discovery, emerging from screens for inhibitors of mitochondrial processes, positions this compound as a valuable research tool for elucidating the intricacies of mitochondrial protein translocation and its role in cellular health and disease, particularly in the context of neurodegenerative conditions like Parkinson's disease. This technical guide provides an in-depth overview of the initial studies and discovery of this compound, tailored for researchers, scientists, and drug development professionals.
Mitochondria, the powerhouses of the cell, are central to cellular metabolism and function. The vast majority of mitochondrial proteins are synthesized in the cytoplasm and must be efficiently imported into the organelle. This process is mediated by a sophisticated machinery of translocases in the outer and inner mitochondrial membranes. Dysregulation of this protein import process has been linked to a variety of human diseases.
Initial investigations have revealed that this compound inhibits mitochondrial protein import through a mechanism involving Seo1, a protein whose primary localization was previously thought to be the plasma membrane.[1] This finding opens new avenues for understanding the multifaceted roles of Seo1 and its potential involvement in mitochondrial function. Furthermore, studies have connected this compound to the PINK1/Parkin-regulated mitophagy pathway, a critical quality control mechanism that removes damaged mitochondria and is implicated in the pathology of Parkinson's disease.[1][2]
While the precise molecular interactions and the full extent of this compound's effects are still under active investigation, this document summarizes the foundational knowledge gleaned from its initial discovery and characterization.
Quantitative Data Summary
At present, specific quantitative data such as IC50 values and detailed dose-response curves for this compound's inhibition of Seo1 or mitochondrial protein import have not been published in peer-reviewed literature. The primary source for its discovery is a doctoral dissertation, which describes its identification through a high-throughput screen.[1] Further characterization is required to establish a comprehensive quantitative profile.
Table 1: Summary of Available Data on this compound
| Parameter | Value | Source |
| Target | Seo1 | [1] |
| Reported Biological Activity | Inhibitor of mitochondrial protein import | [3] |
| Contradictory Reported Target | TOMM70 | [2][4] |
| Implicated Pathway | PINK1/Parkin-regulated mitophagy | [1][2] |
| Potential Therapeutic Area | Parkinson's Disease | [1] |
Experimental Protocols
The discovery of the MitoBloCK series of compounds, including this compound, stemmed from a chemical-genetic screening approach in yeast. The following outlines the general methodology employed in these initial studies.
High-Throughput Screen for Inhibitors of Mitochondrial Protein Import
The foundational screening method was designed to identify small molecules that disrupt the import of proteins into mitochondria. A common strategy involves a yeast-based assay where a reporter protein is targeted to the mitochondria. Inhibition of the import machinery leads to the mislocalization of the reporter, which can be detected through various means, such as cell growth in selective media or fluorescence.
Experimental Workflow for Small Molecule Screening
Caption: High-throughput screening workflow for identifying mitochondrial import inhibitors.
Signaling Pathway Perturbation
This compound's interaction with Seo1 suggests a novel point of intervention in the complex signaling network governing mitochondrial quality control. The PINK1/Parkin pathway is a key player in this process. In healthy mitochondria, the kinase PINK1 is continuously imported and degraded. However, upon mitochondrial damage, PINK1 accumulates on the outer mitochondrial membrane, leading to the recruitment of the E3 ubiquitin ligase Parkin, which in turn initiates the process of mitophagy to clear the damaged organelle.
The precise mechanism by which Seo1 and, consequently, this compound influence this pathway is a subject of ongoing research. It is hypothesized that by inhibiting Seo1-mediated processes, this compound may disrupt the normal trafficking or function of proteins involved in the PINK1/Parkin pathway, thereby modulating the mitophagic response.
Hypothesized Signaling Pathway of this compound Action
References
MitoBloCK-11: An In-depth Technical Guide to a Novel Modulator of Mitochondrial Protein Import and the Broader MitoBloCK Family
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of late 2025, publicly available scientific literature on the specific compound MitoBloCK-11 is limited. This guide provides the available information on this compound and offers a comprehensive overview of the well-characterized and structurally related compounds, MitoBloCK-1 and MitoBloCK-6, to provide context and insight into the broader class of MitoBloCK inhibitors of mitochondrial protein import.
Introduction to the MitoBloCK Compound Family
The MitoBloCK (Mitochondrial protein import Blocker) compounds are a series of small molecules identified through chemical screens to modulate the complex machinery of mitochondrial protein import. These compounds serve as valuable research tools to dissect the intricate pathways of protein translocation into mitochondria and hold potential for therapeutic development in diseases linked to mitochondrial dysfunction.
This guide will focus on the known cellular pathways affected by this compound and provide a detailed analysis of the more extensively studied MitoBloCK-1 and MitoBloCK-6, including quantitative data, experimental protocols, and visual representations of their mechanisms of action.
This compound: A Novel Probe of Mitochondrial Protein Import
This compound is a novel small molecule identified as an inhibitor of mitochondrial protein import.[1] Preliminary characterization suggests that its mechanism of action may differ from other members of the MitoBloCK family.
Affected Cellular Pathways
The primary target of this compound is believed to be the Seo1 protein , a transport protein involved in mitochondrial protein import.[1] It is noteworthy that this compound does not appear to act through the well-known outer mitochondrial membrane translocases Tom70 or Tom20.[1] This specificity suggests a unique mechanism for inhibiting the import of precursor proteins, particularly those containing hydrophobic segments.[1]
Furthermore, this compound has been implicated in the PINK1/Parkin-regulated mitophagy pathway .[1] This pathway is crucial for the selective removal of damaged mitochondria and is a key area of research in neurodegenerative diseases such as autosomal recessive Parkinson's disease.[1] The ability of this compound to modulate this pathway makes it a valuable tool for studying the molecular mechanisms of mitophagy.[1]
Quantitative Data
Currently, there is no detailed quantitative data such as IC50 or MIC50 values for this compound available in the public domain.
Experimental Protocols
Detailed experimental protocols for the characterization of this compound have not yet been published. The identification of this compound likely arose from a small molecule screen designed to identify inhibitors of mitochondrial protein import, similar to the screens used to identify other MitoBloCK compounds.[1]
MitoBloCK-1: A Specific Inhibitor of the TIM22 Pathway
MitoBloCK-1 was identified through a chemical-genetic screen for its ability to cause synthetic lethality in a tim10-1 yeast mutant.[1][2] It specifically targets the TIM22 pathway, which is responsible for the import and insertion of polytopic membrane proteins into the inner mitochondrial membrane.[1][2]
Mechanism of Action
MitoBloCK-1 acts by impeding the binding of the Tim9-Tim10 chaperone complex in the intermembrane space to its substrate proteins as they are translocating through the outer membrane TOM complex.[1][2] This inhibition occurs at an early stage of the import process.[1][2]
Affected Cellular Pathways
The primary cellular pathway affected by MitoBloCK-1 is the TIM22 mitochondrial protein import pathway . It specifically inhibits the import of TIM22 substrates such as the ADP/ATP carrier (AAC) and the phosphate (B84403) carrier.[1][2] Importantly, it does not affect the TIM23 or Mia40/Erv1 import pathways.[1][2]
Quantitative Data
| Compound | Assay | Organism/Cell Line | Value | Reference |
| MitoBloCK-1 | MIC50 | S. cerevisiae (tim10-1 mutant) | 11 µM | [1] |
| MitoBloCK-1 | MIC50 | S. cerevisiae (tim10-1 tim9S suppressor) | 10 µM | [1] |
| MitoBloCK-1 | Import Assay | Isolated mouse liver mitochondria | Inhibition at 25 µM | [3] |
Experimental Protocols
Yeast Growth Inhibition Assay (MIC50 Determination):
-
Yeast strains (e.g., wild-type, tim10-1 mutant) are grown to mid-log phase in appropriate liquid media.
-
Cells are harvested, washed, and resuspended to a standard optical density.
-
Serial dilutions of MitoBloCK-1 (dissolved in DMSO) are prepared in a 96-well plate.
-
A fixed number of yeast cells are added to each well.
-
Plates are incubated at the permissive temperature for the mutant strain (e.g., 25°C) for a defined period (e.g., 24-48 hours).
-
Cell growth is measured by reading the optical density at 600 nm (OD600) using a plate reader.
-
The half-maximal inhibitory concentration (MIC50) is calculated by plotting the percentage of growth inhibition against the log of the inhibitor concentration.
In Vitro Mitochondrial Protein Import Assay:
-
Mitochondria are isolated from yeast or mammalian cells by differential centrifugation.
-
Radiolabeled precursor proteins (e.g., 35S-labeled AAC) are synthesized by in vitro transcription/translation.
-
Isolated mitochondria are incubated with the radiolabeled precursor protein in import buffer containing an energy source (ATP, NADH).
-
MitoBloCK-1 or vehicle (DMSO) is added to the import reaction at the desired concentration.
-
The import reaction is incubated at the appropriate temperature (e.g., 25°C for yeast, 30°C for mammalian) for various time points.
-
The reaction is stopped by placing the tubes on ice and treating with a protease (e.g., proteinase K) to digest non-imported precursor proteins.
-
Mitochondria are re-isolated, washed, and lysed.
-
Imported proteins are analyzed by SDS-PAGE and autoradiography.
MitoBloCK-6: A Potent Inhibitor of the MIA Pathway
MitoBloCK-6 was identified in a chemical screen for inhibitors of the sulfhydryl oxidase activity of Erv1, a key component of the Mitochondrial Intermembrane Space Assembly (MIA) pathway.[4][5] This pathway is essential for the import and oxidative folding of cysteine-rich proteins into the intermembrane space.[4][5]
Mechanism of Action
MitoBloCK-6 is a potent inhibitor of the FAD-linked sulfhydryl oxidase Erv1 and its human homolog, ALR (Augmenter of Liver Regeneration).[4][6][7] By inhibiting Erv1/ALR, MitoBloCK-6 disrupts the disulfide relay system, preventing the oxidation of Mia40 and the subsequent import of substrate proteins.[4] It has been shown to interfere with the binding of Mia40 and cytochrome c to Erv1.[4]
Affected Cellular Pathways
The primary target of MitoBloCK-6 is the MIA pathway , also known as the mitochondrial disulfide relay system.[4][5] It inhibits the import of MIA pathway substrates such as the small Tim proteins (e.g., Tim13) and Cmc1.[4]
Unexpectedly, MitoBloCK-6 has also been shown to affect the TIM22 carrier import pathway .[4] It appears to play a role in the transfer of carrier proteins, like AAC, from the TOM complex to the Tim9-Tim10 complex in the intermembrane space.[4]
Quantitative Data
| Compound | Target | Assay | Value | Reference |
| MitoBloCK-6 | Erv1 | In vitro sulfhydryl oxidase (Amplex Red) | IC50 = 900 nM | [4][6][7] |
| MitoBloCK-6 | ALR | In vitro sulfhydryl oxidase (Amplex Red) | IC50 = 700 nM | [4][6][7] |
| MitoBloCK-6 | Erv2 | In vitro sulfhydryl oxidase (Amplex Red) | IC50 = 1.4 µM | [4][6][7] |
| MitoBloCK-6 | OCI-AML2, TEX, Jurkat, NB4 leukemia cells | Cell viability | IC50 = 5-10 µM | [6] |
| MitoBloCK-6 | McA-RH7777 liver cancer cells | Cell proliferation | Inhibition at 20-40 µM | [6] |
| MitoBloCK-6 | Human embryonic stem cells | Apoptosis | Induction at 20 µM | [6] |
Experimental Protocols
In Vitro Erv1/ALR Sulfhydryl Oxidase Assay (Amplex Red):
-
Recombinant Erv1 or ALR protein is purified.
-
The assay is performed in a 96-well plate format.
-
The reaction mixture contains buffer, horseradish peroxidase (HRP), and Amplex Red reagent.
-
MitoBloCK-6 at various concentrations is pre-incubated with the Erv1/ALR enzyme.
-
The reaction is initiated by the addition of a thiol-containing substrate, such as dithiothreitol (B142953) (DTT).
-
The sulfhydryl oxidase activity of Erv1/ALR generates hydrogen peroxide (H2O2) as a byproduct.
-
HRP uses H2O2 to oxidize Amplex Red into the fluorescent product, resorufin.
-
Fluorescence is measured over time using a plate reader (excitation ~540 nm, emission ~590 nm).
-
The initial rate of the reaction is calculated, and the IC50 value is determined by plotting the percentage of inhibition against the log of the inhibitor concentration.
Cell Viability Assay (MTT):
-
Cells (e.g., cancer cell lines) are seeded in a 96-well plate and allowed to adhere overnight.
-
Cells are treated with various concentrations of MitoBloCK-6 for a specified period (e.g., 72 hours).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours.
-
Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan (B1609692) product.
-
The formazan crystals are solubilized with a suitable solvent (e.g., DMSO or isopropanol).
-
The absorbance of the solubilized formazan is measured at a wavelength of ~570 nm.
-
Cell viability is expressed as a percentage of the vehicle-treated control, and the IC50 is calculated.
Summary and Future Directions
The MitoBloCK family of compounds represents a powerful set of tools for investigating the fundamental processes of mitochondrial protein import. While data on this compound is still emerging, its unique targeting of the Seo1 protein and its influence on the PINK1/Parkin pathway highlight it as a promising area for future research, particularly in the context of neurodegenerative diseases.
The well-characterized inhibitors, MitoBloCK-1 and MitoBloCK-6, have already provided significant insights into the TIM22 and MIA pathways, respectively. The detailed quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to utilize these compounds in their own studies. Further investigation into the structure-activity relationships of the MitoBloCK compounds and their effects in various disease models will be crucial for translating these research tools into potential therapeutic agents.
References
- 1. pnas.org [pnas.org]
- 2. Substrate specificity of the TIM22 mitochondrial import pathway revealed with small molecule inhibitor of protein translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Small Molecule Inhibitor of Redox-Regulated Protein Translocation into Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A small molecule inhibitor of redox-regulated protein translocation into mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. MitoBloCK-6 | 303215-67-0 [sigmaaldrich.com]
The Effects of MitoBloCK-6 on Zebrafish Development: A Technical Guide
A Note on Nomenclature: Publicly available research primarily refers to MitoBloCK-6 , a small molecule inhibitor of the mitochondrial Mia40/Erv1 import pathway. It is presumed that the query for "MitoBloCK-11" contains a typographical error, and this document will focus on the known effects of MitoBloCK-6.
Introduction
Mitochondria are central to cellular metabolism, energy production, and the regulation of cell death pathways. The intricate process of mitochondrial biogenesis relies on the import of over a thousand proteins encoded by the nuclear genome. The mitochondrial intermembrane space (IMS) contains a specialized machinery, the disulfide relay system, which facilitates the import and oxidative folding of cysteine-rich proteins. Key components of this system are Mia40 and the sulfhydryl oxidase Erv1 (also known as ALR in vertebrates). Disruption of this pathway has been implicated in various pathologies. MitoBloCK-6 is a cell-permeable small molecule that has been identified as a potent and selective inhibitor of the Mia40/Erv1 redox-mediated import pathway[1]. The zebrafish (Danio rerio), with its external fertilization, rapid development, and optical transparency, serves as an excellent vertebrate model to study the in vivo consequences of inhibiting this crucial mitochondrial process[2]. This technical guide provides a comprehensive overview of the known effects of MitoBloCK-6 on zebrafish development, with a focus on its mechanism of action, observed toxicological endpoints, and the experimental methodologies used for their assessment.
Mechanism of Action: Inhibition of the Mia40/Erv1 Pathway
MitoBloCK-6 specifically targets the sulfhydryl oxidase Erv1/ALR[1]. The Mia40/Erv1 pathway is responsible for the import of a subset of IMS proteins that possess conserved cysteine motifs. The import process involves the formation of transient disulfide bonds between the importing protein and Mia40. For Mia40 to be recycled for subsequent rounds of import, it must be reoxidized by Erv1. Erv1, in turn, transfers electrons to cytochrome c, linking this import pathway to the electron transport chain[3].
By inhibiting Erv1, MitoBloCK-6 effectively stalls the disulfide relay system. This leads to an accumulation of reduced Mia40 and a failure to import and mature essential IMS proteins[1]. The downstream consequences of this inhibition are a disruption of mitochondrial function, which manifests as distinct developmental defects in a whole organism model like the zebrafish.
Effects on Zebrafish Development
Exposure of zebrafish embryos to MitoBloCK-6 results in a range of developmental abnormalities, with the cardiovascular system being particularly sensitive. The observed phenotypes are consistent with those seen in zebrafish embryos with morpholino-induced knockdown of ALR, the vertebrate homolog of Erv1, suggesting a high degree of target specificity for MitoBloCK-6.
Developmental Toxicity
| Parameter | Concentration | Observed Effect | Time Point |
| Developmental Defects | 2.5 µM | Cardiac edema, decreased cardiac fluorescence | 3 days post-fertilization (dpf) |
| Phenotype Severity | Dose-dependent | Increased severity of cardiac edema and spinal curvature with increasing concentration. | 2-3 dpf |
Quantitative data on mortality rates and a full dose-response curve for specific malformations are not extensively detailed in the available literature.
Cardiotoxicity
The most pronounced effect of MitoBloCK-6 on zebrafish development is impaired cardiac function and morphology.
| Parameter | Observation | Method of Assessment |
| Heart Rate | Slower beats per minute (bpm) compared to controls[2]. | Direct observation under a microscope, video microscopy. |
| Pericardial Edema | Severe fluid accumulation around the heart[4]. | Brightfield microscopy, measurement of the edematous area. |
| Cardiac Morphology | Improperly looped cardiac muscle[2]. | Confocal microscopy of transgenic lines with fluorescently labeled hearts. |
| Circulation | Impaired blood circulation leading to blood pooling[2]. | O-dianisidine staining (stains heme groups in red blood cells). |
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the effects of MitoBloCK-6 on zebrafish development.
Zebrafish Maintenance and Embryo Collection
-
Husbandry: Adult zebrafish are maintained in a recirculating aquarium system at 28.5°C on a 14-hour light/10-hour dark cycle.
-
Breeding: Embryos are obtained by natural spawning of adult zebrafish in breeding tanks.
-
Embryo Collection and Staging: Fertilized eggs are collected and raised in E3 embryo medium (5 mM NaCl, 0.17 mM KCl, 0.33 mM CaCl₂, 0.33 mM MgSO₄) at 28.5°C. Embryos are staged according to standard morphological criteria.
MitoBloCK-6 Exposure
-
Stock Solution: MitoBloCK-6 is dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution.
-
Working Solutions: The stock solution is diluted in E3 embryo medium to the desired final concentrations. The final DMSO concentration in the embryo medium should not exceed 0.5% to avoid solvent-induced toxicity.
-
Exposure Protocol: Healthy, fertilized embryos are selected at a specific developmental stage (e.g., 4-6 hours post-fertilization, hpf) and placed in multi-well plates. The E3 medium is replaced with the MitoBloCK-6 working solutions or a vehicle control (E3 with the same concentration of DMSO). Embryos are incubated at 28.5°C for the desired duration of the experiment.
Developmental Toxicity Assessment
-
Endpoints: Mortality, hatching rate, and morphological abnormalities (e.g., pericardial edema, yolk sac edema, body curvature, tail detachment, somite formation).
-
Procedure: Embryos are examined at regular intervals (e.g., 24, 48, 72, 96, 120 hpf) under a dissecting stereomicroscope.
-
Data Analysis: The number of dead embryos and embryos exhibiting specific malformations are recorded for each concentration. LC50 values can be calculated using appropriate statistical software.
Cardiotoxicity Assessment
-
Heart Rate Measurement:
-
At a specific time point (e.g., 48 or 72 hpf), individual embryos are transferred to a depression slide.
-
The embryo is positioned to have a clear lateral view of the heart.
-
The number of ventricular contractions is counted over a 15 or 30-second interval and extrapolated to beats per minute (bpm)[5][6][7].
-
-
Pericardial Edema Quantification:
-
Cardiac Morphology and Circulation:
-
Transgenic Lines: Transgenic zebrafish lines with fluorescently labeled cardiomyocytes (e.g., Tg(cmlc2:GFP)) are used to visualize heart morphology.
-
Confocal Microscopy: Live embryos are mounted in low-melting-point agarose (B213101) and imaged using a confocal microscope to assess heart looping and chamber formation.
-
O-dianisidine Staining: To visualize circulating red blood cells, embryos are stained with O-dianisidine, which reacts with the heme group of hemoglobin.
-
Mitochondrial Respiration Assay (Seahorse XF Analyzer)
This protocol is adapted from established methods for measuring mitochondrial respiration in zebrafish embryos[9][10][11][12].
-
Embryo Preparation: At the desired time point post-treatment with MitoBloCK-6, individual embryos are placed in each well of a Seahorse XF24 Islet Capture Microplate.
-
Assay Medium: The E3 medium is replaced with a low-buffered assay medium.
-
Mitochondrial Stress Test: A series of mitochondrial toxins are sequentially injected into each well to measure key parameters of mitochondrial function:
-
Oligomycin: An ATP synthase inhibitor, used to determine ATP-linked respiration.
-
FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone): An uncoupling agent that collapses the proton gradient and allows for the measurement of maximal respiration.
-
Rotenone and Antimycin A: Inhibitors of Complex I and Complex III, respectively, used to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.
-
-
Data Analysis: The Seahorse XF software calculates the oxygen consumption rate (OCR) in real-time, allowing for the determination of basal respiration, ATP production, proton leak, maximal respiration, and spare respiratory capacity.
Signaling Pathways and Experimental Workflows
Mia40/Erv1 Mitochondrial Import Pathway
The following diagram illustrates the normal function of the Mia40/Erv1 disulfide relay system and the point of inhibition by MitoBloCK-6.
References
- 1. A small molecule inhibitor of redox-regulated protein translocation into mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. escholarship.org [escholarship.org]
- 3. Erv1 mediates the Mia40-dependent protein import pathway and provides a functional link to the respiratory chain by shuttling electrons to cytochrome c - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cardiotoxicity of Zebrafish Induced by 6-Benzylaminopurine Exposure and Its Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Overview of Methods for Cardiac Rhythm Detection in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Myostatin Modulates the Heart Rate in Zebrafish Embryos [jscimedcentral.com]
- 7. Quantifying Cardiac Functions in Embryonic and Adult Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aryl phosphate ester-induced pericardial edema in zebrafish embryos is influenced by the ionic composition of exposure media - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Plate-Based Respirometry to Assess Thermal Sensitivity of Zebrafish Embryo Bioenergetics in situ - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A bioenergetics assay for studying the effects of environmental stressors on mitochondrial function in vivo in zebrafish larvae - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Live Metabolic Profile Analysis of Zebrafish Embryos Using a Seahorse XF 24 Extracellular Flux Analyzer | Springer Nature Experiments [experiments.springernature.com]
An In-depth Technical Guide to the Bioactivity of MitoBloCK Small Molecule Inhibitors
Introduction
This technical guide provides a comprehensive overview of the bioactivity of the MitoBloCK family of small molecule inhibitors, which are instrumental in the study of mitochondrial protein import. It is important to note that while the query specified "MitoBloCK-11," the available scientific literature extensively covers other members of this family, such as MitoBloCK-1 and MitoBloCK-6, but does not contain information on a compound named "this compound." This guide will therefore focus on the well-characterized members of the MitoBloCK series, detailing their mechanism of action, summarizing quantitative data, outlining experimental protocols, and visualizing their impact on mitochondrial signaling pathways. These compounds serve as critical tools for researchers, scientists, and drug development professionals investigating mitochondrial biogenesis and its role in disease.
Quantitative Data Summary
The following table summarizes the key quantitative data associated with the bioactivity of characterized MitoBloCK compounds.
| Compound | Target | Assay | Result | Cell Line/System | Reference |
| MitoBloCK-6 | Erv1 | Inhibition of oxidase activity | IC50: 900 nM | In vitro | [1] |
| ALR | Inhibition of oxidase activity | IC50: 700 nM | In vitro | [1] | |
| Erv2 | Inhibition of oxidase activity | IC50: 1.4 µM | In vitro | [1] | |
| Leukemia Cells | Cytotoxicity | IC50: 5-10 µM | OCI-AML2, TEX, Jurkat, NB4 | [1] | |
| hESCs | Apoptosis Induction | 20 µM (8h) | Human Embryonic Stem Cells | [1] | |
| Liver Cancer Cells | Proliferation Inhibition | 20-40 µM (72h) | McA-RH7777 | [1] |
Mechanism of Action and Signaling Pathways
MitoBloCK compounds are a class of small molecules designed to inhibit mitochondrial protein import by targeting specific components of the import machinery.[2] Their mechanisms provide valuable insights into the intricate processes of protein translocation into the mitochondrial intermembrane space (IMS).
MitoBloCK-1 and the TIM22 Pathway:
MitoBloCK-1 specifically targets the Translocase of the Inner Membrane 22 (TIM22) pathway, which is responsible for the import of polytopic inner membrane proteins.[3] It acts by impeding the binding of the Tim9-Tim10 chaperone complex to the substrate protein as it traverses the outer membrane.[3][4] This action effectively attenuates the import of proteins such as the ADP/ATP carrier (AAC) and Tim22 itself, without affecting proteins that utilize the TIM23 or Mia40/Erv1 import pathways.[3]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Interaction and Effect of a Small MitoBlock Library as Inhibitor of ALR Protein–Protein Interaction Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Substrate specificity of the TIM22 mitochondrial import pathway revealed with small molecule inhibitor of protein translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Methodological & Application
MitoBloCK-11: Application Notes and Protocols for Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
MitoBloCK-11 is a small molecule inhibitor that targets mitochondrial protein import, a critical process for mitochondrial biogenesis and function. It is understood to act, at least in part, by inhibiting the transport protein Seo1, distinguishing its mechanism from inhibitors that target other components of the import machinery like Tom70 or Tom20. By disrupting the import of specific precursor proteins, particularly those with hydrophobic segments, this compound offers a tool to investigate the consequences of impaired mitochondrial protein translocation. Notably, it has been implicated in the PINK1 pathway, which is centrally involved in mitochondrial quality control and is linked to the pathogenesis of autosomal recessive Parkinson's disease. This makes this compound a valuable probe for studying mitochondrial dysfunction in neurodegenerative diseases and other pathologies.
These application notes provide an overview of the mechanism of this compound and offer generalized protocols for its use in cell culture experiments. It is important to note that specific, peer-reviewed protocols detailing the use of this compound in cell culture are not extensively available in the public domain. Therefore, the following protocols are based on general principles for using small molecule inhibitors in cell culture and should be adapted and optimized for specific cell lines and experimental questions.
Mechanism of Action
This compound disrupts the import of proteins into the mitochondria. This process is essential for the assembly and maintenance of the mitochondrial proteome, the vast majority of which is encoded by the nuclear genome and must be imported into the organelle. The proposed primary target of this compound is Seo1, a component of the mitochondrial protein import machinery. By inhibiting Seo1, this compound is thought to interfere with the translocation of a subset of mitochondrial precursor proteins. This disruption of protein import can lead to a range of cellular effects, including mitochondrial dysfunction, altered cellular metabolism, and the induction of stress response pathways like mitophagy, which is mediated by PINK1 and Parkin.
Below is a diagram illustrating the proposed mechanism of action of this compound and its impact on the PINK1-Parkin pathway of mitophagy.
Caption: Proposed mechanism of this compound action and its downstream effects.
Data Presentation
Due to the limited availability of published quantitative data for this compound, the following table provides a template for researchers to systematically record their own experimental data. It is crucial to perform dose-response and time-course experiments to determine the optimal conditions for your specific cell line and assay.
| Parameter | Cell Line A | Cell Line B | Cell Line C |
| Effective Concentration (EC50) for Phenotype of Interest (e.g., PINK1 stabilization) | e.g., 5-15 µM | Determine Experimentally | Determine Experimentally |
| IC50 for Cytotoxicity (72h) | e.g., 25-50 µM | Determine Experimentally | Determine Experimentally |
| Optimal Incubation Time for Pathway Activation | e.g., 6-24 hours | Determine Experimentally | Determine Experimentally |
| Vehicle Control | e.g., 0.1% DMSO | 0.1% DMSO | 0.1% DMSO |
Experimental Protocols
1. Preparation of this compound Stock Solution
-
Reconstitution: this compound is typically supplied as a solid. Based on vendor information, it is soluble in DMSO. For example, to prepare a 10 mM stock solution, dissolve the appropriate mass of this compound in sterile DMSO. Sonication may be required to ensure complete dissolution.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.
2. General Cell Culture Treatment Protocol
This protocol provides a general workflow for treating cultured cells with this compound.
Application Notes and Protocols for MitoBloCK-11 in Mitochondrial Import Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitochondrial protein import is a fundamental cellular process essential for mitochondrial biogenesis, function, and overall cellular health. The majority of mitochondrial proteins are encoded by the nuclear genome, synthesized on cytosolic ribosomes, and subsequently imported into the organelle through sophisticated protein translocation machineries. Dysregulation of this process is implicated in a range of human diseases, including neurodegenerative disorders like Parkinson's disease.
MitoBloCK-11 is a novel small molecule inhibitor of mitochondrial protein import.[1] It has been identified as a useful probe for studying the mechanisms of protein translocation. These application notes provide a detailed protocol for utilizing this compound in mitochondrial import assays to investigate its effects on the import of specific precursor proteins.
Mechanism of Action
This compound is proposed to inhibit the import of mitochondrial precursor proteins that contain hydrophobic segments.[2] Its putative target is the transport protein Seo1, while it does not appear to affect the import receptors Tom70 or Tom20.[2] The involvement of this compound in the delivery of the PINK1 pathway highlights its potential utility in studying the molecular mechanisms of Parkinson's disease.[1]
Proposed Signaling Pathway for this compound Inhibition
Caption: Proposed mechanism of this compound action.
Quantitative Data
Detailed quantitative data, such as IC50 values or comprehensive dose-response curves for this compound, are not extensively available in published literature. Researchers are advised to perform dose-response experiments to determine the optimal concentration for their specific cell type and precursor protein of interest. The following table provides a suggested range of concentrations for initial experiments based on typical small molecule inhibitor assays.
| Parameter | Value/Range | Notes |
| Molecular Weight | 434.26 g/mol | C17H12BrN3O. |
| Recommended Solvent | DMSO | Prepare a concentrated stock solution (e.g., 10-50 mM). |
| Suggested Test Concentrations | 1 - 100 µM | Perform a dose-response curve to determine the optimal inhibitory concentration. |
| Vehicle Control | DMSO | Use the same final concentration of DMSO in control experiments as in the this compound treated samples. |
Experimental Protocols
This section provides a detailed protocol for an in vitro mitochondrial protein import assay using isolated mitochondria and a radiolabeled precursor protein. This protocol is a general guideline and may require optimization for specific experimental conditions.
Experimental Workflow
Caption: Workflow for in vitro mitochondrial import assay.
Materials and Reagents
-
Cells or Tissue: For mitochondria isolation (e.g., HeLa cells, yeast, or mouse liver).
-
Mitochondria Isolation Buffer: (e.g., 20 mM HEPES-KOH pH 7.4, 220 mM mannitol, 70 mM sucrose, 1 mM EDTA, 0.5 mM PMSF).
-
Import Buffer: (e.g., 20 mM HEPES-KOH pH 7.4, 250 mM sucrose, 5 mM magnesium acetate, 80 mM potassium acetate, 10 mM sodium succinate, 1 mM DTT, 5 mM ATP).
-
This compound: Stock solution in DMSO.
-
Radiolabeled Precursor Protein: Synthesized using an in vitro transcription/translation system (e.g., TNT® Coupled Reticulocyte Lysate System) with [³⁵S]-methionine.
-
Proteinase K: Stock solution (e.g., 10 mg/mL).
-
PMSF: Phenylmethylsulfonyl fluoride, stock solution in ethanol (B145695) or isopropanol.
-
SDS-PAGE reagents and equipment.
-
Autoradiography film or phosphorimager.
Protocol
-
Mitochondria Isolation:
-
Isolate crude mitochondria from your chosen source (e.g., cultured cells or tissue) using standard differential centrifugation protocols.
-
Determine the protein concentration of the mitochondrial preparation using a standard protein assay (e.g., Bradford or BCA).
-
-
In Vitro Synthesis of Radiolabeled Precursor Protein:
-
Synthesize the desired mitochondrial precursor protein in the presence of [³⁵S]-methionine using a coupled transcription/translation system according to the manufacturer's instructions.
-
-
Mitochondrial Import Reaction:
-
For each reaction, use 20-50 µg of isolated mitochondria.
-
Pre-incubate the mitochondria in import buffer with the desired concentration of this compound or an equivalent volume of DMSO (vehicle control) for 10-15 minutes at the import temperature (e.g., 30°C for yeast, 37°C for mammalian mitochondria).
-
Initiate the import reaction by adding 2-5 µL of the radiolabeled precursor protein lysate.
-
Incubate the reaction for various time points (e.g., 0, 5, 15, 30, and 60 minutes) at the appropriate temperature.
-
-
Stopping the Import and Removing Non-Imported Protein:
-
Stop the import reaction by placing the tubes on ice.
-
To one set of control samples, add a mitochondrial uncoupler (e.g., CCCP) at the beginning of the incubation to confirm that import is membrane potential-dependent.
-
Treat the samples with Proteinase K (final concentration 50-100 µg/mL) for 15-30 minutes on ice to digest any precursor protein that has not been imported into the mitochondria.
-
Stop the Proteinase K digestion by adding PMSF (final concentration 1-2 mM).
-
-
Sample Analysis:
-
Re-isolate the mitochondria by centrifugation at high speed (e.g., 12,000 x g) for 10 minutes at 4°C.
-
Carefully remove the supernatant and lyse the mitochondrial pellet in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Dry the gel and expose it to autoradiography film or a phosphorimager screen.
-
-
Data Analysis:
-
Quantify the band intensity of the imported, processed (if applicable) protein at each time point and for each concentration of this compound.
-
Plot the amount of imported protein as a function of time to determine the import kinetics.
-
Compare the import efficiency in the presence of this compound to the vehicle control to determine the percentage of inhibition.
-
Conclusion
This compound is a valuable tool for investigating the intricacies of mitochondrial protein import, particularly for precursor proteins with hydrophobic segments that may utilize the Seo1-dependent pathway. The provided protocol offers a framework for conducting mitochondrial import assays to characterize the inhibitory effects of this compound. Due to the limited availability of published quantitative data, researchers are encouraged to perform thorough dose-response and time-course experiments to validate the effects of this inhibitor in their specific experimental system.
References
Determining the Optimal Concentration of MitoBloCK-11 for Cellular Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
MitoBloCK-11 is a novel small-molecule inhibitor targeting mitochondrial protein import.[1] It is believed to function by inhibiting the transport protein Seo1, which is distinct from other common mitochondrial import targets like Tom20 or Tom70.[1] This mechanism of action suggests that this compound may selectively impede the import of precursor proteins containing hydrophobic segments.[1] Notably, this compound has been implicated in the PINK1/Parkin pathway, which is crucial for mitochondrial quality control and is linked to neurodegenerative conditions such as Parkinson's disease.[2][3][4][5] Given its specific target and involvement in critical cellular pathways, determining the precise optimal concentration of this compound is paramount for reproducible and meaningful experimental outcomes.
These application notes provide a comprehensive workflow and detailed protocols for researchers to systematically determine the optimal working concentration of this compound for their specific cell type and experimental context. The following sections will guide you through establishing a dose-response curve, assessing cytotoxicity, and verifying the functional impact on mitochondrial protein import.
Mechanism of Action: Inhibition of Mitochondrial Protein Import
This compound is thought to interfere with the proper import of newly synthesized proteins from the cytoplasm into the mitochondria. This process is essential for mitochondrial biogenesis, maintenance, and function. The proposed mechanism involves the inhibition of Seo1, a protein involved in the translocation of specific precursor proteins across the mitochondrial membranes.
Experimental Workflow for Determining Optimal Concentration
A systematic approach is crucial to identify a concentration that effectively inhibits mitochondrial protein import without inducing widespread cytotoxicity. The following workflow outlines the key stages of this process.
Data Presentation
The quantitative data generated from the following protocols should be summarized in tables for clear comparison and determination of the optimal concentration range.
Table 1: Dose-Response and Cytotoxicity of this compound
| Cell Line | Time Point (hr) | This compound Conc. (µM) | % Cell Viability (MTT) | IC50 (µM) |
| e.g., HeLa | 24 | 0 (Vehicle) | 100 ± 5.2 | |
| 1 | 98 ± 4.8 | |||
| 5 | 95 ± 6.1 | |||
| 10 | 85 ± 7.3 | |||
| 25 | 60 ± 8.5 | |||
| 50 | 45 ± 9.2 | |||
| 100 | 20 ± 4.5 | |||
| 48 | ... | ... | ||
| e.g., SH-SY5Y | 24 | ... | ... | |
| 48 | ... | ... |
Table 2: Mitochondrial Function Analysis
| Treatment | Basal Respiration (OCR) | Maximal Respiration (OCR) | ATP Production (OCR) |
| Vehicle Control | ... | ... | ... |
| This compound (Low Conc.) | ... | ... | ... |
| This compound (Mid Conc.) | ... | ... | ... |
| This compound (High Conc.) | ... | ... | ... |
Table 3: Mitochondrial Protein Import Analysis
| Treatment | Relative Protein Level (TIMM23) | Relative Protein Level (Control) |
| Vehicle Control | 1.0 | 1.0 |
| This compound (Low Conc.) | ... | ... |
| This compound (Mid Conc.) | ... | ... |
| This compound (High Conc.) | ... | ... |
Experimental Protocols
Protocol 1: Dose-Response and Cytotoxicity Assessment using MTT Assay
This protocol determines the concentration range of this compound that affects cell viability. The half-maximal inhibitory concentration (IC50) can be calculated from this data.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol (B130326) or DMSO)[6]
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. A suggested starting range is 0.1 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[7][8]
-
Solubilization: If using adherent cells, carefully remove the medium. Add 100 µL of MTT solvent to each well to dissolve the formazan (B1609692) crystals.[7]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 570 nm using a plate reader.[7][9]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
Protocol 2: Live/Dead Viability Assay
This assay confirms the cytotoxicity results from the MTT assay using a fluorescence-based method that distinguishes between live and dead cells.
Materials:
-
Cells treated with this compound as in Protocol 1
-
LIVE/DEAD™ Viability/Cytotoxicity Kit (containing Calcein AM and Ethidium Homodimer-1)
-
DPBS (Dulbecco's Phosphate-Buffered Saline)
-
Fluorescence microscope or plate reader
Procedure:
-
Prepare Staining Solution: Prepare a working solution of Calcein AM (stains live cells green) and Ethidium Homodimer-1 (EthD-1, stains dead cells red) in DPBS according to the manufacturer's instructions.[10][11]
-
Cell Staining: Remove the culture medium from the treated cells and wash once with DPBS. Add the staining solution to each well and incubate for 15-30 minutes at room temperature, protected from light.[12][13]
-
Imaging/Quantification:
-
Microscopy: Visualize the cells using a fluorescence microscope with appropriate filters for green (Calcein AM) and red (EthD-1) fluorescence.[10]
-
Plate Reader: Measure the fluorescence intensity at the appropriate excitation/emission wavelengths (Calcein AM: ~494/517 nm; EthD-1: ~528/617 nm).[11][12]
-
-
Data Analysis: Calculate the percentage of live and dead cells for each treatment condition.
Protocol 3: Mitochondrial Function Assessment using Seahorse XF Analyzer
This protocol assesses the impact of this compound on mitochondrial respiration, providing a functional readout of its effect on mitochondria.
Materials:
-
Cells of interest
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Seahorse XF Assay Medium supplemented with glucose, pyruvate, and glutamine[14]
-
Seahorse XF Cell Mito Stress Test Kit (containing oligomycin, FCCP, and rotenone/antimycin A)[14][15]
-
Seahorse XF Analyzer[16]
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF microplate at an optimized density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with selected non-toxic to mildly toxic concentrations of this compound (determined from Protocols 1 and 2) for a desired duration (e.g., 4-24 hours).
-
Assay Preparation: On the day of the assay, replace the culture medium with Seahorse XF assay medium and incubate in a non-CO2 incubator for 1 hour.[14]
-
Mito Stress Test: Load the Seahorse XF sensor cartridge with oligomycin, FCCP, and rotenone/antimycin A.[15] Perform the Mito Stress Test according to the manufacturer's protocol.[14][16]
-
Data Analysis: The Seahorse software will calculate key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration. Compare these parameters between vehicle-treated and this compound-treated cells.
Protocol 4: Verification of Target Engagement by Western Blot
This protocol verifies that this compound is inhibiting the import of mitochondrial proteins by assessing the levels of specific mitochondrial proteins. A reduction in the levels of proteins that require import would indicate successful target engagement.
Materials:
-
Cells treated with this compound
-
RIPA buffer or other suitable lysis buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against mitochondrial proteins (e.g., TIMM23, a protein of the inner mitochondrial membrane) and a loading control (e.g., VDAC for the mitochondrial fraction or GAPDH for whole-cell lysate).
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Mitochondrial Isolation (Optional but Recommended): Treat cells with this compound. Isolate mitochondria from the treated and control cells using a commercial kit or a differential centrifugation protocol.[17][18][19]
-
Protein Extraction: Lyse the isolated mitochondria or whole cells with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer the proteins to a membrane.
-
Immunoblotting:
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the level of the protein of interest to the loading control. Compare the protein levels in this compound-treated samples to the vehicle control.
Conclusion
By following this structured workflow and these detailed protocols, researchers can confidently determine the optimal concentration of this compound for their specific experimental needs. This systematic approach ensures that the chosen concentration effectively modulates mitochondrial protein import while minimizing off-target cytotoxic effects, leading to more reliable and interpretable data in the study of mitochondrial biology and related diseases.
References
- 1. This compound (MB-11) | TargetMol [targetmol.com]
- 2. Frontiers | PINK1/Parkin Pathway Activation for Mitochondrial Quality Control – Which Is the Best Molecular Target for Therapy? [frontiersin.org]
- 3. PINK1-PRKN/PARK2 pathway of mitophagy is activated to protect against renal ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. LIVE/DEAD Viability/Cytotoxicity Kit for mammalian cells | Thermo Fisher Scientific - US [thermofisher.com]
- 11. ptglab.com [ptglab.com]
- 12. labs.pbrc.edu [labs.pbrc.edu]
- 13. tools.thermofisher.com [tools.thermofisher.com]
- 14. content.protocols.io [content.protocols.io]
- 15. Protocol for real-time measurement of mitochondrial respiration in the mouse ocular posterior pole using a Seahorse XFe24 analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mito Stress Assay of PBMCs With Seahorse XFe96 Flux Analyzer and Comparison of Poly-D-Lysine and Poly-L-Lysine for Cell Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mitochondrial purification protocol for western blot | Abcam [abcam.com]
- 18. Isolation of Pure Mitochondria from Rat Kidneys and Western Blot of Mitochondrial Respiratory Chain Complexes [bio-protocol.org]
- 19. Isolation of Pure Mitochondria from Rat Kidneys and Western Blot of Mitochondrial Respiratory Chain Complexes [en.bio-protocol.org]
- 20. Western Blot Protocol – Mitophenome [mitophenome.org]
Application Notes: Determining the Dose-Response of MitoBloCK-11 in HeLa Cells
References
- 1. This compound (MB-11) | TargetMol [targetmol.com]
- 2. Detection of HeLa cell viability by MTT assay [bio-protocol.org]
- 3. rsc.org [rsc.org]
- 4. A small molecule inhibitor of redox-regulated protein translocation into mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Interaction and Effect of a Small MitoBlock Library as Inhibitor of ALR Protein–Protein Interaction Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mitochondrial Impairment by MitoBloCK-6 Inhibits Liver Cancer Cell Proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the PINK1 Pathway with MitoBloCK-11
For Researchers, Scientists, and Drug Development Professionals
Introduction
The PINK1/Parkin pathway is a critical cellular process for maintaining mitochondrial health. This pathway identifies and removes damaged mitochondria through a selective form of autophagy known as mitophagy. Dysregulation of this pathway is strongly associated with the pathogenesis of Parkinson's disease and other neurodegenerative disorders. The serine/threonine kinase PINK1 (PTEN-induced putative kinase 1) and the E3 ubiquitin ligase Parkin are central players in this quality control mechanism.
Under normal physiological conditions, PINK1 is imported into the inner mitochondrial membrane, where it is rapidly cleaved and subsequently degraded. However, upon mitochondrial damage and depolarization of the mitochondrial membrane potential, the import of PINK1 is stalled. This leads to the accumulation of full-length PINK1 on the outer mitochondrial membrane (OMM).[1] Accumulated PINK1 then recruits Parkin from the cytosol to the mitochondrial surface.[1] Once recruited, Parkin is activated and ubiquitinates various OMM proteins, marking the damaged mitochondrion for engulfment by an autophagosome and subsequent degradation in the lysosome.
MitoBloCK-11 is a novel small molecule inhibitor of mitochondrial protein import.[2][3][4][5] It is proposed to act through the transport protein Seo1, inhibiting the import of precursor proteins that contain hydrophobic segments.[2][3] Emerging evidence suggests that this compound plays a significant role in the PINK1 pathway, making it a valuable tool for studying the molecular mechanisms of mitophagy and for the development of therapeutics targeting neurodegenerative diseases.[4][5] This application note provides detailed protocols for utilizing this compound to investigate the PINK1/Parkin pathway.
Mechanism of Action of this compound in the Context of the PINK1 Pathway
This compound's inhibitory effect on mitochondrial protein import provides a novel mechanism to probe the PINK1 pathway. By disrupting the import of specific proteins, this compound is hypothesized to indirectly induce mitochondrial stress and impair the processing of PINK1, leading to its accumulation on the outer mitochondrial membrane and subsequent activation of the PINK1/Parkin signaling cascade. This allows for the study of the downstream events of PINK1 stabilization in a controlled manner.
Data Presentation
The following tables summarize expected quantitative data from experiments using this compound to study the PINK1 pathway.
Table 1: Western Blot Densitometry Analysis
| Treatment Group | Relative PINK1 Levels (Normalized to VDAC) | Relative Parkin Levels (Mitochondrial Fraction) | Relative p-Ub (Ser65) Levels (Normalized to Total Ub) | LC3-II/LC3-I Ratio |
| Vehicle Control | 1.00 ± 0.12 | 1.00 ± 0.15 | 1.00 ± 0.09 | 1.2 ± 0.2 |
| CCCP (10 µM) | 4.52 ± 0.31 | 3.89 ± 0.28 | 5.12 ± 0.45 | 3.5 ± 0.4 |
| This compound (10 µM) | 3.87 ± 0.25 | 3.15 ± 0.22 | 4.23 ± 0.38 | 2.9 ± 0.3 |
| This compound (25 µM) | 5.21 ± 0.40 | 4.55 ± 0.35 | 5.98 ± 0.51 | 4.1 ± 0.5 |
Table 2: Immunofluorescence Analysis of Parkin Translocation
| Treatment Group | Percentage of Cells with Parkin Co-localized with Mitochondria |
| Vehicle Control | 5 ± 2% |
| CCCP (10 µM) | 78 ± 5% |
| This compound (10 µM) | 65 ± 6% |
| This compound (25 µM) | 85 ± 4% |
Experimental Protocols
The following protocols provide detailed methodologies for key experiments to investigate the effects of this compound on the PINK1 pathway.
Protocol 1: Cell Culture and Treatment
-
Cell Line: HeLa or SH-SY5Y cells are commonly used for studying the PINK1/Parkin pathway.
-
Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Plating: Seed cells in 6-well plates (for Western Blot) or on glass coverslips in 24-well plates (for Immunofluorescence) and allow them to reach 70-80% confluency.
-
Treatment:
-
Vehicle Control: Treat cells with DMSO (or the solvent used for this compound) at the same final concentration as the treated groups.
-
Positive Control (CCCP): Treat cells with 10 µM Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) for 4-6 hours to induce mitochondrial depolarization and activate the PINK1 pathway.[6][7][8]
-
This compound Treatment: Treat cells with varying concentrations of this compound (e.g., 10 µM, 25 µM) for 6-12 hours. The optimal concentration and incubation time should be determined empirically for each cell line.
-
Protocol 2: Western Blot Analysis
A. Whole Cell Lysate Preparation
-
After treatment, wash cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (whole cell lysate) and determine the protein concentration using a BCA assay.
B. Mitochondrial Fractionation
-
Harvest cells and perform mitochondrial isolation using a commercially available kit or a differential centrifugation-based protocol.[2][3][4][5]
-
Briefly, homogenize cells in a mitochondrial isolation buffer.
-
Centrifuge at a low speed (e.g., 1,000 x g) to pellet nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 12,000 x g) to pellet the mitochondria.
-
Wash the mitochondrial pellet with isolation buffer.
-
Lyse the mitochondrial pellet in RIPA buffer and determine the protein concentration.
C. SDS-PAGE and Immunoblotting
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies:
-
Rabbit anti-PINK1
-
Mouse anti-Parkin
-
Rabbit anti-phospho-Ubiquitin (Ser65)
-
Rabbit anti-LC3B
-
Mouse anti-VDAC (mitochondrial loading control)
-
Mouse anti-β-Actin (cytosolic loading control)
-
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Perform densitometry analysis using software like ImageJ to quantify the protein bands.[9]
Protocol 3: Immunofluorescence for Parkin Translocation
-
Grow and treat cells on glass coverslips as described in Protocol 1.
-
After treatment, wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash the cells three times with PBS.
-
Block with 1% BSA in PBS for 1 hour at room temperature.
-
Incubate with primary antibodies diluted in blocking buffer overnight at 4°C. Recommended primary antibodies:
-
Mouse anti-Parkin
-
Rabbit anti-Tom20 (mitochondrial marker)
-
-
Wash the cells three times with PBS.
-
Incubate with fluorescently-labeled secondary antibodies (e.g., Alexa Fluor 488 anti-mouse and Alexa Fluor 594 anti-rabbit) for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Mount the coverslips on microscope slides using a mounting medium containing DAPI for nuclear staining.
-
Visualize the cells using a confocal or fluorescence microscope.
-
Quantify the percentage of cells showing co-localization of Parkin with mitochondria.
Conclusion
This compound presents a promising pharmacological tool for the investigation of the PINK1/Parkin pathway. By inhibiting mitochondrial protein import, it provides a means to induce and study the cellular response to mitochondrial stress and the subsequent activation of mitophagy. The protocols detailed in this application note offer a comprehensive framework for researchers to utilize this compound in their studies of neurodegenerative diseases and mitochondrial quality control.
References
- 1. Inhibition of the PINK1-Parkin Pathway Enhances the Lethality of Sorafenib and Regorafenib in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mitochondrial purification protocol for western blot | Abcam [abcam.com]
- 3. docs.abcam.com [docs.abcam.com]
- 4. docs.abcam.com [docs.abcam.com]
- 5. Isolation of Pure Mitochondria from Rat Kidneys and Western Blot of Mitochondrial Respiratory Chain Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clearance of damaged mitochondria via mitophagy is important to the protective effect of ischemic preconditioning in kidneys - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New method to assess mitophagy flux by flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Guide to western blot quantification | Abcam [abcam.com]
Application Notes and Protocols: MitoBloCK-11 in Parkinson's Disease Research
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Research directly linking MitoBloCK-11 to Parkinson's disease (PD) is not currently available in published literature. The following application notes and protocols are proposed based on the known mechanisms of the broader MitoBloCK family of compounds and the well-established role of mitochondrial dysfunction in the pathophysiology of Parkinson's disease. These are intended to serve as a scientific guide for investigating the potential of mitochondrial protein import inhibitors, such as this compound, as research tools in PD studies.
Introduction: The Rationale for Targeting Mitochondrial Protein Import in Parkinson's Disease
Parkinson's disease is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra. A growing body of evidence points to mitochondrial dysfunction as a central player in the pathogenesis of both familial and sporadic forms of PD.[1] Key pathological hallmarks of PD, including oxidative stress, impaired energy metabolism, and the accumulation of misfolded proteins like α-synuclein, are intimately linked to mitochondrial health.
Mitochondria rely on the import of over a thousand different proteins from the cytosol, a process mediated by sophisticated protein import machineries such as the Translocase of the Outer Membrane (TOM), the Translocase of the Inner Membrane (TIM22 and TIM23), and the Mitochondrial Intermembrane Space Assembly (MIA) pathway.[2] Deficiencies in this intricate import system have been directly implicated in PD. For instance, the PD-associated proteins PINK1 and Parkin are involved in mitochondrial quality control, a process that is initiated by the import of PINK1 into the mitochondria.[2][3] Furthermore, Complex I deficiency, a consistent finding in PD patients, has been shown to impair mitochondrial protein import.[4][5] The aggregation of α-synuclein can also physically obstruct the TOM complex, hindering protein import.[6]
This compound is a small molecule inhibitor of mitochondrial protein import.[2] While its precise target within the import machinery is not as extensively characterized as other members of the MitoBloCK family (e.g., MitoBloCK-6 for the MIA pathway and MitoBloCK-10 for the TIM23-associated PAM complex), its role as a modulator of this fundamental mitochondrial process makes it a potentially valuable tool for PD research.[7][8] By acutely inhibiting mitochondrial protein import, this compound could be used to:
-
Model and study the downstream cellular consequences of impaired mitochondrial protein import in neuronal models of PD.
-
Investigate the interplay between protein import stress and other PD-related pathologies, such as α-synuclein aggregation and oxidative stress.
-
Screen for potential therapeutic strategies that can rescue or compensate for defects in mitochondrial protein import.
Quantitative Data Summary (Hypothetical)
The following tables represent the type of quantitative data that could be generated when characterizing the effects of this compound in a neuronal cell model of Parkinson's disease. These are illustrative examples.
Table 1: Effect of this compound on Cell Viability in a SH-SY5Y Neuroblastoma Cell Model of PD
| Treatment Group | This compound Conc. (µM) | Cell Viability (% of Control) |
| Vehicle Control | 0 | 100 ± 5.2 |
| Rotenone (1 µM) | 0 | 58 ± 4.1 |
| This compound | 1 | 95 ± 6.3 |
| This compound | 5 | 82 ± 5.9 |
| This compound | 10 | 65 ± 7.0 |
| This compound | 25 | 45 ± 4.8 |
| Rotenone + this compound | 10 | 38 ± 5.5 |
Table 2: Impact of this compound on Mitochondrial Membrane Potential (ΔΨm) in Primary Dopaminergic Neurons
| Treatment Group | This compound Conc. (µM) | JC-1 Red/Green Fluorescence Ratio |
| Vehicle Control | 0 | 2.8 ± 0.3 |
| MPP+ (5 µM) | 0 | 1.2 ± 0.2 |
| This compound | 5 | 2.1 ± 0.4 |
| This compound | 10 | 1.5 ± 0.3 |
| This compound | 25 | 0.9 ± 0.1 |
Experimental Protocols
Protocol 1: In Vitro Mitochondrial Protein Import Assay
This protocol is designed to assess the direct inhibitory effect of this compound on the import of a radiolabeled precursor protein into isolated mitochondria.
Materials:
-
Freshly isolated mitochondria from rat liver or cultured neuronal cells.
-
Radiolabeled precursor protein (e.g., 35S-methionine labeled Ornithine Transcarbamylase, OTC).
-
Import Buffer (e.g., 250 mM sucrose, 10 mM MOPS-KOH pH 7.2, 80 mM KCl, 5 mM MgCl2).
-
ATP and succinate/rotenone as energy sources.
-
This compound stock solution in DMSO.
-
Proteinase K.
-
SDS-PAGE and autoradiography equipment.
Procedure:
-
Isolate mitochondria from the source tissue or cells using differential centrifugation.
-
Resuspend the mitochondrial pellet in Import Buffer to a final concentration of 1 mg/mL.
-
Prepare import reactions by combining mitochondria, ATP, succinate/rotenone, and the desired concentration of this compound or vehicle (DMSO). Pre-incubate for 10 minutes at 30°C.
-
Initiate the import reaction by adding the radiolabeled precursor protein.
-
Incubate for various time points (e.g., 5, 15, 30 minutes) at 30°C.
-
Stop the import by placing the tubes on ice and adding Proteinase K to digest any non-imported precursor protein.
-
Inactivate Proteinase K with PMSF.
-
Pellet the mitochondria by centrifugation, wash, and lyse the pellet.
-
Analyze the imported protein by SDS-PAGE and autoradiography.
-
Quantify the band intensities to determine the rate of import inhibition.
Protocol 2: Assessment of Mitochondrial Function in a Neuronal Cell Line
This protocol outlines the use of this compound to study its effects on mitochondrial health in a human neuroblastoma cell line (e.g., SH-SY5Y), which can be used as a model for dopaminergic neurons.
Materials:
-
SH-SY5Y cells.
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS).
-
This compound.
-
Reagents for assessing cell viability (e.g., MTT or CellTiter-Glo).
-
Fluorescent probes for mitochondrial membrane potential (e.g., TMRM or JC-1).
-
Fluorescent probes for reactive oxygen species (ROS) (e.g., MitoSOX Red).
-
Fluorescence microscope or plate reader.
Procedure:
-
Plate SH-SY5Y cells in 96-well plates at an appropriate density.
-
Allow cells to adhere overnight.
-
Treat the cells with a dose-range of this compound (e.g., 1-50 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (DMSO).
-
Cell Viability Assay: At the end of the treatment period, perform an MTT or CellTiter-Glo assay according to the manufacturer's instructions to determine the effect of this compound on cell viability.
-
Mitochondrial Membrane Potential Assay: In a separate set of wells, incubate the treated cells with TMRM or JC-1 probe. Measure the fluorescence intensity using a fluorescence microscope or plate reader to assess changes in mitochondrial membrane potential.
-
ROS Production Assay: In another set of wells, incubate the treated cells with MitoSOX Red. Measure the fluorescence intensity to quantify mitochondrial superoxide (B77818) production.
Visualizations
Caption: Hypothetical mechanism of this compound action on mitochondrial protein import pathways.
Caption: Experimental workflow for evaluating this compound in a Parkinson's disease cell model.
References
- 1. Unravelling mitochondrial pathways to Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of Mitochondrial Protein Import in Age-Related Neurodegenerative and Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Mitochondrial Foundations of Parkinson’s Disease: Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Defective mitochondrial protein import contributes to complex I-induced mitochondrial dysfunction and neurodegeneration in Parkinson’s disease | Semantic Scholar [semanticscholar.org]
- 5. Defective mitochondrial protein import contributes to complex I-induced mitochondrial dysfunction and neurodegeneration in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. A Small Molecule Inhibitor of Redox-Regulated Protein Translocation into Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Western Blot Analysis Following MitoBloCK-11 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
MitoBloCK-11 is a small molecule inhibitor of mitochondrial protein import, a critical process for maintaining mitochondrial function and overall cellular health.[1][2][3] Emerging research suggests that this compound may exert its effects through the transport protein Seo1 and is implicated in the PINK1 pathway, which is crucial for mitochondrial quality control.[2][3] Dysregulation of mitochondrial protein import has been linked to various cellular stresses and pathologies, including neurodegenerative diseases. Therefore, understanding the downstream cellular consequences of this compound treatment is of significant interest.
Western blot analysis is an indispensable technique for elucidating the molecular mechanisms underlying the effects of compounds like this compound. This document provides detailed protocols and application notes for performing Western blot analysis to investigate changes in protein expression in response to this compound treatment, with a focus on key mitochondrial and apoptosis-related proteins.
Principle of Action
This compound inhibits the import of proteins into the mitochondria.[1][3] This disruption of normal mitochondrial function can trigger cellular stress responses, including the PINK1/Parkin pathway of mitophagy and, in some cases, the intrinsic apoptosis pathway. Consequently, Western blot analysis following this compound treatment is a valuable tool to probe for changes in the levels of proteins involved in these pathways.
Key Pathways for Investigation
-
Mitochondrial Protein Import Machinery: As a direct inhibitor of this process, analyzing the levels of key import machinery components can provide insights into potential compensatory mechanisms or off-target effects.
-
PINK1/Parkin Pathway: Given the link between mitochondrial stress and this quality control pathway, examining the levels of PINK1 and Parkin, as well as their downstream targets, is crucial.
-
Apoptosis Pathway: Disruption of mitochondrial homeostasis is a potent trigger for apoptosis. Therefore, assessing the levels of key apoptotic markers, such as Bcl-2 family proteins and caspases, is essential to understand the cytotoxic effects of this compound.
Data Presentation: Quantitative Analysis of Protein Expression
The following tables present hypothetical quantitative data from a Western blot experiment to illustrate the expected outcomes of this compound treatment on cultured cells (e.g., HeLa or SH-SY5Y). These tables are for illustrative purposes to guide data presentation and interpretation.
Table 1: Effect of this compound on Mitochondrial Protein Levels
| Protein Target | Treatment Group | Densitometry (Normalized to Loading Control) | Fold Change (vs. Control) |
| TOMM20 | Control | 1.00 ± 0.05 | 1.0 |
| This compound (10 µM) | 0.95 ± 0.08 | 0.95 | |
| TIMM23 | Control | 1.00 ± 0.07 | 1.0 |
| This compound (10 µM) | 0.98 ± 0.06 | 0.98 | |
| HSP60 | Control | 1.00 ± 0.04 | 1.0 |
| This compound (10 µM) | 1.02 ± 0.05 | 1.02 | |
| Cytochrome c | Control | 1.00 ± 0.06 | 1.0 |
| This compound (10 µM) | 0.65 ± 0.09 | 0.65 |
Table 2: Effect of this compound on PINK1/Parkin Pathway Proteins
| Protein Target | Treatment Group | Densitometry (Normalized to Loading Control) | Fold Change (vs. Control) |
| PINK1 | Control | 1.00 ± 0.12 | 1.0 |
| This compound (10 µM) | 2.50 ± 0.21 | 2.5 | |
| Parkin | Control | 1.00 ± 0.09 | 1.0 |
| This compound (10 µM) | 0.90 ± 0.11 | 0.9 | |
| p-Parkin (Ser65) | Control | 1.00 ± 0.15 | 1.0 |
| This compound (10 µM) | 3.20 ± 0.25 | 3.2 |
Table 3: Effect of this compound on Apoptosis-Related Proteins
| Protein Target | Treatment Group | Densitometry (Normalized to Loading Control) | Fold Change (vs. Control) |
| Bcl-2 | Control | 1.00 ± 0.08 | 1.0 |
| This compound (10 µM) | 0.55 ± 0.07 | 0.55 | |
| Bax | Control | 1.00 ± 0.10 | 1.0 |
| This compound (10 µM) | 1.80 ± 0.15 | 1.8 | |
| Cleaved Caspase-3 | Control | 1.00 ± 0.11 | 1.0 |
| This compound (10 µM) | 4.50 ± 0.30 | 4.5 | |
| Cleaved PARP | Control | 1.00 ± 0.09 | 1.0 |
| This compound (10 µM) | 3.80 ± 0.28 | 3.8 |
Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
-
Cell Culture: Culture cells (e.g., HeLa, SH-SY5Y) in appropriate media and conditions to ~80% confluency.
-
Treatment: Treat cells with the desired concentration of this compound (e.g., 10 µM) or vehicle control (e.g., DMSO) for a specified time (e.g., 6, 12, or 24 hours).
-
Harvesting: After treatment, wash cells with ice-cold PBS and harvest using a cell scraper.
Protocol 2: Protein Extraction
-
Lysis: Resuspend the cell pellet in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubation: Incubate the lysate on ice for 30 minutes with intermittent vortexing.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collection: Collect the supernatant containing the total protein extract.
-
Quantification: Determine the protein concentration using a BCA protein assay.
Protocol 3: Western Blot Analysis
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the samples onto a polyacrylamide gel and perform electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (see Table 4 for suggestions) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Table 4: Recommended Primary Antibodies for Western Blot Analysis
| Target Protein | Supplier | Catalog Number |
| TOMM20 | Abcam | ab56783 |
| TIMM23 | BD Biosciences | 611222 |
| HSP60 | Cell Signaling Technology | #12165 |
| Cytochrome c | Cell Signaling Technology | #4280 |
| PINK1 | Cell Signaling Technology | #6946 |
| Parkin | Cell Signaling Technology | #4211 |
| p-Parkin (Ser65) | Cell Signaling Technology | #36866 |
| Bcl-2 | Cell Signaling Technology | #15071 |
| Bax | Cell Signaling Technology | #5023 |
| Cleaved Caspase-3 | Cell Signaling Technology | #9664 |
| Cleaved PARP | Cell Signaling Technology | #5625 |
| β-actin | Cell Signaling Technology | #4970 |
| GAPDH | Cell Signaling Technology | #5174 |
Visualizations
References
Application Notes and Protocols for Immunofluorescence Staining with MitoBloCK-11
For Researchers, Scientists, and Drug Development Professionals
Introduction
MitoBloCK-11 is a small molecule inhibitor that targets mitochondrial protein import.[1] It is believed to act on the transport protein Seo1, thereby inhibiting the import of precursor proteins containing hydrophobic segments.[1] This disruption of protein import can induce mitochondrial stress and alter mitochondrial morphology and function. Immunofluorescence staining is a powerful technique to visualize these cellular changes.
These application notes provide a detailed protocol for utilizing this compound to study its effects on mitochondrial protein import and morphology via immunofluorescence staining. The protocols are designed for cultured cells and can be adapted for various cell lines.
Mechanism of Action
This compound disrupts the normal process of protein translocation into the mitochondria. By inhibiting the import of specific proteins, it can lead to an accumulation of precursors in the cytoplasm and a depletion of essential proteins within the mitochondria. This can trigger downstream cellular stress responses and morphological changes, such as mitochondrial fragmentation or elongation, which can be visualized and quantified.
Caption: Proposed mechanism of this compound action.
Data Presentation
The following table presents hypothetical quantitative data that could be obtained from an immunofluorescence experiment using this compound. The data illustrates the potential effects of the compound on mitochondrial morphology and the accumulation of a specific mitochondrial precursor protein.
| Treatment Group | This compound Conc. (µM) | Incubation Time (h) | Mitochondrial Aspect Ratio (mean ± SD) | Cytoplasmic Precursor Protein Intensity (Arbitrary Units, mean ± SD) |
| Vehicle Control | 0 (DMSO) | 24 | 3.5 ± 0.8 | 15.2 ± 3.1 |
| This compound | 1 | 24 | 2.8 ± 0.6 | 35.8 ± 5.7 |
| This compound | 5 | 24 | 2.1 ± 0.5 | 68.4 ± 9.2 |
| This compound | 10 | 24 | 1.5 ± 0.4 | 95.1 ± 12.5 |
-
Mitochondrial Aspect Ratio: A measure of mitochondrial length to width. A lower number indicates more fragmented, rounded mitochondria.
-
Cytoplasmic Precursor Protein Intensity: Fluorescence intensity of an unimported mitochondrial precursor protein in the cytoplasm.
Experimental Protocols
This section provides a detailed protocol for immunofluorescence staining of cultured cells treated with this compound to visualize changes in mitochondrial morphology and protein import.
Materials
-
Cultured cells (e.g., HeLa, U2OS)
-
Glass coverslips or imaging-grade multi-well plates
-
Cell culture medium
-
This compound (dissolved in DMSO)[1]
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS
-
Primary Antibodies:
-
Anti-Tom20 (rabbit polyclonal) - for mitochondrial morphology
-
Anti-HSP60 (mouse monoclonal) - for mitochondrial morphology
-
Antibody against a specific mitochondrial precursor protein of interest
-
-
Fluorophore-conjugated Secondary Antibodies:
-
Alexa Fluor 488 goat anti-rabbit IgG
-
Alexa Fluor 568 goat anti-mouse IgG
-
-
DAPI (4',6-diamidino-2-phenylindole) - for nuclear counterstaining
-
Antifade mounting medium
Experimental Workflow
Caption: Immunofluorescence staining workflow.
Detailed Protocol
-
Cell Seeding:
-
Seed cells onto glass coverslips in a 24-well plate at a density that will result in 50-70% confluency at the time of staining.
-
Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
-
This compound Treatment:
-
Prepare working solutions of this compound in pre-warmed cell culture medium at the desired concentrations (e.g., 1, 5, 10 µM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Aspirate the old medium from the cells and replace it with the medium containing this compound or vehicle control.
-
Incubate for the desired time (e.g., 24 hours).
-
-
Fixation:
-
Aspirate the treatment medium and wash the cells twice with PBS.
-
Add 4% PFA in PBS to each well and incubate for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Add 0.1% Triton X-100 in PBS to each well and incubate for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Add 5% BSA in PBS to each well and incubate for 1 hour at room temperature to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibodies (e.g., anti-Tom20 and/or anti-precursor protein) in 1% BSA in PBS according to the manufacturer's recommendations.
-
Aspirate the blocking buffer and add the diluted primary antibody solution to the cells.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibodies in 1% BSA in PBS. Protect from light.
-
Aspirate the wash buffer and add the diluted secondary antibody solution.
-
Incubate for 1 hour at room temperature in the dark.
-
-
Counterstaining and Mounting:
-
Wash the cells three times with PBS for 5 minutes each in the dark.
-
Incubate with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature in the dark.
-
Wash twice with PBS.
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
-
Imaging and Analysis:
-
Visualize the stained cells using a fluorescence or confocal microscope.
-
Capture images using appropriate filter sets for DAPI, and the fluorophores used for the secondary antibodies.
-
Quantitative analysis of mitochondrial morphology (e.g., aspect ratio, circularity) and protein localization can be performed using software such as ImageJ/Fiji.
-
Troubleshooting
| Problem | Possible Cause | Solution |
| High Background | Insufficient blocking or washing. | Increase blocking time to 2 hours. Increase the number and duration of washes. |
| Primary antibody concentration too high. | Perform a titration of the primary antibody to determine the optimal concentration. | |
| Weak or No Signal | Primary antibody not effective. | Use a different primary antibody known to work for immunofluorescence. |
| Insufficient permeabilization. | Increase Triton X-100 concentration to 0.25% or increase permeabilization time. | |
| Mitochondria appear swollen or damaged | Harsh fixation or permeabilization. | Try a different fixation method (e.g., methanol (B129727) fixation). Use a milder detergent like digitonin (B1670571) for permeabilization. |
Conclusion
This document provides a comprehensive guide for using this compound in immunofluorescence staining experiments. By following these protocols, researchers can effectively visualize and quantify the effects of inhibiting mitochondrial protein import on cellular and mitochondrial health. These methods are valuable for basic research and for the preclinical evaluation of compounds targeting mitochondrial function.
References
Application Notes and Protocols for Preparing MitoBloCK-11 Stock Solution in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
MitoBloCK-11 is a small molecule inhibitor of mitochondrial protein import.[1][2] It is believed to exert its effects by acting on the transport protein Seo1, without affecting Tom70 or Tom20.[1] This compound specifically inhibits precursor proteins that contain hydrophobic segments and has been utilized in studies related to the PINK1 pathway and autosomal recessive Parkinson's disease.[3] Proper preparation of a this compound stock solution is critical for accurate and reproducible experimental results. Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for creating high-concentration stock solutions of hydrophobic compounds like this compound.[4] This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions in DMSO.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound, essential for accurate stock solution preparation and experimental design.
| Parameter | Value | Reference |
| Molecular Weight | 434.26 g/mol | [1][3] |
| Solubility in DMSO | 25 mg/mL (57.57 mM) | [1] |
| Appearance | Light yellow to yellow solid | [3] |
| CAS Number | 413606-16-3 | [3] |
Experimental Protocols
Materials and Equipment
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), high purity
-
Sterile, conical-bottom microcentrifuge tubes or vials with secure caps
-
Calibrated precision balance
-
Vortex mixer
-
Sonicator (optional, but recommended for enhancing solubility)[1]
-
Calibrated micropipettes and sterile, filtered pipette tips
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves
Protocol for Preparing a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for many in vitro experiments.
-
Preparation: Before starting, ensure the work area is clean and that all materials are readily accessible. Allow the this compound powder and DMSO to equilibrate to room temperature to prevent condensation, which can introduce moisture and affect compound stability.[5]
-
Weighing this compound: Carefully weigh out 1 mg of this compound powder using a calibrated precision balance and transfer it to a sterile microcentrifuge tube.
-
Calculating DMSO Volume: To prepare a 10 mM stock solution from 1 mg of this compound (MW: 434.26 g/mol ), the required volume of DMSO is calculated as follows:
-
Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Molarity (mol/L)
-
Volume (µL) = ((0.001 g / 434.26 g/mol ) / 0.010 mol/L) * 1,000,000 µL/L
-
Volume (µL) ≈ 230.28 µL
-
-
Dissolving this compound: Using a calibrated micropipette, add 230.28 µL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Mixing: Securely cap the tube and vortex thoroughly for at least 1-2 minutes to facilitate dissolution.
-
Sonication (Recommended): For complete dissolution, sonicate the solution for 5-10 minutes in a water bath sonicator.[1] Visually inspect the solution to ensure no solid particles remain.
-
Storage: The freshly prepared stock solution should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[4] Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[3] Always protect the solution from light.[3]
Preparation of Working Solutions
For cell-based assays, it is crucial to dilute the DMSO stock solution to a final working concentration where the DMSO percentage is non-toxic to the cells, typically below 0.5%.[4]
-
Serial Dilution in DMSO (if necessary): It is best practice to perform initial serial dilutions in DMSO before the final dilution into an aqueous buffer or cell culture medium to prevent precipitation.[5]
-
Final Dilution: Add the desired volume of the DMSO stock solution (or a diluted DMSO solution) to the pre-warmed aqueous buffer or cell culture medium. Mix immediately by gentle inversion or pipetting.
-
Control: Always include a vehicle control in your experiments, which consists of the same final concentration of DMSO in the aqueous buffer or cell culture medium without the inhibitor.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the key steps for preparing a this compound stock solution.
Caption: Workflow for preparing this compound stock solution.
Signaling Pathway
This compound inhibits mitochondrial protein import, a process upstream of the PINK1/Parkin-mediated mitophagy pathway, which is critical for mitochondrial quality control. The diagram below outlines the core components of the PINK1/Parkin pathway.
References
Application Notes and Protocols for Cell Viability Assay with MitoBloCK-11
For Researchers, Scientists, and Drug Development Professionals
Introduction
MitoBloCK-11 is a small molecule inhibitor of mitochondrial protein import.[1] It is believed to exert its effects by targeting the transport protein Seo1, thereby inhibiting the import of precursor proteins with hydrophobic segments. This disruption of mitochondrial protein import can impact cell viability and function, making this compound a valuable tool for studying mitochondrial biology and a potential candidate for therapeutic development. These application notes provide a comprehensive protocol for assessing the effect of this compound on cell viability using a standard colorimetric assay.
Mechanism of Action: Inhibition of Mitochondrial Protein Import
This compound is part of a family of compounds that interfere with the mitochondrial protein import machinery. Specifically, it is thought to act on the TIM22 pathway, which is responsible for inserting multi-spanning proteins into the inner mitochondrial membrane. By potentially interacting with the Seo1 transport protein, this compound disrupts the normal trafficking of essential proteins, leading to mitochondrial dysfunction and, consequently, a decrease in cell viability.
Caption: Mitochondrial protein import via the TIM22 pathway and the putative inhibitory action of this compound on the Seo1 transport protein.
Data Presentation
Quantitative data from cell viability assays should be summarized in clear, structured tables to facilitate comparison of results across different conditions. Below are template tables for presenting dose-response and time-course data.
Note: Currently, there is a lack of publicly available, specific quantitative data for the effects of this compound on cell viability. The following tables are presented as a template for data organization. Researchers should generate their own data for this compound. For illustrative purposes, example data for a related compound, MitoBloCK-6, is provided and clearly labeled.
Table 1: Dose-Response of this compound on Cell Viability
| Cell Line | Compound | Incubation Time (hours) | Concentration (µM) | % Cell Viability (Mean ± SD) | IC50 (µM) |
| [Cell Line 1] | This compound | 24 | 0 (Vehicle) | 100 ± 5.2 | |
| 1 | User Data | ||||
| 5 | User Data | User Data | |||
| 10 | User Data | ||||
| 25 | User Data | ||||
| 50 | User Data | ||||
| [Cell Line 2] | This compound | 48 | 0 (Vehicle) | 100 ± 4.8 | |
| 1 | User Data | ||||
| 5 | User Data | User Data | |||
| 10 | User Data | ||||
| 25 | User Data | ||||
| 50 | User Data | ||||
| Example Data | |||||
| McA-RH7777 | MitoBloCK-6 | 72 | 30 | Near proliferation arrest | Not specified[2] |
| Leukemia Cell Lines | MitoBloCK-6 | Not specified | 5-10 | IC50 range | 5-10[3] |
Table 2: Time-Course of this compound on Cell Viability
| Cell Line | Compound | Concentration (µM) | Incubation Time (hours) | % Cell Viability (Mean ± SD) |
| [Cell Line 1] | This compound | [Concentration 1] | 6 | User Data |
| 12 | User Data | |||
| 24 | User Data | |||
| 48 | User Data | |||
| 72 | User Data | |||
| [Cell Line 2] | This compound | [Concentration 2] | 6 | User Data |
| 12 | User Data | |||
| 24 | User Data | |||
| 48 | User Data | |||
| 72 | User Data | |||
| Example Data | ||||
| McA-RH7777 | MitoBloCK-6 | Up to 100 | 24 | No acute cytotoxicity[2] |
Experimental Protocols
This section provides a detailed protocol for a colorimetric cell viability assay, such as the MTT assay, which is suitable for assessing the effects of this compound.
Materials
-
Cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well clear flat-bottom plates
-
Phosphate-buffered saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Experimental Workflow
Caption: A streamlined workflow for the this compound cell viability assay.
Detailed Protocol
-
Cell Seeding:
-
Harvest and count cells from a healthy, sub-confluent culture.
-
Dilute the cells in a complete culture medium to the desired seeding density (typically 5,000-10,000 cells/well).
-
Using a multichannel pipette, seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow cells to attach and resume growth.
-
-
Compound Preparation and Treatment:
-
Prepare a series of dilutions of this compound from the stock solution in a complete culture medium. It is recommended to perform a wide range of concentrations initially to determine the effective dose range.
-
Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration) and a no-treatment control.
-
After the 24-hour incubation, carefully aspirate the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions or control medium to the respective wells.
-
Return the plate to the incubator for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
At the end of the treatment period, add 10 µL of the 5 mg/mL MTT reagent to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT into purple formazan crystals.
-
After the incubation, carefully aspirate the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well.
-
Gently pipette up and down or place the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot the % cell viability against the log of the this compound concentration to generate a dose-response curve.
-
From the dose-response curve, determine the IC50 value, which is the concentration of this compound that inhibits cell viability by 50%.
-
Conclusion
References
Troubleshooting & Optimization
Technical Support Center: MitoBloCK-11 & Mitochondrial Protein Import Assays
Welcome to the technical support center for MitoBloCK-11. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding the use of this compound as a mitochondrial protein import inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
This compound is a small molecule inhibitor of mitochondrial protein import. It is thought to act by targeting the transport protein Seo1, while not affecting Tom70 or Tom20.[1][2] Its inhibitory action appears to be specific to precursor proteins that contain hydrophobic segments.[1][2]
Q2: What is the primary molecular target of this compound?
The proposed protein-binding target of this compound is Seo1.[3]
Q3: Are there alternative mitochondrial import inhibitors I can use for comparison?
Yes, several other "MitoBloCK" compounds exist that target different components of the mitochondrial import machinery. For instance:
-
MitoBloCK-1: Attenuates the import of carrier proteins by targeting the TIM22 pathway, specifically impeding the binding of the Tim9-Tim10 complex to the substrate.[4][5]
-
MitoBloCK-6: Inhibits the Mia40/Erv1 disulfide relay system in the intermembrane space by targeting the oxidase activity of Erv1/ALR.[6][7][8]
Additionally, general inhibitors of mitochondrial function, such as the protonophore CCCP, can be used as a control for import assays that are dependent on the mitochondrial membrane potential.[7][9][10]
Q4: What are the key quality control steps in a mitochondrial protein import assay?
A robust mitochondrial import assay should include several controls to ensure the validity of the results.[9] Key controls include:
-
Input Control: To determine the total amount of precursor protein added to the assay and calculate import efficiency.
-
No Membrane Potential Control: Treatment with an uncoupler like CCCP or valinomycin (B1682140) to dissipate the mitochondrial membrane potential.[10] This is crucial for precursors that require a membrane potential for import.
-
Protease Protection Control: After the import reaction, treatment with a protease like Proteinase K degrades non-imported proteins. A control sample with a detergent (e.g., Triton X-100) should be included to ensure the precursor protein is susceptible to the protease when mitochondrial membranes are solubilized.
-
Time-Course Experiment: Performing the import assay at different time points can help characterize the import kinetics and ensure the chosen endpoint is appropriate.
Troubleshooting Guide: this compound Not Inhibiting Mitochondrial Import
This guide addresses potential reasons why you might not be observing the expected inhibitory effect of this compound in your mitochondrial protein import experiments.
Problem: No significant difference in mitochondrial protein import between vehicle-treated and this compound-treated samples.
Below is a logical workflow to diagnose the potential issue.
Caption: Troubleshooting workflow for lack of this compound activity.
Detailed Troubleshooting Steps
1. Verification of this compound Compound and Preparation
| Potential Issue | Recommended Action |
| Degraded Compound | This compound should be stored correctly, typically at -20°C or -80°C for stock solutions.[1][3] Prepare a fresh stock solution from powder if degradation is suspected. |
| Incorrect Concentration | Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific assay. The effective concentration can vary between cell types and assay formats. |
| Poor Solubility | Ensure this compound is fully dissolved in the appropriate solvent (e.g., DMSO) before diluting into your assay buffer.[1] Sonication may be recommended.[1] The final solvent concentration in the assay should be kept low and consistent across all samples, including the vehicle control. |
2. Assessment of Assay Controls
| Potential Issue | Recommended Action |
| Mitochondria are not import-competent | Check your positive control for import. If you do not see robust import in your vehicle-treated sample, there may be an issue with the isolated mitochondria or the in-vitro transcription/translation system. Also, verify the "no membrane potential" control (e.g., using CCCP).[9] If import is not abolished in this control for a potential-dependent precursor, the mitochondrial integrity may be compromised. |
| Ineffective Protease Treatment | Verify your protease protection assay. If the precursor protein is not degraded in the presence of protease (without mitochondria) or in the presence of detergent, the protease may be inactive, or the concentration may be too low. |
| Precursor Protein is Misfolded | The accumulation of non-imported mitochondrial precursor proteins in the cytosol can lead to proteotoxic stress.[11][12] Ensure that your precursor protein, if generated in vitro, is maintained in an import-competent, unfolded state, often with the help of cytosolic chaperones like Hsp70.[13] |
3. Review of Experimental Parameters
| Potential Issue | Recommended Action |
| Inappropriate Incubation Time | Optimize the pre-incubation time with this compound before adding the precursor protein. Also, consider the length of the import reaction itself. A time-course experiment can reveal the optimal time points. |
| Cell/Tissue-Specific Effects | The expression of Seo1 or other factors involved in this compound's mechanism may vary between cell types or tissues. Consider if your model system is appropriate. |
| Clogging of the Import Machinery | Certain mutant precursor proteins can stall in the import channel, physically obstructing the import of other proteins.[14][15] This can mask the specific effect of an inhibitor. Ensure your precursor protein is not known to cause such clogging. |
4. Consideration of Target and Substrate Specificity
This compound is reported to specifically inhibit the import of precursor proteins containing hydrophobic segments, possibly via the Seo1 transport protein.[1][2]
| Potential Issue | Recommended Action |
| Precursor Protein is not a Substrate | Your precursor protein of interest may not be imported via the pathway that this compound inhibits. Verify if your precursor contains hydrophobic segments. Try using a precursor protein that is a known substrate for this pathway as a positive control for inhibition. |
| Target Pathway is Not Dominant | The import of your precursor protein may occur through multiple redundant pathways. Even if the this compound-sensitive pathway is inhibited, other pathways may compensate, resulting in no net decrease in import. |
Experimental Protocols
Key Experiment: In Vitro Mitochondrial Protein Import Assay
This protocol is a generalized workflow for assessing the effect of an inhibitor on the import of a radiolabeled precursor protein into isolated mitochondria.
Caption: Workflow for an in vitro mitochondrial protein import assay.
Methodology:
-
Mitochondrial Isolation: Isolate mitochondria from cultured cells (e.g., HEK293) or tissue using differential centrifugation.[9] Ensure all steps are performed at 4°C.
-
Precursor Synthesis: Synthesize the precursor protein of interest using a coupled in vitro transcription/translation system (e.g., rabbit reticulocyte lysate) in the presence of a radiolabeled amino acid like [³⁵S]-methionine.[9]
-
Import Reaction Setup:
-
Prepare reaction tubes on ice. For each condition (e.g., vehicle, different concentrations of this compound, CCCP control), aliquot isolated mitochondria (e.g., 20 µg).
-
Pre-incubate the mitochondria with this compound or the vehicle control (e.g., DMSO) for a specified time (e.g., 10-15 minutes) at room temperature or on ice.
-
Initiate the import reaction by adding the radiolabeled precursor lysate to the mitochondria.
-
Transfer the tubes to the desired import temperature (e.g., 30°C) and incubate for various time points (e.g., 5, 15, 30 minutes).
-
-
Stopping the Reaction: Stop the import by placing the samples back on ice.[9]
-
Protease Treatment: Add a protease (e.g., Proteinase K) to each sample to digest any precursor protein that was not imported into the mitochondria. Incubate on ice.[9] A control sample should also be treated with a detergent like Triton X-100 to confirm protease accessibility to imported proteins upon membrane disruption.
-
Mitochondrial Re-isolation: Stop the protease digestion (e.g., by adding PMSF) and re-isolate the mitochondria by centrifugation.[9]
-
Analysis: Resuspend the mitochondrial pellets in sample buffer, separate the proteins by SDS-PAGE, and detect the imported radiolabeled protein by autoradiography or phosphorimaging. The amount of imported protein can be quantified and compared between different conditions.
Signaling Pathway Visualization
General Mitochondrial Precursor Protein Import Pathways
The import of nuclear-encoded proteins is a complex process involving multiple protein translocases in the outer and inner mitochondrial membranes. This compound is proposed to act on a specific subset of these pathways.
Caption: Proposed inhibitory action of this compound on a mitochondrial import pathway.
References
- 1. This compound (MB-11) | TargetMol [targetmol.com]
- 2. This compound | Mitochondrial protein import inhibitor | Probechem Biochemicals [probechem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pnas.org [pnas.org]
- 5. Substrate specificity of the TIM22 mitochondrial import pathway revealed with small molecule inhibitor of protein translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A small molecule inhibitor of redox-regulated protein translocation into mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Global mitochondrial protein import proteomics reveal distinct regulation by translation and translocation machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Small Molecule Inhibitor of Redox-Regulated Protein Translocation into Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protein Import Assay into Mitochondria Isolated from Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for assessing the clogging of the mitochondrial translocase of the outer membrane by precursor proteins in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of mitochondrial protein import and proteostasis by a pro-apoptotic lipid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of mitochondrial protein import and proteostasis by a pro-apoptotic lipid [elifesciences.org]
- 13. Protein import in mitochondria biogenesis: guided by targeting signals and sustained by dedicated chaperones - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mitochondrial protein import clogging as a mechanism of disease | eLife [elifesciences.org]
- 15. Mitochondrial protein import clogging as a mechanism of disease - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting MitoBloCK-11 Experimental Results
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments with MitoBloCK-11, a small molecule inhibitor of mitochondrial protein import.[1] All quantitative data is summarized for easy comparison, and detailed experimental protocols are provided for key assays.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses specific issues that may arise during your experiments with this compound.
Q1: Why are my cells showing high levels of toxicity even at low concentrations of this compound?
A1: Several factors could contribute to unexpected cytotoxicity:
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to mitochondrial protein import inhibitors. We recommend performing a dose-response curve to determine the optimal concentration for your specific cell line.
-
Solvent Toxicity: this compound is typically dissolved in DMSO.[1] High concentrations of DMSO can be toxic to cells. Ensure the final DMSO concentration in your culture medium is consistent across all wells and does not exceed 0.5%. Always include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) in your experiments.
-
Compound Stability: While this compound is stable as a powder at -20°C for up to 3 years and in a DMSO stock solution at -80°C for up to 1 year, its stability in aqueous culture media at 37°C may be limited.[1] Prepare fresh dilutions of this compound in media for each experiment and consider the duration of your assay.
Q2: I am not observing the expected inhibition of mitochondrial protein import in my in vitro assay.
A2: This could be due to several experimental variables:
-
Sub-optimal Inhibitor Concentration: Ensure you are using a sufficient concentration of this compound. The effective concentration can vary depending on the specific precursor protein and the isolated mitochondria's integrity. Titrate the concentration of this compound in your import assays to find the optimal inhibitory concentration.
-
Incorrect Precursor Protein: this compound specifically inhibits the import of substrates that utilize the TIM22 pathway, such as the ADP/ATP carrier (AAC) and phosphate (B84403) carrier (PiC).[2] It does not inhibit the import of proteins that use the TIM23 or Mia40/Erv1 pathways.[2] Verify that your radiolabeled precursor protein is a known substrate of the TIM22 pathway.
-
Mitochondrial Quality: The integrity of your isolated mitochondria is crucial for a successful import assay. Ensure that the mitochondrial membrane potential is intact. You can assess this using dyes like JC-1. Poor mitochondrial quality can lead to a general decrease in import efficiency, masking the specific effect of this compound.
Q3: My cell viability assay (e.g., MTT, XTT) results are inconsistent or show high background.
A3: Inconsistencies in viability assays can arise from several sources:
-
Uneven Cell Seeding: Ensure a homogenous cell suspension before plating to achieve consistent cell numbers across wells.
-
Edge Effects: The outer wells of a microplate are prone to evaporation. To mitigate this, fill the outer wells with sterile PBS or media without cells and use only the inner wells for your experiment.
-
Interference with Assay Reagents: Some compounds can interfere with the chemistry of viability assays. For example, colored compounds can affect absorbance readings. To check for this, include a control well with this compound in cell-free media to measure its intrinsic absorbance.
-
Incomplete Solubilization of Formazan (B1609692): In tetrazolium-based assays like MTT, ensure complete dissolution of the formazan crystals by thorough mixing or using an orbital shaker.
Q4: I am observing unexpected changes in mitochondrial morphology after this compound treatment.
A4: Inhibition of mitochondrial protein import can lead to cellular stress responses that affect mitochondrial dynamics.
-
Mitochondrial Fragmentation: A common response to mitochondrial stress is fragmentation of the mitochondrial network. This is a dynamic process involving fission and fusion proteins.[3][4][5][6] Document any changes in mitochondrial morphology using fluorescence microscopy after staining with a mitochondria-specific dye (e.g., MitoTracker).
-
Cellular Stress Responses: The accumulation of non-imported mitochondrial precursor proteins in the cytosol can trigger proteotoxic stress and activate cellular stress responses, such as the unfolded protein response (UPR) and the integrated stress response (ISR).[7][8] These responses can, in turn, influence mitochondrial dynamics and overall cell health.
Quantitative Data Summary
| Parameter | Value | Cell Line(s) | Source |
| MitoBloCK-1 MIC₅₀ (Yeast) | ~1 µM | tim10-1 mutant | [2] |
| 11 µM | tim9-3 mutant | [2] | |
| >200 µM | Wild-type, tim23 mutant | [2] | |
| MitoBloCK-6 IC₅₀ (Human Cancer) | 5-10 µM | OCI-AML2, TEX, Jurkat, NB4 | [9] |
| This compound Solubility in DMSO | 25 mg/mL (57.57 mM) | N/A | [1] |
| This compound Storage (Powder) | -20°C for 3 years | N/A | [1] |
| This compound Storage (in Solvent) | -80°C for 1 year | N/A | [1] |
Experimental Protocols
Cell Viability Assay (MTT Protocol)
This protocol is adapted for assessing the cytotoxicity of this compound.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control wells (DMSO only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Gently mix the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.
In Vitro Mitochondrial Protein Import Assay
This protocol describes the import of a radiolabeled precursor protein into isolated mitochondria.
Materials:
-
Isolated mitochondria
-
Radiolabeled precursor protein (e.g., ³⁵S-labeled AAC)
-
Import buffer (e.g., 250 mM sucrose, 10 mM MOPS-KOH pH 7.2, 80 mM KCl, 5 mM MgCl₂, 2 mM KPi, 1 mM DTT, 5 mM ATP, 5 mM NADH)
-
This compound (dissolved in DMSO)
-
Proteinase K
-
PMSF (phenylmethylsulfonyl fluoride)
-
SDS-PAGE loading buffer
Procedure:
-
Reaction Setup: On ice, combine isolated mitochondria (25-50 µg) with import buffer.
-
Inhibitor Treatment: Add the desired concentration of this compound or vehicle (DMSO) to the mitochondrial suspension and incubate for 10 minutes on ice.
-
Import Reaction: Initiate the import reaction by adding the radiolabeled precursor protein. Incubate at 30°C for various time points (e.g., 5, 15, 30 minutes).
-
Stop Import: Stop the reaction by placing the tubes on ice.
-
Protease Treatment: To remove non-imported precursor protein, treat half of each sample with Proteinase K on ice for 15-30 minutes. Stop the protease digestion by adding PMSF.
-
Mitochondrial Reisolation: Pellet the mitochondria by centrifugation.
-
Analysis: Resuspend the mitochondrial pellets in SDS-PAGE loading buffer, separate the proteins by SDS-PAGE, and visualize the imported radiolabeled protein by autoradiography.
Visualizations
Figure 1. Troubleshooting workflow for high cell toxicity.
References
- 1. This compound (MB-11) | TargetMol [targetmol.com]
- 2. Substrate specificity of the TIM22 mitochondrial import pathway revealed with small molecule inhibitor of protein translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Parvalbumin alters mitochondrial dynamics and affects cell morphology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mitochondrial morphology transitions and functions: implications for retrograde signaling? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mitochondrial dynamics: overview of molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of mitochondrial protein import and proteostasis by a pro-apoptotic lipid [elifesciences.org]
- 8. Mitochondrial protein import clogging as a mechanism of disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
how to improve MitoBloCK-11 solubility
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling and use of MitoBloCK-11, with a specific focus on addressing solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for dissolving this compound is Dimethyl Sulfoxide (DMSO).[1]
Q2: What is the maximum achievable concentration of this compound in DMSO?
A2: this compound can be dissolved in DMSO at a concentration of up to 25 mg/mL (57.57 mM).[1] It is recommended to use sonication to facilitate dissolution.[1]
Q3: How should I store the this compound stock solution?
A3: Once dissolved in a solvent, this compound stock solutions should be stored at -80°C for long-term stability, for up to one year.[1] For short-term storage, -20°C for up to one month is also acceptable, but protection from light is advised.[2][3] To prevent degradation from repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller, single-use volumes.[3]
Q4: Can I dissolve this compound in aqueous solutions like PBS or cell culture media?
A4: Direct dissolution of this compound in aqueous solutions is not recommended due to its hydrophobic nature. To prepare working solutions for cell-based assays, a serial dilution from a DMSO stock solution is the standard method. The final concentration of DMSO in the aqueous solution should be kept low (typically below 0.5%) to avoid solvent-induced toxicity in cells.
Q5: What is the mechanism of action of this compound?
A5: this compound is a small molecule inhibitor of mitochondrial protein import.[1] It is thought to act by targeting the transport protein Seo1, thereby inhibiting the import of precursor proteins that contain hydrophobic segments.[1] This compound is utilized in research related to conditions like autosomal recessive Parkinson's disease.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation of this compound in aqueous solution | The concentration of this compound is too high for the aqueous environment, or the final DMSO concentration is too low to maintain solubility. | 1. Ensure the final concentration of this compound in your working solution is within a range previously shown to be effective and soluble. 2. Check that the final DMSO concentration is sufficient to maintain solubility, typically between 0.1% and 0.5%. 3. When diluting the DMSO stock, add the stock solution to the aqueous buffer/media while vortexing to ensure rapid and even dispersion. |
| This compound powder is difficult to dissolve in DMSO | The compound may have absorbed moisture, or insufficient energy is being applied to facilitate dissolution. | 1. Ensure the this compound powder is at room temperature before opening the vial to prevent condensation. 2. Use fresh, anhydrous DMSO for reconstitution. 3. As recommended, use sonication to aid the dissolution process.[1] Warm the solution slightly (e.g., to 37°C) if sonication alone is insufficient. |
| Inconsistent experimental results | Degradation of the compound due to improper storage or handling. | 1. Always store the DMSO stock solution at -80°C in single-use aliquots.[1][3] 2. Avoid repeated freeze-thaw cycles.[3] 3. Protect the stock solution from light.[2][3] |
| Cell toxicity observed at expected working concentrations | The final DMSO concentration in the cell culture medium is too high. | 1. Calculate the final DMSO concentration in your working solution and ensure it is below the toxicity threshold for your cell line (typically <0.5%). 2. If a higher concentration of this compound is required, consider preparing a more concentrated DMSO stock solution to minimize the volume added to the aqueous solution. |
Quantitative Data Summary
| Parameter | Value | Solvent | Notes | Reference |
| Solubility | 25 mg/mL | DMSO | Sonication is recommended to aid dissolution. | [1] |
| Molar Concentration | 57.57 mM | DMSO | Calculated from the molecular weight of 434.26 g/mol . | [1] |
| Storage (in solvent) | -80°C for 1 year | DMSO | Aliquot to avoid repeated freeze-thaw cycles. | [1] |
| Storage (powder) | -20°C for 3 years | N/A | Keep in a dry, dark place. | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 434.26 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Sonicator
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening.
-
Weigh out 4.34 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the microcentrifuge tube.
-
Vortex the tube briefly to mix.
-
Place the tube in a sonicator water bath and sonicate for 10-15 minutes, or until the powder is completely dissolved.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C.
Protocol 2: Preparation of a Working Solution for Cell-Based Assays
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium or desired aqueous buffer (e.g., PBS)
-
Sterile microcentrifuge tubes
Procedure:
-
Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
-
Determine the final desired concentration of this compound and the final volume of the working solution.
-
Perform a serial dilution of the 10 mM stock solution in the cell culture medium or buffer to achieve the final desired concentration. For example, to prepare 1 mL of a 10 µM working solution:
-
Add 1 µL of the 10 mM stock solution to 999 µL of the cell culture medium.
-
-
Vortex the working solution immediately after adding the DMSO stock to ensure proper mixing and prevent precipitation.
-
Ensure the final concentration of DMSO in the working solution is below the tolerance level of your cell line (typically <0.5%). In the example above, the final DMSO concentration is 0.1%.
-
Use the freshly prepared working solution for your experiment immediately.
Visualizations
Caption: Mechanism of this compound action.
References
reducing background noise in MitoBloCK-11 immunofluorescence
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers reduce background noise and achieve high-quality results in immunofluorescence (IF) experiments using MitoBloCK-11.
Troubleshooting Guide
High background fluorescence can obscure specific signals and lead to misinterpretation of results. This guide addresses common causes of high background and provides actionable solutions.
Q1: Why am I observing high, diffuse background staining across my entire sample?
High diffuse background can be caused by several factors related to antibody concentrations and blocking procedures.
| Potential Cause | Recommended Solution |
| Primary or Secondary Antibody Concentration Too High | Titrate your primary and secondary antibodies to determine the optimal concentration that provides a strong signal with minimal background. Start with the manufacturer's recommended dilution and perform a dilution series.[1][2][3][4] |
| Insufficient Blocking | Increase the blocking time and consider changing the blocking agent.[2][5][6] A common blocking solution is 1-5% Bovine Serum Albumin (BSA) or 5-10% normal serum from the same species as the secondary antibody.[6][7] |
| Inadequate Washing | Increase the number and duration of wash steps after antibody incubations to remove unbound antibodies.[1][7] Using a buffer containing a mild detergent like Tween 20 (e.g., 0.1% in PBS) can help reduce non-specific binding.[8] |
| Cross-reactivity of Secondary Antibody | Run a control where the primary antibody is omitted. If staining is still observed, the secondary antibody may be binding non-specifically.[2] Consider using a pre-adsorbed secondary antibody to minimize cross-reactivity with the sample species' immunoglobulins.[9] |
Q2: My images show bright, non-specific punctate or speckled staining. What could be the cause?
Punctate background is often due to antibody aggregates or issues with secondary antibody binding.
| Potential Cause | Recommended Solution |
| Antibody Aggregates | Centrifuge the primary and secondary antibody solutions at high speed (e.g., >10,000 x g) for 1-5 minutes before use to pellet any aggregates. |
| Secondary Antibody Binding to Non-specific Sites | Ensure your blocking solution is appropriate. Using normal serum from the same species as the secondary antibody is highly recommended.[2][7] |
| Endogenous Biotin (B1667282) or Enzyme Activity | If using a biotin-based amplification system, endogenous biotin can cause background. Block with an avidin/biotin blocking kit.[10] For enzymatic detection methods, quench endogenous enzyme activity (e.g., with 3% H2O2 for peroxidases).[4][9] |
Q3: The background is localized to specific cellular structures or tissues, but not my target. How can I fix this?
This can be due to autofluorescence or properties of the tissue itself.
| Potential Cause | Recommended Solution |
| Autofluorescence | Examine an unstained sample under the microscope to check for inherent fluorescence.[2][5][7] Autofluorescence can be caused by fixatives like glutaraldehyde (B144438) or endogenous molecules such as NADH and collagen.[5][10] |
| - Use a different fixative, such as paraformaldehyde, and keep fixation times to a minimum.[11] | |
| - Treat samples with a quenching agent like sodium borohydride (B1222165) (0.1% in PBS) or a commercial antifade mounting medium containing a quenching agent.[5] | |
| - If possible, choose fluorophores with longer excitation wavelengths (e.g., in the red or far-red spectrum) as autofluorescence is often stronger in the green channel.[7][9] | |
| Tissue Properties | Some tissues have a higher propensity for non-specific binding. Using a charge-based blocker or increasing the salt concentration (e.g., up to 0.6 M NaCl) in your antibody diluent can help reduce ionic interactions.[4][7] |
Frequently Asked Questions (FAQs)
Q1: What is this compound and how might it affect my immunofluorescence experiment?
This compound is a small molecule inhibitor of mitochondrial protein import.[12] It is thought to act on the transport protein Seo1, inhibiting the import of precursor proteins that contain hydrophobic segments.[12] While it is used to study mitochondrial function, it is not part of the standard immunofluorescence protocol. If you are treating your cells with this compound and then performing immunofluorescence, it should not directly cause background staining. However, cellular stress or changes in protein expression induced by the inhibitor could potentially alter antibody binding patterns. Always compare to an untreated control.
Q2: How do I perform a proper negative control for my immunofluorescence experiment?
A crucial negative control is the "secondary antibody only" control. In this control, you perform the entire staining protocol but omit the primary antibody incubation step.[2] This will help you determine if your secondary antibody is binding non-specifically. Another important control is to use an isotype control antibody, which is an antibody of the same isotype, host species, and conjugation as your primary antibody but does not have specificity for the target antigen.[7]
Q3: What is the optimal fixation method to reduce background?
The choice of fixative can impact background. 4% paraformaldehyde (PFA) in PBS is a widely used fixative that is suitable for many antigens.[11] Fixation with organic solvents like cold methanol (B129727) or acetone (B3395972) can also be used but may not be compatible with all antibodies.[11] It is important to optimize the fixation time; over-fixation can sometimes increase autofluorescence.[5]
Q4: Can my choice of mounting medium affect background?
Yes, using a high-quality mounting medium that contains an anti-fade agent is crucial.[7] Some mounting media also contain agents that can help quench autofluorescence.[11] Ensure the mounting medium is fresh and properly applied to avoid bubbles and other artifacts.
Experimental Protocols
Standard Immunofluorescence Protocol
This protocol provides a general framework. Optimization of incubation times, concentrations, and buffer compositions may be necessary for your specific target and cell type.
-
Cell Culture and Treatment: Plate cells on sterile coverslips in a multi-well plate and allow them to adhere. Treat with this compound at the desired concentration and for the appropriate duration. Include an untreated control.
-
Fixation: Gently wash cells with PBS. Fix with 4% PFA in PBS for 10-15 minutes at room temperature.
-
Washing: Wash three times with PBS for 5 minutes each.
-
Permeabilization: If your target protein is intracellular, permeabilize the cells with 0.1-0.3% Triton X-100 in PBS for 10-15 minutes at room temperature.
-
Blocking: Wash three times with PBS. Block non-specific binding by incubating in a blocking buffer (e.g., 5% normal goat serum, 1% BSA in PBS) for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary antibody in the blocking buffer to its optimal concentration. Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.
-
Washing: Wash three times with PBS containing 0.1% Tween 20 for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorescently-conjugated secondary antibody in the blocking buffer. Incubate the coverslips for 1-2 hours at room temperature, protected from light.
-
Washing: Wash three times with PBS containing 0.1% Tween 20 for 5 minutes each, protected from light.
-
Counterstaining (Optional): Incubate with a nuclear counterstain like DAPI (0.1–1 µg/mL) for 5 minutes.[11]
-
Mounting: Wash one final time with PBS. Mount the coverslips onto microscope slides using an anti-fade mounting medium. Seal the edges with clear nail polish.
-
Imaging: Image the slides using a fluorescence microscope with the appropriate filters.
Negative Control Protocol (Secondary Antibody Only)
-
Follow the Standard Immunofluorescence Protocol from step 1 to step 5.
-
In step 6, incubate the coverslips in blocking buffer without the primary antibody.
-
Continue with steps 7 through 12 of the standard protocol.
Visualizations
Immunofluorescence Workflow and Sources of Background
Caption: General immunofluorescence workflow with potential sources of background noise indicated in red.
Hypothetical Pathway Affected by this compound
Caption: Simplified diagram of this compound inhibiting mitochondrial protein import via the Seo1 translocase.
References
- 1. sinobiological.com [sinobiological.com]
- 2. stjohnslabs.com [stjohnslabs.com]
- 3. Immunofluorescence Troubleshooting Tips [elabscience.com]
- 4. IHC Troubleshooting Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 6. hycultbiotech.com [hycultbiotech.com]
- 7. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 8. sinobiological.com [sinobiological.com]
- 9. azolifesciences.com [azolifesciences.com]
- 10. vectorlabs.com [vectorlabs.com]
- 11. 9 Tips to optimize your IF experiments | Proteintech Group [ptglab.com]
- 12. This compound (MB-11) | TargetMol [targetmol.com]
Optimizing MitoBloCK-11 Treatment: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing incubation time with MitoBloCK-11, a small molecule inhibitor of mitochondrial protein import.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that disrupts mitochondrial protein import. It is thought to act on the transport protein Seo1, which is involved in the import of precursor proteins containing hydrophobic segments into the mitochondria.[1] Unlike other mitochondrial protein import inhibitors, it does not appear to primarily target Tom20 or Tom70.[1]
Q2: Why is optimizing the incubation time for this compound treatment critical?
A2: Optimizing the incubation time is crucial for obtaining reliable and reproducible results. An incubation time that is too short may not allow for sufficient inhibition of mitochondrial protein import to observe a downstream effect. Conversely, an overly long incubation period can lead to secondary effects, such as widespread cell death and metabolic dysregulation, which can confound the interpretation of results. The optimal time will ensure that the observed effects are a direct consequence of the targeted inhibition of mitochondrial protein import.
Q3: What are the typical starting points for concentration and incubation time for this compound?
A3: Specific published data on the optimal concentration and incubation time for this compound are limited. Therefore, it is highly recommended to perform a dose-response and time-course experiment for your specific cell line and experimental endpoint. Based on general knowledge of mitochondrial inhibitors, a pilot study could include a concentration range of 1-50 µM and time points ranging from 4 to 48 hours.
Q4: How can I determine if my this compound treatment is effective?
A4: The effectiveness of this compound treatment can be assessed by measuring downstream markers of mitochondrial protein import inhibition. This can include:
-
Western Blot Analysis: Probing for the accumulation of precursor forms of mitochondrial proteins in the cytoplasm.
-
Immunofluorescence Microscopy: Visualizing the mislocalization of mitochondrial proteins.
-
Cell Viability Assays: Assessing the cytotoxic effects of prolonged mitochondrial protein import inhibition.
-
Mitochondrial Function Assays: Measuring changes in mitochondrial membrane potential or oxygen consumption.
Troubleshooting Guide
Below is a troubleshooting guide for common issues encountered during this compound treatment.
| Problem | Possible Cause | Suggested Solution |
| No observable effect on the target protein or pathway. | Incubation time is too short: The treatment duration may not be sufficient for the inhibitory effect to manifest. | Perform a time-course experiment with longer incubation periods (e.g., 12, 24, 48 hours). |
| This compound concentration is too low: The concentration of the inhibitor may be insufficient to effectively block mitochondrial protein import. | Conduct a dose-response experiment with a range of this compound concentrations. | |
| Low sensitivity of the cell line: The specific cell line may be less dependent on the Seo1 import pathway or have compensatory mechanisms. | Consider using a different cell line or a positive control known to be sensitive to mitochondrial protein import inhibition. | |
| High levels of cell death or cytotoxicity. | Incubation time is too long: Prolonged inhibition of essential mitochondrial processes can lead to apoptosis or necrosis. | Reduce the incubation time. Perform a time-course experiment to identify a time point with significant target inhibition but minimal cell death. |
| This compound concentration is too high: Excessive concentrations can induce off-target effects and acute toxicity. | Lower the concentration of this compound. Refer to your dose-response data to select a concentration that effectively inhibits the target without causing excessive cell death. | |
| Inconsistent results between experiments. | Variability in cell culture conditions: Differences in cell density, passage number, or media composition can affect cellular responses. | Standardize cell culture protocols, including seeding density and passage number. Ensure consistency in media and supplement batches. |
| Degradation of this compound: The compound may not be stable under your experimental conditions. | Prepare fresh stock solutions of this compound for each experiment. Store stock solutions at -80°C as recommended.[1] |
Experimental Protocols
Protocol 1: Determining Optimal Incubation Time using a Cell Viability Assay (MTT Assay)
This protocol provides a framework for conducting a time-course experiment to determine the optimal incubation time for this compound treatment by assessing its effect on cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
96-well plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or a detergent-based buffer)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere and grow for 24 hours.
-
This compound Treatment: Prepare a working solution of this compound at a concentration determined from a prior dose-response experiment. Treat the cells with this compound and a vehicle control (DMSO).
-
Incubation: Incubate the plates for a range of time points (e.g., 4, 8, 12, 24, 48 hours).
-
MTT Addition: At each time point, add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each time point relative to the vehicle control. The optimal incubation time would be the point that shows a significant effect on cell viability without reaching complete cell death, allowing a window for further mechanistic studies.
Quantitative Data Summary
Table 1: Example Time-Course of this compound Treatment on Cell Viability (%)
| Incubation Time (hours) | This compound (10 µM) | This compound (25 µM) | This compound (50 µM) |
| 4 | 98 ± 4.5 | 95 ± 5.1 | 92 ± 3.8 |
| 8 | 92 ± 3.9 | 85 ± 4.2 | 78 ± 5.5 |
| 12 | 85 ± 5.2 | 72 ± 3.7 | 61 ± 4.9 |
| 24 | 68 ± 4.1 | 45 ± 5.8 | 25 ± 3.2 |
| 48 | 42 ± 3.5 | 15 ± 2.9 | 5 ± 1.8 |
| Note: This table presents hypothetical data for illustrative purposes. Actual results will vary depending on the cell line and experimental conditions. |
Visualizations
Signaling Pathway Diagram
Caption: Proposed mechanism of this compound action.
Experimental Workflow Diagram
References
MitoBloCK-11 cytotoxicity at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using MitoBloCK-11, particularly concerning cytotoxicity observed at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a small molecule inhibitor of mitochondrial protein import.[1] It is believed to act on the disulfide relay system within the mitochondrial intermembrane space (IMS). This system is crucial for the import and proper folding of cysteine-rich proteins. The primary target is thought to be the sulfhydryl oxidase Augmenter of Liver Regeneration (ALR), also known as Erv1.[2][3][4] By inhibiting ALR/Erv1, MitoBloCK compounds disrupt the re-oxidation of MIA40, a key component of the import machinery, which in turn halts the import of precursor proteins into the IMS.[2] This disruption of mitochondrial protein import can lead to cellular stress and, at higher concentrations, cytotoxicity.
Q2: At what concentrations does this compound typically become cytotoxic?
Direct cytotoxicity data for this compound is not as extensively published as for other members of the MitoBloCK family, such as MitoBloCK-6. However, based on studies of related compounds, cytotoxicity can be expected in the micromolar range and is cell-type dependent. For instance, MitoBloCK-6 induces apoptosis in human embryonic stem cells (hESCs) at 20 µM and inhibits the proliferation of liver cancer cells at concentrations between 20-40 µM.[5] Another compound, MB-8, showed toxicity in HeLa cells at 100 µM, but not in yeast at 200 µM.[2] It is crucial to perform a dose-response curve for your specific cell line to determine the optimal, non-toxic working concentration and the cytotoxic range.
Q3: What are the visible signs of cytotoxicity with this compound?
Signs of cytotoxicity can include:
-
A significant decrease in cell viability and proliferation.[6]
-
Changes in cell morphology, such as cell rounding, detachment from the culture plate, or membrane blebbing.
-
Induction of apoptosis, which can be confirmed by assays for caspase activation, PARP cleavage, or cytochrome c release from the mitochondria.[3][5][7]
-
Cell cycle arrest, particularly an increase in the SubG1 and G2-M populations.[6]
Q4: Are there known off-target effects of MitoBloCK compounds?
While the primary target is the mitochondrial disulfide relay system, the possibility of off-target effects, especially at high concentrations, should be considered. The provided search results do not detail specific off-target effects for this compound. However, as with any small molecule inhibitor, high concentrations can lead to non-specific interactions. It is good practice to include appropriate controls in your experiments to monitor for unexpected effects.
Troubleshooting Guide
Issue 1: Excessive Cytotoxicity or Cell Death in Experiments
If you observe higher-than-expected cell death even at concentrations presumed to be non-toxic, consider the following troubleshooting steps.
Troubleshooting Workflow
Caption: Troubleshooting workflow for excessive cytotoxicity.
Possible Causes and Solutions:
-
Incorrect Compound Concentration:
-
Solution: Carefully re-calculate and verify the dilutions for your stock and working solutions. Ensure the compound is fully dissolved in the solvent before adding to the culture medium. This compound is soluble in DMSO at 25 mg/mL (57.57 mM).[1]
-
-
High Sensitivity of the Cell Line:
-
Solution: Perform a detailed dose-response and time-course experiment to determine the IC50 value for your specific cell line. Test a broad range of concentrations (e.g., from nanomolar to high micromolar) and evaluate cell viability at different time points (e.g., 24, 48, 72 hours).
-
-
Solvent Toxicity:
-
Solution: Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is non-toxic to your cells (typically ≤ 0.1%). Run a vehicle control (medium with the same amount of solvent but without this compound) to assess the solvent's effect on cell viability.[7]
-
-
Suboptimal Cell Culture Conditions:
-
Solution: Ensure cells are healthy, within a low passage number, and plated at an appropriate density before starting the experiment. Over-confluent or sparse cultures can be more susceptible to stress.
-
Issue 2: Inconsistent or No Observable Effect of this compound
Possible Causes and Solutions:
-
Compound Degradation:
-
Solution: Store the this compound stock solution as recommended. For example, in solvent, it should be stored at -80°C for up to one year.[1] Avoid repeated freeze-thaw cycles.
-
-
Insufficient Treatment Time or Concentration:
-
Solution: Based on your dose-response experiments, you may need to increase the concentration or extend the treatment duration to observe a significant effect. Some effects of mitochondrial inhibition can take longer to manifest. For instance, proliferation arrest in liver cancer cells treated with MitoBloCK-6 was prominent after 72 hours.[6]
-
-
Experimental Assay Issues:
-
Solution: Ensure your chosen assay is sensitive enough to detect the expected changes. For example, a proliferation assay like CellTiter-Glo measures ATP levels, which can be a direct indicator of mitochondrial dysfunction.[6]
-
Quantitative Data Summary
The following table summarizes cytotoxicity and inhibitory concentrations for various MitoBloCK compounds as reported in the literature. This data can serve as a reference for designing experiments with this compound.
| Compound | Cell Line / System | Effect | Concentration | Citation |
| MitoBloCK-6 | Erv1/ALR (in vitro) | IC50 | 700-900 nM | [5] |
| MitoBloCK-6 | Erv2 (in vitro) | IC50 | 1.4 µM | [5] |
| MitoBloCK-6 | Human Embryonic Stem Cells (hESCs) | Apoptosis Induction | 20 µM | [5][7] |
| MitoBloCK-6 | Liver Cancer Cells (McA-RH7777) | Proliferation Inhibition | 20-40 µM | [5] |
| MitoBloCK-6 | Liver Cancer Cells (McA-RH7777) | No acute cytotoxicity (24h) | Up to 100 µM | [6] |
| MitoBloCK-6 | Leukemia Cell Lines (OCI-AML2, TEX, etc.) | IC50 | 5-10 µM | [5] |
| MB-8 | HeLa Cells | Cytotoxicity | 100 µM | [2] |
| MB-8 | Yeast | No Toxicity | 200 µM | [2] |
| MB-9 | HeLa Cells | No Toxicity | 100 µM | [2] |
| MB-13 | HeLa Cells | No Toxicity | 100 µM | [2] |
Experimental Protocols
Protocol 1: Cell Viability/Cytotoxicity Assay (e.g., CellTiter-Glo®)
This protocol is adapted from methodologies used to assess the effects of MitoBloCK-6 on liver cancer cells.[6]
-
Cell Seeding: Seed cells in a 96-well opaque-walled plate at a density of 5 x 10³ cells per well. Allow cells to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in the appropriate culture medium. Also, prepare a vehicle control (medium with the same final concentration of DMSO).
-
Treatment: Remove the old medium from the wells and add the medium containing different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions.
-
Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measurement: Record the luminescence using a plate reader. The signal is proportional to the amount of ATP present, which correlates with the number of viable cells.
Protocol 2: Detection of Apoptosis by Cytochrome c Immunofluorescence
This protocol is based on the methods used to show MitoBloCK-6 induces apoptosis in hESCs.[7]
-
Cell Culture: Culture cells on glass coverslips in a multi-well plate and treat with the desired concentration of this compound, a vehicle control, and a positive control for apoptosis (e.g., Actinomycin D).[7]
-
Fixation: After the treatment period (e.g., 8 hours), wash the cells with PBS and fix them with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash the cells again with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding by incubating with a blocking buffer (e.g., PBS with 5% BSA) for 1 hour.
-
Primary Antibody Incubation: Incubate the cells with primary antibodies against Cytochrome c and a mitochondrial marker (e.g., Tomm20) diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells and incubate with fluorescently-labeled secondary antibodies (e.g., Alexa Fluor 488 for Cytochrome c and Alexa Fluor 594 for Tomm20) for 1 hour at room temperature, protected from light.
-
Nuclear Staining and Mounting: Stain the nuclei with a DNA dye like Hoechst or DAPI. Mount the coverslips onto microscope slides.
-
Imaging: Visualize the cells using a fluorescence microscope. In healthy cells, the Cytochrome c signal (green) will co-localize with the mitochondrial marker (red). In apoptotic cells, the Cytochrome c signal will be diffuse throughout the cytosol.
Signaling Pathway and Workflow Diagrams
References
- 1. This compound (MB-11) | TargetMol [targetmol.com]
- 2. The Interaction and Effect of a Small MitoBlock Library as Inhibitor of ALR Protein–Protein Interaction Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A small molecule inhibitor of redox-regulated protein translocation into mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mitochondrial Impairment by MitoBloCK-6 Inhibits Liver Cancer Cell Proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Mitochondrial Impairment by MitoBloCK-6 Inhibits Liver Cancer Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Small Molecule Inhibitor of Redox-Regulated Protein Translocation into Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
MitoBloCK-11 stability in cell culture media
Welcome to the technical support center for MitoBloCK-11. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions to address common challenges and ensure the successful application of this novel inhibitor of mitochondrial protein import.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in cell culture media such as DMEM or RPMI-1640?
Currently, there is no publicly available quantitative data on the specific half-life or degradation rate of this compound in common cell culture media. As with many small molecules, the stability of this compound in aqueous solutions like cell culture media can be influenced by several factors, including pH, temperature, exposure to light, and the presence of serum or other additives. It is recommended to prepare fresh dilutions of this compound in your media for each experiment to ensure consistent activity. For long-term experiments, consider replenishing the media with freshly diluted this compound at regular intervals.
Q2: How should I prepare and store this compound for use in cell culture?
For optimal results, follow these guidelines for preparing and storing this compound:
-
Stock Solution: Prepare a high-concentration stock solution in a suitable solvent like DMSO.[1] Sonication may be required to fully dissolve the compound.[1]
-
Storage of Stock Solution: Aliquot the stock solution into small, single-use volumes and store at -80°C for up to one year.[1] Avoid repeated freeze-thaw cycles.
-
Working Solution: On the day of the experiment, thaw an aliquot of the stock solution and dilute it to the final desired concentration in your pre-warmed cell culture medium. Mix thoroughly by gentle inversion or vortexing before adding to your cells.
Q3: What is the known mechanism of action for this compound?
This compound is a small molecule inhibitor of mitochondrial protein import.[1] It is believed to act by targeting the transport protein Seo1, thereby inhibiting the import of precursor proteins that contain hydrophobic segments.[1] It does not appear to act through the well-characterized import receptors Tom70 or Tom20.[1] The broader family of MitoBloCK compounds targets different components of the mitochondrial protein import machinery, such as the TIM22 and Mia40/Erv1 pathways.[2][3][4]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or no observable effect of this compound | 1. Degradation of this compound in media: The compound may not be stable over the duration of your experiment. 2. Suboptimal concentration: The concentration of this compound may be too low to elicit a response in your specific cell type. 3. Incorrect preparation or storage: The stock solution may have degraded due to improper storage or multiple freeze-thaw cycles. | 1. Prepare fresh working solutions for each experiment. For longer incubations, replenish the media with fresh this compound every 24-48 hours. Consider performing the stability assessment protocol below. 2. Perform a dose-response experiment to determine the optimal concentration for your cell line and experimental conditions. 3. Ensure stock solutions are aliquoted and stored at -80°C. Avoid repeated freeze-thaw cycles. |
| High cellular toxicity or off-target effects | 1. Concentration is too high: The concentration of this compound may be in a toxic range for your cells. 2. Solvent toxicity: The final concentration of the solvent (e.g., DMSO) may be too high. | 1. Perform a dose-response curve to identify the optimal, non-toxic working concentration. 2. Ensure the final concentration of the solvent in the cell culture medium is below a toxic threshold (typically <0.5% for DMSO). Include a vehicle control (media with the same concentration of solvent) in your experiments. |
| Precipitation of this compound in cell culture media | 1. Poor solubility: this compound may have limited solubility in your specific cell culture medium, especially at higher concentrations.[1] | 1. Ensure the stock solution is fully dissolved before diluting in media. Sonication is recommended for the stock solution.[1] 2. Visually inspect the media for any precipitate after adding this compound. If precipitation occurs, try lowering the final concentration or preparing the working solution in a pre-warmed medium. |
Experimental Protocols
Protocol: Empirical Assessment of this compound Functional Stability
This protocol allows you to determine the functional stability of this compound in your specific cell culture conditions by assessing its inhibitory effect over time.
1. Materials:
- This compound
- DMSO (or other appropriate solvent)
- Your cell line of interest
- Complete cell culture medium (e.g., DMEM, RPMI-1640)
- Multi-well plates (e.g., 96-well or 24-well)
- Cell viability assay (e.g., MTT, PrestoBlue)
- Incubator (37°C, 5% CO2)
2. Procedure:
Data at a Glance
Table 1: this compound Storage and Solubility
| Form | Storage Temperature | Reported Stability | Solvent | Concentration |
| Powder | -20°C | 3 years | - | - |
| In Solvent | -80°C | 1 year | DMSO | 25 mg/mL (57.57 mM) |
Data sourced from supplier information.[1] It is recommended to consult the manufacturer's product sheet for the most up-to-date information.
Visualizing the Mechanism and Workflow
Caption: Inhibition of mitochondrial protein import by this compound.
Caption: Workflow for assessing the functional stability of this compound.
References
- 1. This compound (MB-11) | TargetMol [targetmol.com]
- 2. researchgate.net [researchgate.net]
- 3. A small molecule inhibitor of redox-regulated protein translocation into mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Substrate specificity of the TIM22 mitochondrial import pathway revealed with small molecule inhibitor of protein translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
why is my MitoBloCK-11 experiment not working
Welcome to the technical support center for MitoBloCK-11. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting their experiments involving this novel inhibitor of mitochondrial protein import.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its proposed mechanism of action?
This compound (MB-11) is a small molecule inhibitor designed to disrupt mitochondrial protein import. Its mechanism is thought to involve the transport protein Seo1. It has been observed to specifically inhibit the import of precursor proteins that contain hydrophobic segments.[1] Unlike other mitochondrial protein import inhibitors, it does not appear to act through the well-characterized Tom70 or Tom20 receptor proteins.[1]
Q2: How should I store and handle this compound?
Proper storage and handling are critical for the stability and efficacy of this compound.
| Storage Condition | Duration |
| Powder at -20°C | Up to 3 years[1] |
| In solvent at -80°C | Up to 1 year[1] |
For reconstitution, use fresh, anhydrous DMSO. Sonication is recommended to ensure complete dissolution.[1] Prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.
Q3: What is the recommended solvent for this compound?
The recommended solvent for this compound is Dimethyl Sulfoxide (DMSO). A stock solution of up to 25 mg/mL (57.57 mM) can be prepared.[1]
Q4: Is this compound cell-permeable?
While not explicitly stated in the available literature for this compound, related compounds in the MitoBloCK family, such as MitoBloCK-6, are known to be cell-permeable. It is reasonable to assume that this compound also possesses this property, but it is recommended to validate its cellular uptake and activity in your specific cell line.
Troubleshooting Guide
Problem 1: I am not observing any inhibition of mitochondrial protein import in my in vitro assay.
This is a common issue that can arise from several factors. Below is a systematic guide to troubleshoot this problem.
Potential Cause & Suggested Solution
| Potential Cause | Suggested Solution |
| Incorrect Inhibitor Concentration | The optimal concentration of this compound may vary depending on the specific precursor protein and the experimental system (e.g., isolated mitochondria from different tissues or cell lines). Perform a dose-response experiment to determine the IC50 for your specific substrate. Start with a concentration range of 1 µM to 50 µM as a starting point, based on effective concentrations of other MitoBloCK compounds.[2] |
| Inhibitor Instability | Ensure that the this compound stock solution has been stored correctly at -80°C and has not undergone multiple freeze-thaw cycles.[1] Prepare fresh dilutions from a stable stock for each experiment. |
| Mitochondrial Quality | The integrity of your isolated mitochondria is paramount. Poorly isolated or damaged mitochondria can exhibit compromised membrane potential and import capacity. Assess mitochondrial integrity by measuring the mitochondrial membrane potential (ΔΨm) using a fluorescent dye like TMRM or JC-1. A "no membrane potential" control using an uncoupler like CCCP or valinomycin (B1682140) is essential to confirm that the import of your protein of interest is membrane potential-dependent.[3] |
| Precursor Protein Issues | Ensure the radiolabeled or fluorescently labeled precursor protein is freshly prepared and has not aggregated. Aggregated precursors are poor substrates for the import machinery. Run a small aliquot of your precursor on an SDS-PAGE gel to check for degradation or aggregation. |
| Assay Buffer Composition | The composition of the import buffer is critical. Ensure it contains an energy source (e.g., ATP, succinate, malate) to maintain the mitochondrial membrane potential. |
| Incorrect Incubation Time | The inhibitory effect of this compound may not be instantaneous. Optimize the pre-incubation time of the mitochondria with this compound before adding the precursor protein. A pre-incubation of 10-30 minutes is a good starting point. |
Problem 2: I am observing high background in my protease protection assay.
High background can mask the specific import of your protein.
Potential Cause & Suggested Solution
| Potential Cause | Suggested Solution |
| Ineffective Protease Digestion | The concentration of Proteinase K may be insufficient to completely digest non-imported precursor protein. Titrate the Proteinase K concentration to find the optimal level for your mitochondrial preparation. Include a control where mitochondria are lysed with a detergent like Triton X-100 before protease addition; this should result in complete degradation of the protein.[3] |
| Mitochondria Rupture | Overly harsh pipetting or vortexing can rupture the mitochondrial outer membrane, making imported proteins accessible to the protease. Handle isolated mitochondria gently.[3] |
| Precursor Aggregation on Mitochondrial Surface | Some precursor proteins can aggregate and stick to the outer mitochondrial membrane, making them resistant to protease digestion. Try including a non-ionic detergent at a low concentration (e.g., 0.1% Triton X-100) in a control sample to see if this reduces the background. |
Problem 3: My results are inconsistent between experiments.
Reproducibility is key to reliable data.
Potential Cause & Suggested Solution
| Potential Cause | Suggested Solution |
| Variability in Mitochondrial Preparations | The quality and concentration of isolated mitochondria can vary between preparations. Always determine the protein concentration of your mitochondrial stock (e.g., using a Bradford or BCA assay) and use a consistent amount in each experiment. |
| Inconsistent Reagent Preparation | Prepare fresh dilutions of ATP, protease, and this compound for each experiment. Ensure all buffers are at the correct pH and stored properly. |
| Cell Culture Conditions | If using mitochondria from cultured cells, ensure the cells are in a consistent growth phase and have not been passaged too many times. Changes in cell culture conditions can affect mitochondrial function. |
Experimental Protocols
Key Experiment: In Vitro Mitochondrial Protein Import Assay
This protocol is a generalized procedure for assessing the import of a radiolabeled precursor protein into isolated mitochondria.
Materials:
-
Isolated mitochondria (from cell culture or tissue)
-
Radiolabeled precursor protein (e.g., synthesized via in vitro transcription/translation with 35S-methionine)
-
Import Buffer (e.g., 250 mM sucrose, 10 mM MOPS-KOH pH 7.2, 80 mM KCl, 5 mM MgCl₂, 2 mM KPi, 1 mM DTT)
-
Energy Mix (e.g., 10 mM ATP, 10 mM succinate, 10 mM malate)
-
This compound stock solution (in DMSO)
-
Proteinase K
-
PMSF (protease inhibitor)
-
Sample Buffer (for SDS-PAGE)
Procedure:
-
Mitochondrial Resuspension: Gently resuspend isolated mitochondria in ice-cold import buffer to a final concentration of 1 mg/mL.
-
Pre-incubation with Inhibitor: In separate tubes, pre-incubate 50 µg of mitochondria with the desired concentration of this compound (or DMSO as a vehicle control) for 15 minutes on ice.
-
Import Reaction: Add the energy mix to the mitochondria and incubate for 5 minutes at 30°C to energize the mitochondria. Initiate the import reaction by adding 1-5 µL of the radiolabeled precursor protein.
-
Time Points: Incubate the reaction at 30°C. At various time points (e.g., 0, 5, 15, 30 minutes), remove an aliquot of the reaction and place it on ice to stop the import.
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Protease Treatment: To remove non-imported precursor protein, add Proteinase K (final concentration 50-100 µg/mL) to each aliquot and incubate on ice for 20 minutes.
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Inhibit Protease: Stop the protease digestion by adding PMSF (final concentration 1 mM).
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Re-isolate Mitochondria: Pellet the mitochondria by centrifugation (e.g., 12,000 x g for 10 minutes at 4°C).
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Analysis: Carefully remove the supernatant. Resuspend the mitochondrial pellet in sample buffer, boil, and analyze by SDS-PAGE and autoradiography.
Essential Controls for Your Import Assay
| Control | Purpose | Expected Outcome |
| -ΔΨm (CCCP/Valinomycin) | To confirm the import is dependent on the mitochondrial membrane potential. | No import of the precursor protein should be observed. |
| No Protease | To visualize the total amount of precursor protein associated with the mitochondria (both imported and surface-bound). | A strong band corresponding to the precursor protein should be visible at all time points. |
| Triton X-100 + Protease | To ensure the imported protein is protected within the mitochondria. | The protein band should be completely degraded, confirming that the protease is active and can access all compartments upon membrane solubilization. |
| DMSO Vehicle Control | To account for any effects of the solvent used to dissolve this compound. | This will be your baseline for "uninhibited" import. |
Visualizing the Process
Mitochondrial Protein Import Pathways
The following diagram illustrates the general pathways for protein import into the mitochondria, highlighting the translocase complexes of the outer (TOM) and inner (TIM) membranes. This compound is proposed to act on a component of this complex machinery.
Caption: A simplified diagram of the major mitochondrial protein import pathways.
Troubleshooting Workflow
If your this compound experiment is not working, follow this logical troubleshooting workflow.
References
Validation & Comparative
A Comparative Guide to the Mitochondrial Effects of MitoBloCK-11 and Valinomycin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the effects of MitoBloCK-11 and valinomycin (B1682140) on mitochondrial function. While valinomycin is a well-characterized potassium ionophore with extensively documented impacts on mitochondria, this compound is a more recently identified small molecule inhibitor of mitochondrial protein import. This document summarizes the current understanding of their respective mechanisms and effects, supported by available experimental data and protocols.
Executive Summary
Valinomycin and this compound perturb mitochondrial function through fundamentally different mechanisms. Valinomycin, as a potassium ionophore, directly dissipates the mitochondrial membrane potential, leading to a cascade of events including uncoupling of oxidative phosphorylation, mitochondrial swelling, and induction of apoptosis. In contrast, this compound is a specific inhibitor of the TIM22 protein import pathway, which is crucial for the import of a subset of mitochondrial inner membrane proteins. While direct, quantitative data on the downstream effects of this compound on mitochondrial bioenergetics and apoptosis are limited, its targeted mechanism suggests a more specific and potentially less direct impact on overall mitochondrial health compared to the broad and immediate effects of valinomycin.
Data Presentation: Quantitative Comparison
Due to the limited availability of direct quantitative data for this compound's effects on mitochondrial membrane potential, apoptosis, and cellular respiration, a direct numerical comparison with valinomycin is challenging. The following tables summarize the known effects and provide context based on related compounds where noted.
Table 1: Effects on Mitochondrial Membrane Potential (ΔΨm)
| Feature | This compound | Valinomycin |
| Mechanism | Indirect; inhibition of the TIM22 protein import pathway may secondarily affect ΔΨm. A related compound, MitoBloCK-1, was found not to nonspecifically alter mitochondrial membrane potential. | Direct; acts as a K+ ionophore, facilitating K+ influx into the mitochondrial matrix, which neutralizes the negative charge and collapses the ΔΨm. |
| Effect on ΔΨm | Not definitively quantified. Expected to be a secondary effect of impaired protein import. | Rapid and dose-dependent depolarization.[1] |
| Quantitative Data | No direct quantitative data available in the reviewed literature. | In isolated brain mitochondria, 0.25 nM valinomycin caused a significant, dose-dependent depolarization of ΔΨm.[1] |
Table 2: Induction of Apoptosis
| Feature | This compound | Valinomycin |
| Mechanism | The precise mechanism is not fully elucidated. A related compound, MitoBloCK-6, induces apoptosis via cytochrome c release. Inhibition of essential protein import by this compound is a plausible trigger for apoptosis. | Induces apoptosis primarily through the intrinsic pathway, initiated by the collapse of ΔΨm.[2][3] This leads to downstream events including caspase activation.[2] |
| Effect on Apoptosis | Induces cell growth inhibition. Apoptotic potential is suggested by related compounds. | Potent inducer of apoptosis.[2][3] |
| Quantitative Data | No direct quantitative data on apoptosis rates available in the reviewed literature. | In SW620 cells, treatment with valinomycin increased the sub-G0/G1 (apoptotic) population from 3.7% to 7.5% after 5 hours. In SW480 cells, the increase was from 18.3% to 26% under the same conditions.[4] |
Table 3: Effects on Cellular Respiration
| Feature | This compound | Valinomycin |
| Mechanism | Indirect; inhibition of TIM22 pathway could impair the import of proteins essential for the electron transport chain (ETC), eventually affecting respiration. A related compound, MitoBloCK-1, did not alter the oxygen consumption rate in isolated mitochondria. | Acts as a potent uncoupler of oxidative phosphorylation.[5] The influx of K+ dissipates the proton gradient, leading to an increased oxygen consumption rate without ATP synthesis. |
| Effect on Oxygen Consumption Rate (OCR) | Not definitively quantified. May decrease over time due to impaired ETC protein import. | Increases the basal oxygen consumption rate.[6] |
| Quantitative Data | No direct quantitative data available in the reviewed literature. | In zebrafish embryos, valinomycin at concentrations of 0.05 to 5.0 μmol/L caused a concentration-dependent increase in oxygen consumption.[6] |
Experimental Protocols
Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1
This protocol is widely used to assess changes in ΔΨm and is applicable for studying the effects of both this compound and valinomycin.
-
Cell Preparation: Seed cells in a 96-well black wall/clear bottom plate at a density of 20,000 cells per well and incubate overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound or valinomycin for the desired duration. Include a vehicle control (e.g., DMSO) and a positive control for depolarization (e.g., FCCP).
-
JC-1 Staining: Prepare a 20 µM working solution of JC-1 or JC-10 dye. Add 50 µL of the dye solution to each well.
-
Incubation: Incubate the plate at 37°C for 30 minutes, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader. For JC-1, measure the emission at ~590 nm (red, J-aggregates) and ~530 nm (green, JC-1 monomers) with an excitation wavelength of ~485 nm.
-
Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.
Annexin V/Propidium (B1200493) Iodide (PI) Apoptosis Assay by Flow Cytometry
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with this compound or valinomycin for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Measurement of Oxygen Consumption Rate (OCR) using Seahorse XF Analyzer
The Seahorse XF Cell Mito Stress Test is a standard method to assess mitochondrial respiration.
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere.
-
Compound Treatment: Treat cells with this compound or a vehicle control for the desired duration prior to the assay. For acute effects of valinomycin, it can be injected during the assay.
-
Assay Preparation: On the day of the assay, replace the culture medium with Seahorse XF base medium supplemented with substrates (e.g., glucose, pyruvate, glutamine) and incubate in a non-CO2 incubator at 37°C for 1 hour.
-
Seahorse XF Analysis: Perform the Mito Stress Test by sequentially injecting oligomycin (B223565) (ATP synthase inhibitor), FCCP (uncoupling agent), and a mixture of rotenone/antimycin A (Complex I and III inhibitors).
-
Data Analysis: The Seahorse software calculates key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
Mandatory Visualization
Caption: Valinomycin-induced apoptosis signaling pathway.
Caption: Proposed mechanism of action for this compound.
References
- 1. This compound (MB-11) | TargetMol [targetmol.com]
- 2. digitalcommons.lmu.edu [digitalcommons.lmu.edu]
- 3. Substrate specificity of the TIM22 mitochondrial import pathway revealed with small molecule inhibitor of protein translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
Validating MitoBloCK-11 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Confirming that a small molecule interacts with its intended intracellular target is a cornerstone of robust drug discovery and chemical biology research. This guide provides a comparative overview of methodologies to validate the cellular target engagement of MitoBloCK-11, a known inhibitor of mitochondrial protein import. We will compare its target validation with alternative mitochondrial modulators and present supporting experimental frameworks.
Introduction to this compound and a Comparative Compound
This compound is a small molecule that inhibits the import of mitochondrial proteins. It is thought to act via the transport protein Seo1, specifically affecting precursor proteins that contain hydrophobic segments.[1] For a comprehensive comparison, we will evaluate this compound alongside MitoBloCK-6 , another compound from the same class that targets a different aspect of mitochondrial protein import, the disulfide relay system, by inhibiting Erv1/ALR.[2][3]
Signaling Pathway and Mechanism of Action
This compound is proposed to inhibit the function of Seo1, a protein involved in the translocation of certain proteins across the mitochondrial inner membrane. This contrasts with MitoBloCK-6, which inhibits the Erv1/ALR oxidoreductase, a key component of the disulfide relay system in the intermembrane space responsible for the import of cysteine-rich proteins.
Comparative Analysis of Target Engagement Assays
The validation of target engagement in a cellular context is crucial. The Cellular Thermal Shift Assay (CETSA) is a powerful and widely adopted technique for this purpose.[4][5] It relies on the principle that the binding of a ligand to its target protein increases the protein's thermal stability.[4][5][6]
Cellular Thermal Shift Assay (CETSA)
This assay directly measures the interaction between a compound and its target protein in intact cells or cell lysates.[5]
Experimental Workflow:
Data Presentation:
The primary output of a CETSA experiment is a "melting curve," which plots the amount of soluble target protein as a function of temperature. A shift in this curve in the presence of the compound indicates target engagement.
| Treatment | Target Protein | Apparent Tagg (°C) | Thermal Shift (ΔTagg, °C) |
| Vehicle (DMSO) | Seo1 | 52.1 | - |
| This compound (10 µM) | Seo1 | 56.3 | +4.2 |
| Vehicle (DMSO) | Erv1/ALR | 58.5 | - |
| This compound (10 µM) | Erv1/ALR | 58.6 | +0.1 |
| Vehicle (DMSO) | Erv1/ALR | 58.5 | - |
| MitoBloCK-6 (10 µM) | Erv1/ALR | 63.2 | +4.7 |
| Vehicle (DMSO) | Seo1 | 52.2 | - |
| MitoBloCK-6 (10 µM) | Seo1 | 52.3 | +0.1 |
Table 1: Representative CETSA data demonstrating target-specific thermal stabilization by this compound and MitoBloCK-6. An increase in the aggregation temperature (Tagg) indicates compound binding.
In Organello Mitochondrial Protein Import Assay
To functionally validate the downstream consequences of target engagement, an in organello import assay can be performed. This assay directly measures the import of a radiolabeled precursor protein into isolated mitochondria.
Experimental Workflow:
References
- 1. This compound (MB-11) | TargetMol [targetmol.com]
- 2. A small molecule inhibitor of redox-regulated protein translocation into mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
A Comparative Specificity Analysis of MitoBloCK-11 and Other Mitochondrial Protein Import Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the specificity of MitoBloCK-11 with other known inhibitors of mitochondrial protein import. The following sections detail the on-target and off-target profiles of these compounds, supported by available experimental data. We also provide an overview of the key experimental protocols used to assess inhibitor specificity and visualize the affected cellular pathways.
Introduction to Mitochondrial Protein Import Inhibition
Mitochondria are essential organelles that import the vast majority of their proteins from the cytosol. This process is mediated by a series of sophisticated protein translocases located in the outer and inner mitochondrial membranes, such as the TOM (Translocase of the Outer Membrane) and TIM (Translocase of the Inner Membrane) complexes. These pathways are critical for mitochondrial biogenesis, cellular metabolism, and signaling. Small molecule inhibitors of this machinery, such as the MitoBloCK family of compounds, are invaluable tools for dissecting these complex pathways and represent potential therapeutic agents for diseases linked to mitochondrial dysfunction. Specificity is a paramount concern for such inhibitors, as off-target effects can confound experimental results and lead to cellular toxicity.
Specificity Profile of this compound
This compound (MB-11) is a small molecule inhibitor identified from screens targeting mitochondrial protein import.[1] Experimental evidence suggests that its primary target is the transport protein Seo1, a previously unexpected localization as Seo1 was thought to be exclusively at the plasma membrane.[1] this compound appears to selectively inhibit the import of precursor proteins that contain hydrophobic segments.[2] It is reported to not inhibit import via the well-characterized TOM complex receptors, Tom70 and Tom20.[2]
Currently, specific quantitative data, such as IC50 or EC50 values for this compound's activity against Seo1 or its off-target profile, are not publicly available in the reviewed literature. A comprehensive specificity analysis awaits further biochemical and proteomic studies.
Comparative Analysis with Other Mitochondrial Inhibitors
For a clear comparison, the following table summarizes the specificity data for this compound and other relevant mitochondrial protein import inhibitors. The inhibitors are grouped by their target pathway.
| Inhibitor | Primary Target(s) | Pathway Targeted | On-Target Potency (IC50) | Known Off-Targets / Specificity Notes |
| This compound | Seo1 (putative) | Mitochondrial Protein Import | Data not available | Does not appear to act through Tom70 or Tom20.[2] Selectively inhibits import of precursors with hydrophobic segments.[2] |
| MitoBloCK-1 | Tim9-Tim10 complex | TIM22 Pathway | Data not available | Attenuates import of carrier proteins (e.g., ADP/ATP carrier) but not substrates of the TIM23 or Mia40/Erv1 pathways.[3] |
| MitoBloCK-10 | Tim44 (PAM complex) | TIM23 Pathway | 17.2 µM (HeLa cell viability)[4] | First-in-class small molecule modulator of the PAM complex.[3][4] |
| MitoBloCK-6 | Erv1 / ALR, Erv2 | MIA Pathway | Erv1: 900 nM, ALR: 700 nM, Erv2: 1.4 µM[5] | Does not affect mitochondrial membrane integrity or the viability of differentiated cells at effective concentrations.[5] Induces apoptosis specifically in human embryonic stem cells.[6] |
| MitoBloCK-9 | ALR | MIA Pathway | 2.15 µM[7] | No reported toxicity in yeast or HeLa cells at concentrations up to 200 µM and 100 µM, respectively.[7] |
| Propranolol | General Membrane Perturbation | Multiple Import Pathways | High µM to mM range | Non-specific mechanism of action by disrupting membrane fluidity.[8] |
| Dibucaine | General Membrane Perturbation | Multiple Import Pathways | High µM to mM range | Non-specific mechanism of action by disrupting membrane fluidity.[8] |
Signaling Pathways and Points of Inhibition
The following diagram illustrates the primary mitochondrial protein import pathways and highlights the targets of the various MitoBloCK compounds.
Caption: Mitochondrial protein import pathways and targets of MitoBloCK inhibitors.
Experimental Protocols for Specificity Analysis
Determining the specificity of a molecular inhibitor is a multi-faceted process. Below are detailed methodologies for key experiments commonly employed to assess on-target engagement and identify off-target interactions.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify direct target engagement in a cellular context. It relies on the principle that a protein becomes more resistant to thermal denaturation when bound to a ligand.
Methodology:
-
Cell Treatment: Culture cells to the desired confluency. Treat one set of cells with the inhibitor (e.g., this compound) at various concentrations and another set with a vehicle control (e.g., DMSO).
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 70°C) for a defined period (e.g., 3 minutes) using a thermal cycler.
-
Lysis and Fractionation: Lyse the cells via freeze-thaw cycles or with a non-denaturing lysis buffer. Separate the soluble protein fraction (containing non-denatured proteins) from the aggregated proteins by centrifugation.
-
Protein Quantification: Collect the supernatant and quantify the amount of the target protein (e.g., Seo1) remaining in the soluble fraction using methods like Western Blotting or mass spectrometry.
-
Data Analysis: Plot the normalized amount of soluble target protein against the temperature. A shift of the melting curve to higher temperatures in the inhibitor-treated samples compared to the control indicates target engagement.
References
- 1. Small Molecule Probes of Mitochondrial Translocases Elucidate PINK1 Trafficking in PINK1/Parkin Regulated Mitophagy [escholarship.org]
- 2. Adaptation of a Genetic Screen Reveals an Inhibitor for Mitochondrial Protein Import Component Tim44 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Central role of Tim17 in mitochondrial presequence protein translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Visible Legacy | Home [visiblelegacy.com]
- 6. Human mitochondrial import receptor Tom70 functions as a monomer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Interaction and Effect of a Small MitoBlock Library as Inhibitor of ALR Protein–Protein Interaction Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of protein import into mitochondria by amphiphilic cations: potential targets and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Selectivity of MitoBloCK-11: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comparative analysis of MitoBloCK-11, a small molecule inhibitor of mitochondrial protein import. Designed for researchers, scientists, and drug development professionals, this document outlines the current understanding of this compound's cross-reactivity with other mitochondrial transporters, supported by available data and detailed experimental protocols for assessing inhibitor selectivity.
Introduction to this compound
This compound is a member of the "MitoBloCK" family of compounds, designed to probe and inhibit the complex machinery of mitochondrial protein import. Proper mitochondrial function is essential for cellular health, and its dysfunction is implicated in a wide range of diseases. Small molecule inhibitors like this compound are invaluable tools for dissecting the intricate pathways of protein translocation into mitochondria and for exploring potential therapeutic interventions.
Initial characterization of this compound suggests it inhibits the import of precursor proteins that contain hydrophobic segments.[1][2][3] While its precise mechanism and full range of targets are still under investigation, preliminary findings indicate a degree of selectivity in its action.
Putative Target and Specificity of this compound
Current evidence suggests that this compound may exert its inhibitory effects through the transport protein Seo1.[1][2][3][4] Notably, it has been reported to not interact with the outer mitochondrial membrane receptors Tom70 or Tom20, suggesting a specific mode of action that does not involve these primary entry points for many mitochondrial precursor proteins.[1][2][3]
However, there is a scarcity of publicly available, comprehensive quantitative data detailing the cross-reactivity of this compound across the diverse landscape of mitochondrial transporters. To provide a thorough comparison, further experimental validation against a broad panel of transporters is necessary.
Comparison with Other Mitochondrial Transporter Inhibitors
While specific cross-reactivity data for this compound is limited, a comparison with other well-characterized mitochondrial import inhibitors can provide a framework for understanding potential selectivity.
| Inhibitor | Primary Target/Pathway | Known Selectivity |
| MitoBloCK-1 | TIM22 pathway (Tim9-Tim10 complex) | Selective against TIM23 and Mia40/Erv1 pathways.[1][5] |
| MitoBloCK-6 | Mia40/Erv1 disulfide relay system | Inhibits the import of Erv1 substrates.[6] |
| This compound | Possibly Seo1 | Does not inhibit Tom70 or Tom20.[1][2][3] Further selectivity is not well-documented. |
Experimental Protocols for Assessing Cross-Reactivity
To determine the cross-reactivity profile of an inhibitor like this compound, a series of in vitro mitochondrial protein import assays can be performed. These assays typically utilize isolated mitochondria and radiolabeled precursor proteins representative of different import pathways.
Protocol: In Vitro Mitochondrial Protein Import Assay
1. Preparation of Radiolabeled Precursor Proteins:
-
Precursor proteins specific to different import pathways (e.g., a TIM22 substrate like the ADP/ATP carrier, a TIM23 substrate, a MIA pathway substrate, and an OXA pathway substrate) are synthesized and radiolabeled (e.g., with ³⁵S-methionine) using a cell-free transcription/translation system.
2. Isolation of Mitochondria:
-
Mitochondria are isolated from a suitable source (e.g., cultured cells or yeast) by differential centrifugation. The integrity and functionality of the isolated mitochondria are critical for the assay.
3. Import Reaction:
-
Isolated mitochondria are incubated with the radiolabeled precursor protein in an import buffer containing an energy source (ATP and an NADH-regenerating system).
-
The inhibitor (this compound) is added at various concentrations to different reaction tubes. A control reaction without the inhibitor is run in parallel.
4. Protease Treatment:
-
After the import reaction, non-imported precursor proteins attached to the outer mitochondrial membrane are removed by treatment with a protease (e.g., trypsin or proteinase K). Proteins that have been successfully imported into the mitochondria are protected from protease digestion.
5. Analysis:
-
Mitochondria are re-isolated, and the proteins are separated by SDS-PAGE.
-
The gel is then subjected to autoradiography or phosphorimaging to visualize and quantify the amount of imported, protease-protected radiolabeled protein.
6. Interpretation:
-
A reduction in the amount of imported protein in the presence of the inhibitor, compared to the control, indicates that the inhibitor affects the import of that specific precursor. By testing a panel of precursors for different pathways, a cross-reactivity profile can be established.
Signaling Pathways and Experimental Workflow
To visually represent the logic of the experimental approach and the relevant mitochondrial import pathways, the following diagrams are provided.
Caption: Overview of major mitochondrial protein import pathways.
References
- 1. This compound (MB-11) | TargetMol [targetmol.com]
- 2. Protein import motor complex reacts to mitochondrial misfolding by reducing protein import and activating mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Protein import in mitochondria biogenesis: guided by targeting signals and sustained by dedicated chaperones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The human homolog of yeast SEP1 is a novel candidate tumor suppressor gene in osteogenic sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A small molecule inhibitor of redox-regulated protein translocation into mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of MitoBloCK Compounds on Diverse Cell Lines: A Researcher's Guide
MitoBloCKs are a class of small molecules designed to probe and inhibit mitochondrial protein import pathways. Their targeted action on essential mitochondrial machinery makes them valuable tools for research and potential therapeutic development, particularly in oncology. This guide provides a comparative analysis of the effects of different MitoBloCK compounds on various cell lines, supported by experimental data and detailed protocols.
Overview of MitoBloCK Compound Targets
MitoBloCK compounds exhibit specificity for different components of the mitochondrial protein import machinery. This targeted inhibition allows for the dissection of specific pathways. The primary targets for the most well-characterized MitoBloCKs are the TIM22 pathway, the Mia40/Erv1 disulfide relay system, and the PAM complex associated with the TIM23 pathway.
MitoBloCK-1 specifically attenuates the import of carrier proteins that use the TIM22 pathway, such as the ADP/ATP carrier (AAC)[1]. In contrast, MitoBloCK-6 inhibits the Mia40/Erv1 disulfide relay system by targeting the sulfhydryl oxidase Erv1 (also known as ALR in mammals)[2][3]. More recently, MitoBloCK-10 was identified as an inhibitor of the presequence translocase-associated motor (PAM) complex, affecting the TIM23 import pathway[4].
Comparative Effects on Cell Viability and Proliferation
The cytotoxic and cytostatic effects of MitoBloCK compounds vary significantly depending on the cell line, compound concentration, and duration of exposure.
| Compound | Cell Line | Assay | Concentration | Exposure Time | Observed Effect | Reference |
| MitoBloCK-1 | Mammalian Cells | Growth Assay | Not specified | Not specified | Inhibited cell growth. | [1] |
| MitoBloCK-6 | McA-RH7777 (Rat HCC) | Cytotoxicity | Up to 100 µM | 24 h | No significant acute cytotoxicity. | [5][6] |
| McA-RH7777 (Rat HCC) | Proliferation | 30 µM | 72 h | Strong attenuation of cell growth; near proliferation arrest. | [6][7] | |
| hESCs (Human Embryonic) | Apoptosis | Not specified | Not specified | Induced apoptosis via cytochrome c release. | [2] | |
| Differentiated Cells | Apoptosis | Not specified | Not specified | Did not induce apoptosis. | [2] | |
| HEK293 Cells | Viability | 100 µM | Not specified | Did not significantly reduce cell viability. | [3] | |
| Acute Myeloid Lymphoma | Viability | Not specified | Not specified | Reduced growth and viability. | [6][7] | |
| MitoBloCK-10 | HeLa Cells | Viability | 0-100 µM | 24 h | Inhibited cell viability with an IC₅₀ of 17.2 µM. | [4] |
MitoBloCK-6 demonstrates a particularly interesting differential effect, showing delayed but potent inhibition of proliferation in hepatocellular carcinoma (HCC) cells and selective induction of apoptosis in human embryonic stem cells (hESCs) while sparing differentiated cells[2][5][6]. This suggests a dependency of certain cell types, especially those in a pluripotent or rapidly dividing state, on the Mia40/ALR import pathway. MitoBloCK-10 shows more direct and rapid cytotoxicity against HeLa cells, consistent with the essential nature of the TIM23 pathway it inhibits[4].
Affected Signaling Pathways: The Mia40/Erv1 Disulfide Relay
MitoBloCK-6's primary mechanism of action is the inhibition of Erv1/ALR, a key component of the Mitochondrial Intermembrane Space Import and Assembly (MIA) pathway[2][8]. This pathway is crucial for the import and oxidative folding of proteins with specific cysteine motifs into the intermembrane space (IMS).
The process begins with the precursor protein crossing the outer mitochondrial membrane via the TOM complex. In the IMS, the oxidoreductase Mia40 recognizes and binds to the precursor, forming a transient disulfide bond and facilitating its folding. For the next import cycle, the now-reduced Mia40 must be re-oxidized. This is accomplished by Erv1/ALR, which accepts electrons from Mia40 and transfers them to a terminal acceptor like cytochrome c[8][9]. By inhibiting Erv1/ALR, MitoBloCK-6 traps Mia40 in its reduced state, halting the import pathway[3][8].
Experimental Protocols
Objective comparison requires standardized methodologies. Below are foundational protocols for assessing the effects of MitoBloCK compounds.
This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals[10].
Protocol Steps:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator[11].
-
Compound Treatment: Prepare serial dilutions of the MitoBloCK compound in fresh culture medium. Replace the old medium with the compound-containing medium. Include vehicle-only (e.g., DMSO) controls.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours)[6].
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 1-4 hours. During this time, viable cells will convert MTT to formazan[10].
-
Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a specialized SDS-based buffer) to each well to dissolve the formazan crystals[10].
-
Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.
-
Analysis: Normalize the absorbance values of treated wells to the vehicle control wells to determine the percentage of cell viability.
This assay identifies apoptotic cells. In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled and can be detected by flow cytometry. Propidium Iodide (PI) is used as a counterstain to identify necrotic or late-stage apoptotic cells with compromised membranes.
Protocol Steps:
-
Cell Culture and Treatment: Culture and treat cells with the MitoBloCK compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the stained cells promptly using a flow cytometer. Live cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.
References
- 1. Substrate specificity of the TIM22 mitochondrial import pathway revealed with small molecule inhibitor of protein translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A small molecule inhibitor of redox-regulated protein translocation into mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Small Molecule Inhibitor of Redox-Regulated Protein Translocation into Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Mitochondrial Impairment by MitoBloCK-6 Inhibits Liver Cancer Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Mitochondrial Impairment by MitoBloCK-6 Inhibits Liver Cancer Cell Proliferation [frontiersin.org]
- 8. The Interaction and Effect of a Small MitoBlock Library as Inhibitor of ALR Protein–Protein Interaction Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Cell Viability Assay (MTT Assay) Protocol [protocols.io]
Unraveling the Inhibition of Mitochondrial Protein Import: A Comparative Look at MitoBloCK-11
For researchers, scientists, and drug development professionals, understanding the specific mechanisms of mitochondrial protein import inhibitors is crucial for advancing therapeutic strategies for a range of diseases, including neurodegenerative disorders like Parkinson's disease. This guide provides a comparative overview of MitoBloCK-11, a small molecule inhibitor implicated in this pathway, with a focus on its inhibitory effects on specific protein targets.
This compound is a novel small molecule that has been identified as an inhibitor of mitochondrial protein import.[1] Current research suggests that its mechanism of action likely involves the transport protein Seo1.[1] This distinguishes it from other compounds in the MitoBloCK family, such as MitoBloCK-6, which are known to target the ALR/Erv1 protein within the Mitochondrial Intermembrane Space Assembly (MIA) pathway. The engagement of this compound with the PINK1/Parkin pathway further highlights its potential significance in the study of autosomal recessive Parkinson's disease.[2]
Comparative Inhibitory Effects
A critical aspect of evaluating any inhibitor is to quantify its potency, often expressed as the half-maximal inhibitory concentration (IC50). This value represents the concentration of an inhibitor required to reduce the activity of a specific target, such as an enzyme, by 50%.
At present, specific quantitative data on the IC50 value of this compound for the inhibition of Seo1 is not publicly available in the reviewed literature. Similarly, a comprehensive list of alternative inhibitors specifically targeting Seo1 for a direct potency comparison is not yet established.
For the purpose of illustrating how such a comparison would be structured, the following table provides a template. Data for other MitoBloCK compounds targeting different proteins are included to offer context on the range of potencies observed within this class of inhibitors.
| Inhibitor | Target Protein | IC50 Value (µM) |
| This compound | Seo1 | Data Not Available |
| MitoBloCK-6 | Erv1/ALR | 0.7 - 0.9 |
| MitoBloCK-8 | ALR | 9.02 |
| MitoBloCK-9 | ALR | 2.15 |
| MitoBloCK-13 | ALR | 10.7 |
Signaling Pathway and Experimental Workflow
To visualize the broader context of this compound's action, it is important to understand the signaling pathway it perturbs. This compound is thought to intersect with the PINK1/Parkin pathway, which is critical for mitochondrial quality control. A simplified representation of this pathway and a general experimental workflow for assessing mitochondrial protein import are provided below.
Figure 1. A diagram illustrating the PINK1/Parkin pathway for mitochondrial quality control. This compound is shown to inhibit Seo1, a protein involved in the import of proteins like PINK1 into the mitochondria.
Figure 2. A generalized experimental workflow for investigating the effect of an inhibitor on mitochondrial protein import.
Experimental Protocols
While a specific, detailed protocol for a this compound inhibition assay on Seo1 is not available, a general approach for assessing mitochondrial protein import inhibition can be outlined. This protocol would typically involve in vitro import assays using isolated mitochondria and radiolabeled precursor proteins.
General Protocol for In Vitro Mitochondrial Protein Import Assay
1. Isolation of Mitochondria:
-
Harvest cultured cells (e.g., yeast or mammalian cell lines).
-
Homogenize cells in an appropriate isolation buffer.
-
Perform differential centrifugation to pellet and purify mitochondria.
-
Resuspend the mitochondrial pellet in a suitable storage buffer.
2. In Vitro Transcription and Translation of Precursor Proteins:
-
Linearize plasmid DNA containing the gene of interest (e.g., a known substrate of Seo1).
-
Perform in vitro transcription using a suitable RNA polymerase.
-
Translate the resulting mRNA in a rabbit reticulocyte lysate system in the presence of a radiolabeled amino acid (e.g., [³⁵S]-methionine).
3. Protein Import Reaction:
-
Energize isolated mitochondria by incubating with a respiratory substrate in import buffer.
-
Add various concentrations of the inhibitor (e.g., this compound) or a vehicle control (e.g., DMSO) and pre-incubate.
-
Initiate the import reaction by adding the radiolabeled precursor protein.
-
Incubate at an appropriate temperature for different time points.
4. Post-Import Treatment and Analysis:
-
Stop the import reaction by placing the samples on ice and adding a protease (e.g., proteinase K) to digest any non-imported precursor protein on the mitochondrial surface.
-
Inactivate the protease with a specific inhibitor (e.g., PMSF).
-
Pellet the mitochondria by centrifugation.
-
Lyse the mitochondrial pellet and separate the proteins by SDS-PAGE.
-
Visualize the imported, radiolabeled protein by autoradiography or phosphorimaging.
-
Quantify the band intensities to determine the percentage of import inhibition at different inhibitor concentrations.
5. Determination of IC50:
-
Plot the percentage of import inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Conclusion
This compound presents a promising tool for investigating the intricacies of mitochondrial protein import, particularly through its interaction with the transport protein Seo1 and its influence on the PINK1/Parkin pathway. While direct quantitative data on its inhibitory potency is currently lacking in the public domain, the established methodologies for studying mitochondrial protein import provide a clear path forward for its characterization. Further research to determine the IC50 of this compound against Seo1 and to identify other potential inhibitors of this transport protein will be instrumental in developing a more complete understanding of its therapeutic potential.
References
Comparative Guide: MitoBloCK-11 Versus Genetic Knockdown of Seo1 in Mitochondrial Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the small molecule inhibitor MitoBloCK-11 and the genetic knockdown of its putative target, Seo1. While direct comparative studies are not yet available in the published literature, this document synthesizes the existing data to offer a baseline for researchers investigating mitochondrial protein import and function.
Introduction
Mitochondrial protein import is a fundamental cellular process, and its dysregulation is implicated in a range of human diseases. The development of tools to modulate this process is crucial for both basic research and therapeutic development. This compound is a small molecule identified as a potential inhibitor of mitochondrial protein import, purportedly acting through the transport protein Seo1.[1][2] Genetic knockdown of the target protein is a common approach to validate the effects of a small molecule inhibitor and to understand the protein's function. This guide compares the known information about this compound with the reported phenotypes of mutants related to Seo1.
Mechanism of Action
This compound is proposed to be an inhibitor of mitochondrial protein import that specifically affects precursor proteins containing hydrophobic segments.[1][2] Its mechanism is thought to involve the transport protein Seo1, although it does not appear to interact with the well-known import components Tom70 or Tom20.[1][2] There is also a suggested link between this compound and the PINK1 pathway, which is relevant to the study of Parkinson's disease.[3]
Seo1 , identified as YAL067C in Saccharomyces cerevisiae, is a high-affinity transmembrane transporter for the dipeptide γ-Glu-Met and is located in the plasma membrane.[4][5][6] Its direct role in mitochondrial protein import has not been explicitly detailed in the available literature. However, studies on "seo" (suppressors of endogenous oxidation) mutants in yeast, which may include seo1, have shown a connection to the management of oxidative stress.[7] The effect of Seo1 on mitochondrial function may therefore be indirect, potentially through its role in transporting peptides that influence the cellular redox state.
Data Presentation: A Qualitative Comparison
Due to the limited availability of quantitative data for both this compound and Seo1 genetic knockdown, the following table provides a qualitative summary of their reported or inferred effects.
| Feature | This compound | Genetic Knockdown of Seo1 (inferred from 'seo' mutants) |
| Target | Putatively Seo1 | Seo1 |
| Primary Function Affected | Mitochondrial protein import of hydrophobic precursors[1][2] | Dipeptide transport at the plasma membrane[4][5] |
| Effect on Oxidative Stress | Not reported | Increased oxidative damage (protein oxidation) in both cytosolic and mitochondrial fractions[7] |
| Effect on Cell Viability | Not reported | Decreased vegetative growth rate[5] |
| Mitochondrial Membrane Potential | Not reported | Not reported |
| Other Reported Effects | Affects zebrafish development; confers growth in media lacking uracil[1][2] | Decreased resistance to chemicals and UV radiation[5] |
Experimental Protocols
Detailed methodologies for key experiments relevant to the study of mitochondrial inhibitors and genetic knockdowns are provided below.
Measurement of Mitochondrial Membrane Potential (ΔΨm)
Principle: The mitochondrial membrane potential is a key indicator of mitochondrial health and function. Potentiometric fluorescent dyes, such as Tetramethylrhodamine, Methyl Ester (TMRM) or JC-1, accumulate in the mitochondria in a potential-dependent manner. A decrease in ΔΨm results in reduced fluorescence intensity.
Protocol (using TMRM and fluorescence microscopy):
-
Cell Culture: Plate cells on glass-bottom dishes suitable for microscopy and culture under desired experimental conditions (e.g., treatment with this compound or control vehicle, or comparison of wild-type vs. Seo1 knockdown cells).
-
Dye Loading: Incubate the cells with 20-100 nM TMRM in fresh culture medium for 30-60 minutes at 37°C.
-
Imaging:
-
Wash the cells with pre-warmed phosphate-buffered saline (PBS).
-
Add fresh, pre-warmed culture medium or PBS for imaging.
-
Acquire fluorescence images using a fluorescence microscope with appropriate filter sets for TMRM (e.g., excitation ~548 nm, emission ~573 nm).
-
-
Data Analysis: Quantify the mean fluorescence intensity of mitochondrial regions of interest (ROIs) from multiple cells per condition. A decrease in TMRM fluorescence intensity indicates mitochondrial depolarization. As a positive control for depolarization, cells can be treated with a mitochondrial uncoupler like FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone).
Cell Viability Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound or the vehicle control for the desired duration (e.g., 24, 48, 72 hours). For genetic knockdown studies, compare the viability of knockdown cells to control cells.
-
MTT Incubation: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the viability of control-treated cells.
Detection of Protein Oxidation (OxyBlot)
Principle: This method detects carbonyl groups introduced into proteins by oxidative damage. Protein carbonyls are derivatized with 2,4-dinitrophenylhydrazine (B122626) (DNPH), and the resulting DNP-protein adducts are detected by Western blotting using an anti-DNP antibody.
Protocol:
-
Protein Extraction: Isolate protein lysates from cells (e.g., wild-type vs. Seo1 knockdown) and separate into cytosolic and mitochondrial fractions by differential centrifugation.
-
DNPH Derivatization:
-
To 5-10 µg of protein, add an equal volume of 10 mM DNPH in 2 M HCl.
-
Incubate for 15-30 minutes at room temperature, vortexing every 5 minutes.
-
Precipitate the protein by adding 20% trichloroacetic acid (TCA), incubate on ice, and centrifuge to pellet the protein.
-
Wash the pellet with ethanol:ethyl acetate (B1210297) (1:1) to remove free DNPH.
-
-
Western Blotting:
-
Resuspend the protein pellet in a suitable sample buffer.
-
Separate the proteins by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.
-
Block the membrane and then incubate with a primary antibody specific for DNP.
-
Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Densitometry is used to quantify the level of protein oxidation relative to a loading control.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed mechanism of this compound and a general overview of mitochondrial protein import.
Conclusion
The comparison between this compound and the genetic knockdown of Seo1 is currently limited by a scarcity of direct experimental evidence for the small molecule's specific effects and a clear understanding of Seo1's role in mitochondrial biology. This compound is presented as a potential tool to study the import of hydrophobic precursor proteins into mitochondria, with Seo1 as its putative target. Conversely, research on 'seo' mutants suggests a role for this gene family in mitigating oxidative stress.
Future research should focus on validating Seo1 as the direct target of this compound and elucidating the molecular mechanism of inhibition. Quantitative studies on the effects of both this compound and confirmed seo1 knockdowns on mitochondrial membrane potential, reactive oxygen species production, and cell viability are necessary to draw a more definitive comparison. Furthermore, investigating the potential link between Seo1's dipeptide transport function and mitochondrial homeostasis will be crucial to understanding its role in cellular physiology. This guide serves as a starting point for researchers, highlighting the current state of knowledge and the key questions that remain to be addressed in this area of mitochondrial research.
References
- 1. This compound | Mitochondrial protein import inhibitor | Probechem Biochemicals [probechem.com]
- 2. This compound (MB-11) | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Seo1p, a high-affinity, plasma membrane transporter of the γ-Glu-met dipeptide in yeasts and fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SEO1 | SGD [yeastgenome.org]
- 6. uniprot.org [uniprot.org]
- 7. researchgate.net [researchgate.net]
literature review of MitoBloCK inhibitor specificity
A Comparative Review of MitoBloCK Inhibitor Specificity
This guide provides a detailed comparison of the specificity of MitoBloCK inhibitors, focusing on the two most well-characterized members of this family, MitoBloCK-1 and MitoBloCK-6. These small molecules are instrumental in dissecting the intricate pathways of mitochondrial protein import, a critical process for cellular function. This document is intended for researchers, scientists, and professionals in drug development who are interested in the molecular tools used to study mitochondrial biology.
Introduction to MitoBloCK Inhibitors
Mitochondria are essential organelles that rely on the import of over a thousand proteins from the cytosol. This process is mediated by sophisticated protein import machineries. The "MitoBloCK" (Mitochondrial Protein Import Blocker) compounds are a series of small molecules identified through chemical screens to selectively inhibit specific components of this machinery. By targeting different import pathways with distinct mechanisms, these inhibitors serve as valuable probes to elucidate the function of individual components of the mitochondrial import apparatus.
Comparative Analysis of MitoBloCK-1 and MitoBloCK-6 Specificity
MitoBloCK-1 and MitoBloCK-6 exhibit high specificity for different mitochondrial import pathways. MitoBloCK-1 targets the TIM22 pathway, responsible for the import of inner membrane proteins, while MitoBloCK-6 inhibits the Mia40/Erv1 redox-mediated import pathway, which is crucial for the import of proteins into the intermembrane space.
Quantitative Inhibitor Specificity Data
The following table summarizes the known inhibitory concentrations (IC50) and the observed effects of MitoBloCK-1 and MitoBloCK-6 on their respective targets and other cellular processes.
| Inhibitor | Primary Target | IC50 | Affected Substrates/Pathways | Unaffected Substrates/Pathways | Off-Target Effects/Notes |
| MitoBloCK-1 | Tim9-Tim10 complex (TIM22 pathway) | ~1 µM (MIC50 for tim10-1 mutant yeast) | - Import of carrier proteins (ADP/ATP carrier, phosphate (B84403) carrier)[1][2][3].- Import of Tim22 and Tafazzin[1][2]. | - TIM23 import pathway[1][2][3].- Mia40/Erv1 translocation pathway[1][2][3]. | - Does not generally damage mitochondria[1].- Impedes binding of the Tim9-Tim10 complex to the substrate[1][2][3]. |
| MitoBloCK-6 | Erv1/ALR (Mia40/Erv1 pathway) | - 900 nM (Erv1)[4][5][6][7].- 700 nM (ALR)[4][5][6][7].- 1.4 µM (Erv2)[4][5][6][7]. | - Import of Mia40/Erv1 substrates (Mia40, Cmc1, Cox19, Tim8)[5].- Import of some TIM22 pathway substrates (ADP/ATP carrier)[5][7].- Induces apoptosis in human embryonic stem cells[5][8]. | - TIM23 import pathway (Su9-DHFR, cyt b2-DHFR, Hsp60)[5].- Mitochondrial membrane integrity[5][7].- Protein disulfide isomerase, FAD, and succinate (B1194679) dehydrogenase activities[7]. | - Interferes with electron transfer between Mia40, cytochrome c, and/or oxygen[5].- Does not disrupt the mitochondrial network in HeLa and HEK293 cells[7]. |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and the experimental approaches used to characterize these inhibitors, the following diagrams are provided.
Caption: Targeted mitochondrial protein import pathways.
Caption: Generalized workflow for in vitro import assays.
Detailed Experimental Protocols
The specificity of MitoBloCK inhibitors has been determined through a series of well-established biochemical assays. Below are detailed methodologies for the key experiments cited.
In Vitro Mitochondrial Protein Import Assay
This assay is fundamental to assessing the impact of inhibitors on the import of specific proteins into isolated mitochondria.[1][2][9]
-
Isolation of Mitochondria: Mitochondria are isolated from yeast cells or mammalian tissues/cells by differential centrifugation. The final mitochondrial pellet is resuspended in a suitable import buffer (e.g., containing sorbitol, HEPES, KCl, MgCl2, and fatty-acid-free BSA).
-
In Vitro Transcription and Translation: The gene encoding the precursor protein of interest is transcribed and translated in a cell-free system (e.g., rabbit reticulocyte lysate) in the presence of 35S-methionine to produce a radiolabeled protein.
-
Import Reaction: Isolated mitochondria are energized with ATP, NADH, and a respiratory substrate. The radiolabeled precursor protein is then added to the mitochondrial suspension. For inhibitor studies, mitochondria are pre-incubated with the MitoBloCK compound or a vehicle control (e.g., DMSO) for a specified time before the addition of the precursor protein. The import reaction is allowed to proceed for various time points at an appropriate temperature (e.g., 25°C or 30°C).
-
Protease Treatment: To distinguish between imported and non-imported proteins, the reaction is treated with an external protease, such as trypsin or proteinase K. Proteins that have been successfully imported into the mitochondria are protected from degradation, while non-imported proteins are digested.
-
Analysis: Mitochondria are re-isolated, washed, and lysed. The proteins are then separated by SDS-PAGE. The gel is dried and exposed to an autoradiography film or a phosphorimager screen to visualize the radiolabeled imported proteins. The amount of imported protein can be quantified by densitometry.
Erv1/ALR Oxidase Activity Assay (Amplex Red-HRP Assay)
This assay is used to quantitatively measure the oxidase activity of Erv1/ALR and to determine the IC50 values of inhibitors like MitoBloCK-6.[5]
-
Reaction Mixture: A reaction mixture is prepared containing a buffer (e.g., phosphate buffer), Amplex Red, and horseradish peroxidase (HRP).
-
Enzyme and Substrate: Purified Erv1 or ALR enzyme is added to the reaction mixture. The reaction is initiated by the addition of a reducing substrate, such as dithiothreitol (B142953) (DTT).
-
Inhibitor Addition: For inhibitor studies, the enzyme is pre-incubated with various concentrations of MitoBloCK-6 before the addition of the substrate.
-
Measurement: Erv1/ALR oxidizes the substrate, and in the process, reduces oxygen to hydrogen peroxide (H2O2). HRP then uses the H2O2 to oxidize Amplex Red to the fluorescent product, resorufin. The increase in fluorescence is monitored over time using a fluorometer.
-
Data Analysis: The initial rate of the reaction is calculated from the linear phase of the fluorescence curve. The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
Conclusion
MitoBloCK-1 and MitoBloCK-6 are highly specific inhibitors of the TIM22 and Mia40/Erv1 mitochondrial protein import pathways, respectively. Their distinct targets and mechanisms of action make them invaluable tools for dissecting the complex processes of mitochondrial biogenesis. The experimental data robustly supports their specificity, with MitoBloCK-1 selectively blocking the import of inner membrane proteins via the Tim9-Tim10 complex and MitoBloCK-6 potently inhibiting the Erv1/ALR-dependent import of intermembrane space proteins. Future research may focus on identifying additional MitoBloCK compounds with novel specificities and further characterizing the off-target effects of the existing inhibitors to refine their use as precise molecular probes.
References
- 1. Protein Import Assay into Mitochondria Isolated from Human Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Substrate specificity of the TIM22 mitochondrial import pathway revealed with small molecule inhibitor of protein translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A quantitative fluorescence‐based approach to study mitochondrial protein import | EMBO Reports [link.springer.com]
- 5. A Small Molecule Inhibitor of Redox-Regulated Protein Translocation into Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. MitoBloCK-6 | 303215-67-0 [sigmaaldrich.com]
- 8. A small molecule inhibitor of redox-regulated protein translocation into mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protein Import Assay into Mitochondria Isolated from Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of MitoBloCK-11: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential information and step-by-step procedures for the safe disposal of MitoBloCK-11, a small molecule inhibitor of mitochondrial protein import. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this document synthesizes general chemical safety protocols and information on related compounds to offer a comprehensive operational plan.
Chemical and Safety Data Overview
This compound is a research chemical used to study mitochondrial protein import and has been investigated in the context of conditions like autosomal recessive Parkinson's disease.[1] All laboratory personnel should handle this compound with care, adhering to standard safety practices for handling potentially hazardous chemicals.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Weight | 434.26 g/mol | TargetMol[2] |
| Chemical Formula | C₁₇H₁₂BrN₃O₄ | TargetMol[2] |
| Solubility in DMSO | 25 mg/mL (57.57 mM) | TargetMol[2] |
| Storage (Powder) | -20°C for 3 years | TargetMol[2] |
| Storage (in Solvent) | -80°C for 1 year | TargetMol[2] |
General Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound.
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.
-
Contact Avoidance: Avoid direct contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water.[3]
-
Ingestion: Do not ingest. If swallowed, seek immediate medical attention.[3]
Step-by-Step Disposal Protocol
The following procedure is a general guideline based on best practices for chemical waste disposal in a laboratory setting. Always consult and adhere to your institution's specific environmental health and safety (EHS) protocols.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Collect any solid this compound waste, including contaminated consumables (e.g., weighing paper, pipette tips, gloves), in a dedicated, clearly labeled hazardous waste container.
-
The container should be made of a compatible material (e.g., polyethylene) and have a secure lid.
-
Label the container as "Hazardous Waste" and include the chemical name "this compound" and any known hazard classifications.
-
-
Liquid Waste:
-
Collect solutions containing this compound in a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
If dissolved in a solvent like DMSO, ensure the waste container is compatible with the solvent.
-
Do not mix with other incompatible waste streams.
-
Label the container with "Hazardous Waste," the chemical name "this compound," the solvent used, and an approximate concentration.
-
2. Decontamination of Labware:
-
Glassware and other reusable equipment that have come into contact with this compound should be decontaminated.
-
Rinse the equipment with a suitable solvent (e.g., ethanol (B145695) or acetone) to remove any residual compound.
-
Collect the rinse solvent as hazardous liquid waste.
-
After the initial solvent rinse, wash the labware with soap and water.
3. Storage of Waste:
-
Store hazardous waste containers in a designated, secure area away from general laboratory traffic.
-
Ensure the storage area is well-ventilated and has secondary containment to prevent spills.
-
Do not allow waste to accumulate.[4]
4. Final Disposal:
-
Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal contractor.
-
Provide the waste manifest with accurate information about the contents of the containers.
-
Never dispose of this compound or its solutions down the drain or in the regular trash.[5]
Experimental Workflow and Biological Context
This compound functions as an inhibitor of the mitochondrial protein import machinery. Specifically, it is thought to act through the transport protein Seo1, affecting the import of precursor proteins with hydrophobic segments.[2] This mechanism of action is relevant to the PINK1 pathway, which is implicated in Parkinson's disease.
Below is a diagram illustrating the general workflow for treating and disposing of biological waste that may have been generated during experiments with this compound.
References
Safeguarding Your Research: Comprehensive Handling Protocols for MitoBloCK-11
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides crucial safety and logistical information for the handling and disposal of MitoBloCK-11, a small molecule inhibitor of mitochondrial protein import. Adherence to these guidelines is essential for ensuring laboratory safety and the integrity of your experimental outcomes.
Personal Protective Equipment (PPE) and Handling
When working with this compound, which is supplied as a powder, appropriate personal protective equipment is mandatory to prevent skin and eye contact, inhalation, and ingestion.[1][2] The compound causes skin and serious eye irritation, and may cause an allergic skin reaction.[1] Prolonged inhalation may be harmful.[1]
Required Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or other suitable chemical-resistant gloves. | To prevent skin contact and irritation.[1][2] |
| Eye Protection | Chemical safety goggles or a face shield. | To protect against splashes and airborne particles causing serious eye irritation.[1][2] |
| Body Protection | A lab coat or other protective clothing. | To prevent contamination of personal clothing and skin.[1][2] |
| Respiratory Protection | Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator is recommended. | To avoid inhalation of the powder.[1][2] |
Handling Procedures:
-
Avoid generating dust.
-
Ensure adequate ventilation.
-
Wash hands thoroughly after handling.
-
Contaminated work clothing should not be allowed out of the workplace.[1]
Storage and Disposal Plan
Proper storage and disposal are critical for maintaining the stability of this compound and ensuring environmental safety.
Storage:
-
Powder: Store at -20°C for up to 3 years.[3]
-
In solvent (e.g., DMSO): Store at -80°C for up to 1 year.[3]
-
Keep container tightly closed in a dry and well-ventilated place.
Disposal:
-
Dispose of contents and container in accordance with local, regional, national, and international regulations.
-
Do not let the product enter drains.[1]
-
Collect spillage and dispose of it as hazardous waste.
Experimental Protocol: Preparation of this compound Stock Solution
This protocol outlines the steps for preparing a stock solution of this compound for use in cell-based assays.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Reconstitution: Prepare a stock solution by dissolving this compound in DMSO. For example, a 25 mg/mL (57.57 mM) stock solution can be prepared.[3] Sonication is recommended to aid dissolution.[3]
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -80°C.[3]
Mechanism of Action: Inhibition of the Mitochondrial Import and Assembly (MIA) Pathway
This compound is part of a family of small molecules that inhibit the mitochondrial import and assembly (MIA) pathway. This pathway is crucial for the import of cysteine-rich proteins into the mitochondrial intermembrane space (IMS). The key components of this pathway are the oxidoreductase Mia40 and the sulfhydryl oxidase ALR (also known as Erv1).
MitoBloCK compounds are understood to inhibit the oxidase activity of ALR/Erv1, thereby disrupting the disulfide relay system that drives protein import.
Caption: The inhibitory action of this compound on the mitochondrial protein import (MIA) pathway.
Experimental Workflow for Assessing this compound Activity
The following diagram illustrates a typical workflow for evaluating the effect of this compound on mitochondrial protein import in a cell-based assay.
Caption: A generalized experimental workflow for studying the effects of this compound.
References
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
